Dehydronifedipine
Description
stable deriv of nifedipine; structure given in first source
structure in first source
Propriétés
IUPAC Name |
dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQHJQGNGLQJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052347 | |
| Record name | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67035-22-7 | |
| Record name | Dehydronifedipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67035-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067035227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxidized Nifedipine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEHYDRONIFEDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR3W8GT1C8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | dehydronifedipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061041 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Dehydronifedipine: A Comprehensive Technical Guide to the Primary Metabolite of Nifedipine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina pectoris. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by its extensive first-pass metabolism. The primary product of this biotransformation is dehydronifedipine, an inactive pyridine (B92270) derivative. A thorough understanding of the formation, pharmacokinetics, and analytical determination of this compound is paramount for researchers and professionals involved in drug development and clinical pharmacology. This technical guide provides an in-depth overview of the core aspects of this compound as the principal metabolite of nifedipine, focusing on quantitative data, detailed experimental protocols, and visual representations of key processes.
Nifedipine Metabolism and the Role of Cytochrome P450
The oxidative conversion of nifedipine to this compound is the principal metabolic pathway, accounting for the majority of nifedipine's clearance from the body. This reaction is almost exclusively catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, which is highly expressed in the liver and small intestine.[1] Genetic polymorphisms in the CYP3A4 gene, as well as the co-administration of CYP3A4 inducers or inhibitors, can significantly alter the rate of nifedipine metabolism, leading to inter-individual variability in drug response and the potential for drug-drug interactions. The cytochrome P450 3A5 (CYP3A5) isozyme also contributes to nifedipine metabolism, although it is generally less active than CYP3A4.[2] Studies have shown that CYP3A4 is 5- to 20-fold more efficient at metabolizing nifedipine than CYP3A5 in recombinant enzyme systems.[3]
Pharmacokinetics of Nifedipine and this compound
Following oral administration, nifedipine is rapidly and almost completely absorbed from the gastrointestinal tract.[4] However, due to significant presystemic metabolism in the gut wall and liver, its oral bioavailability is reduced to approximately 43-77%.[1][4] The pharmacokinetic parameters of nifedipine can vary among individuals, influenced by factors such as genetics, liver function, and co-administered drugs.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for nifedipine in healthy adult volunteers following a single oral dose. Data for this compound is less consistently reported in the literature, but its formation is directly linked to the metabolism of the parent drug.
| Parameter | Nifedipine (10 mg oral dose) | This compound | Reference |
| Cmax (ng/mL) | 154 ± 49 | Data not consistently reported | [5] |
| Tmax (h) | 0.5 - 1.0 | Typically observed to coincide with nifedipine decline | [4] |
| AUC (ng·h/mL) | 154 (range 54-306) | Data not consistently reported | [5] |
| t1/2 (h) | 1.52 | Data not consistently reported | [1] |
Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve; t1/2 = Elimination half-life.
Enzymatic Kinetics of Nifedipine Oxidation
The conversion of nifedipine to this compound by CYP3A4 follows Michaelis-Menten kinetics. The determination of the kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), is crucial for predicting the metabolic rate and potential for drug interactions. While specific values can vary between studies and experimental conditions (e.g., human liver microsomes vs. recombinant enzymes), the following provides an indication of the enzymatic affinity and turnover rate.
| Parameter | Value | Enzyme Source | Reference |
| Km (µM) | ~2.5 - 10 | Human Liver Microsomes / Recombinant CYP3A4 | [6] |
| Vmax (nmol/min/mg protein) | Varies significantly depending on enzyme source and individual variability | Human Liver Microsomes | |
| Ki for Ketoconazole (µM) | 2.4 ± 1.0 | Recombinant CYP3A4 | [6] |
Note: Km represents the substrate concentration at half the maximum velocity of the reaction, indicating the affinity of the enzyme for the substrate. Vmax represents the maximum rate of the reaction. Ki is the inhibition constant for ketoconazole, a potent CYP3A4 inhibitor.
Experimental Protocols
In Vitro Metabolism of Nifedipine using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolism of nifedipine to this compound in a controlled in vitro setting.
Materials:
-
Human Liver Microsomes (HLMs)
-
Nifedipine
-
This compound standard
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of nifedipine in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to the desired concentrations in potassium phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.
-
In a microcentrifuge tube, combine the potassium phosphate buffer, human liver microsomes (e.g., 0.2-0.5 mg/mL final concentration), and the nifedipine solution.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or another appropriate quenching solvent. This will precipitate the proteins.
-
-
Sample Processing:
-
Vortex the mixture and centrifuge at a high speed (e.g., 10,000 x g) for a few minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the amount of this compound formed.
-
LC-MS/MS Analysis of Nifedipine and this compound in Human Plasma
This protocol provides a detailed method for the simultaneous quantification of nifedipine and its primary metabolite, this compound, in human plasma samples.
Materials:
-
Human plasma samples
-
Nifedipine and this compound analytical standards
-
Internal standard (IS), e.g., nitrendipine
-
Extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and dichloromethane, or methyl tert-butyl ether)
-
Reconstitution solvent (e.g., mobile phase)
-
LC-MS/MS system with a C18 reversed-phase column
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 200 µL aliquot of human plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard solution.[7]
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate-dichloromethane, 8:2 v/v).[7]
-
Vortex the mixture vigorously for several minutes to ensure thorough extraction.
-
Centrifuge the sample (e.g., at 4000 x g for 10 minutes at 4°C) to separate the organic and aqueous layers.[7]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject an aliquot of the reconstituted sample onto a C18 analytical column.
-
Use an isocratic or gradient mobile phase, for example, a mixture of methanol and 5mM aqueous ammonium (B1175870) formate (B1220265) with 0.1% formic acid, to achieve chromatographic separation of nifedipine, this compound, and the internal standard.[7]
-
-
Mass Spectrometry (MS/MS):
-
Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Perform detection using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nifedipine | 347.2 | 315.1 |
| This compound | 345.1 | 313.1 |
| Nitrendipine (IS) | 361.1 | 329.1 |
Note: The specific m/z transitions may vary slightly depending on the instrument and tuning parameters.
Visualizations
Metabolic Pathway of Nifedipine
Caption: Metabolic conversion of nifedipine to this compound.
Experimental Workflow for In Vitro Nifedipine Metabolism
Caption: Workflow for in vitro nifedipine metabolism analysis.
Conclusion
This compound is the central player in the metabolic fate of nifedipine. A comprehensive understanding of its formation via CYP3A4, its pharmacokinetic relationship with the parent drug, and the analytical methods for its quantification is essential for the effective development and clinical application of nifedipine. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals, enabling further investigation into the nuances of nifedipine metabolism and its clinical implications.
References
- 1. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 2. In vitro metabolism of midazolam, triazolam, nifedipine, and testosterone by human liver microsomes and recombinant cytochromes p450: role of cyp3a4 and cyp3a5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nifedipine pharmacokinetics are influenced by CYP3A5 genotype when used as a preterm labor tocolytic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of oral nifedipine--a population study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Chemical Structure and Synthesis of Dehydronifedipine
Abstract: Dehydronifedipine, the primary metabolite and oxidized form of the calcium channel blocker Nifedipine, is a molecule of significant interest in pharmaceutical and metabolic studies. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, and detailed protocols for its laboratory synthesis. The synthesis is presented as a two-step process commencing with the Hantzsch synthesis of Nifedipine, followed by an oxidative aromatization to yield this compound. This guide is intended for researchers, scientists, and professionals in drug development, offering structured data, detailed experimental procedures, and logical diagrams to facilitate understanding and replication.
Chemical Structure and Properties
This compound is systematically known as Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate. Unlike its precursor Nifedipine, which features a 1,4-dihydropyridine (B1200194) core, this compound possesses a fully aromatic pyridine (B92270) ring. This structural difference is the result of a two-electron oxidation and leads to a significant alteration in its pharmacological activity.
Chemical Identification
The fundamental identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate |
| Synonyms | Oxidized Nifedipine, Nifedipine EP Impurity A, BAY-b 4759 |
| CAS Number | 67035-22-7 |
| Molecular Formula | C₁₇H₁₆N₂O₆ |
| Molecular Weight | 344.32 g/mol |
Physicochemical Properties
Key physical and chemical properties of this compound are essential for its handling, formulation, and analysis.
| Property | Value |
| Appearance | Pale yellow solid.[1] |
| Melting Point | 104-105 °C.[2] |
| Solubility | Soluble in ethanol (B145695), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO); Poorly soluble in water.[1][3] |
| Purity | Commercially available with ≥98% purity.[1][3] |
Synthesis of this compound
The chemical synthesis of this compound is most effectively achieved through a two-step process:
-
Hantzsch Dihydropyridine (B1217469) Synthesis: Preparation of the Nifedipine precursor.
-
Oxidative Aromatization: Conversion of Nifedipine to this compound.
This pathway leverages the well-established Hantzsch reaction to construct the core dihydropyridine structure, which is then aromatized to the final pyridine derivative.[4]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of this compound.
Step 1: Hantzsch Synthesis of Nifedipine
This procedure is adapted from classical Hantzsch reaction protocols for Nifedipine.[3][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Nitrobenzaldehyde | 151.12 | 15.0 | 2.27 g |
| Methyl Acetoacetate | 116.12 | 37.1 | 4.0 mL |
| Concentrated Ammonia (aq) | 17.03 (NH₃) | 35.0 | 1.6 mL (35%) |
| Methanol | - | - | ~10 mL |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrobenzaldehyde (2.27 g, 15.0 mmol), methyl acetoacetate (4.0 mL, 37.1 mmol), and methanol (4 mL).
-
Add concentrated aqueous ammonia (1.6 mL, 35 mmol) to the mixture.
-
Heat the reaction mixture to reflux using an oil bath or heating mantle and maintain reflux for 3.5 to 4 hours. The reaction should be conducted in a fume hood.
-
After the reflux period, allow the mixture to cool to room temperature. A yellow precipitate of Nifedipine should form.
-
Cool the flask further in an ice-water bath to maximize precipitation.
-
Collect the crude Nifedipine by vacuum filtration, washing the solid with a small amount of cold methanol.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of dichloromethane (B109758) and hexane.
-
Dry the purified crystals under vacuum. The expected yield of Nifedipine is approximately 60-70%.
References
- 1. Hantzsch Synthesis of the Calcium Channel Blockers Nifedipine, Diludine, and Nitrendipine Using Methanesulfonic Acid as Catalyst - ProQuest [proquest.com]
- 2. rsc.org [rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Nifedipine synthesis - chemicalbook [chemicalbook.com]
Dehydronifedipine and Its Interplay with Cytochrome P450 3A4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydronifedipine is the primary and inactive metabolite of nifedipine (B1678770), a widely prescribed dihydropyridine (B1217469) calcium channel blocker. The metabolic conversion of nifedipine to this compound is almost exclusively catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, making nifedipine a sensitive probe for assessing CYP3A4 activity.[1] While nifedipine itself is a known inhibitor of CYP3A4, this guide explores the existing scientific literature to delineate the role of its metabolite, this compound, in CYP3A4 activity. This document provides a comprehensive overview of the metabolic pathway, quantitative data on CYP3A4 inhibition by related compounds, detailed experimental protocols for assessing CYP3A4 inhibition, and visual diagrams to elucidate key processes.
Introduction: The Nifedipine-Dehydronifedipine-CYP3A4 Axis
Cytochrome P450 3A4 is a critical enzyme in drug metabolism, responsible for the oxidative biotransformation of a vast number of therapeutic agents.[2][3] Nifedipine, a drug used for the management of hypertension and angina, undergoes extensive first-pass metabolism predominantly mediated by CYP3A4 in the liver and small intestine.[4] This metabolic process involves the oxidation of the dihydropyridine ring of nifedipine to form this compound (also known as nifedipine pyridine (B92270) metabolite).[5]
The interaction between nifedipine and CYP3A4 is bidirectional; not only is nifedipine a substrate for CYP3A4, but it and other dihydropyridine calcium channel antagonists can also act as inhibitors of this enzyme.[6][7][8] Understanding the nuances of this relationship is paramount for predicting and managing drug-drug interactions. While the role of nifedipine as a CYP3A4 substrate and inhibitor is well-documented, the specific role of its major metabolite, this compound, in modulating CYP3A4 activity is less clear from the available scientific literature. This guide will synthesize the current understanding, focusing on the established metabolic pathway and the inhibitory characteristics of the parent compound and its analogs.
The Metabolic Pathway: From Nifedipine to this compound
The conversion of nifedipine to this compound is a crucial step in its elimination from the body. This section details the enzymatic process and provides a visual representation of the metabolic pathway.
Enzymatic Conversion
The oxidation of nifedipine is catalyzed by CYP3A4, a member of the cytochrome P450 superfamily.[4] This reaction involves the removal of two hydrogen atoms from the dihydropyridine ring of nifedipine, leading to the formation of the corresponding pyridine derivative, this compound. This metabolite is pharmacologically inactive and is further metabolized before excretion.
The efficiency of this conversion is a key determinant of nifedipine's oral bioavailability.[4] Co-administration of drugs that inhibit or induce CYP3A4 can significantly alter the plasma concentrations of nifedipine, leading to potential toxicity or loss of efficacy.[3][4]
Signaling Pathway Diagram
The following diagram illustrates the metabolic conversion of nifedipine to this compound by CYP3A4.
References
- 1. Rapid and simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism-Based Inhibition of Cytochrome P450 3A4 by Therapeutic Drugs | springermedizin.de [springermedizin.de]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 5. Exploring the multiple effects of nifedipine and captopril administration in spontaneously hypertensive rats through pharmacokinetic‐pharmacodynamic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different effects of dihydropyridine calcium channel antagonists on CYP3A4 enzyme of human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human cytochrome P450 enzymes by 1,4-dihydropyridine calcium antagonists: prediction of in vivo drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of nifedipine on the pharmacokinetics of repaglinide in rats: possible role of CYP3A4 and P-glycoprotein inhibition by nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Dehydronifedipine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydronifedipine, the primary pyridine (B92270) metabolite of the widely used calcium channel blocker nifedipine (B1678770), is a compound of significant interest in pharmacology and drug metabolism studies. The formation of this compound from nifedipine is a critical step in its metabolic pathway, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. Understanding the physical and chemical properties of this compound is essential for a complete characterization of nifedipine's pharmacokinetics and for the development of new analytical methods. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its metabolic formation.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its identification, purification, and analysis.
Table 1: Chemical Identity of this compound
| Property | Value | Citation(s) |
| IUPAC Name | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | [1] |
| Synonyms | Oxidized Nifedipine, Nifedipine EP Impurity A, BAY-b 4759 | [2][3] |
| CAS Number | 67035-22-7 | [2] |
| Chemical Formula | C₁₇H₁₆N₂O₆ | [2] |
| Molecular Weight | 344.32 g/mol | [4] |
| Appearance | Pale yellow solid |
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation(s) |
| Melting Point | 100-105 °C | [2] |
| Boiling Point | 443.7 °C at 760 mmHg | [2] |
| Density | 1.284 g/cm³ | [2] |
| pKa | No experimentally determined value available | |
| LogP | 3.37 |
Table 3: Solubility of this compound
| Solvent | Solubility | Citation(s) |
| Ethanol | 2.7 mg/mL (Sonication recommended) | [5] |
| DMSO | 27 mg/mL (Sonication recommended) | [5] |
| Dimethylformamide (DMF) | 30 mg/mL (Sonication recommended) | [5] |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL (Sonication recommended) | [5] |
| Water | Poorly soluble |
Metabolic Pathway
This compound is the primary metabolite of nifedipine, formed through an oxidation reaction catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, which is predominantly found in the liver and small intestine. This metabolic conversion is a key determinant of nifedipine's bioavailability and clearance from the body.
Experimental Protocols
This section outlines detailed methodologies for the determination of key physical and chemical properties of this compound.
Determination of Solubility
The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration using a chemically inert filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Determination of pKa
Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a compound.
Protocol:
-
Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol (B129727) or acetonitrile (B52724) to ensure solubility).
-
Titration Setup: Use a calibrated pH meter with a suitable electrode. Maintain a constant temperature and ionic strength (e.g., using 0.15 M KCl).
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the ionizable group.
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the titration curve, which corresponds to the point of half-neutralization.
Spectroscopic Analysis
UV-Vis spectroscopy is used to identify chromophores and conjugated systems within a molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use a calibrated UV-Vis spectrophotometer. Record a baseline spectrum of the solvent.
-
Spectrum Acquisition: Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The λmax for this compound is reported to be around 260 nm.[3]
IR spectroscopy provides information about the functional groups present in a molecule.
Protocol:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the this compound powder directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer. Record a background spectrum.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound, such as C=O (ester), C=C (aromatic), C-N, and NO₂ stretching vibrations.
¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the detailed structure of a molecule.
Protocol:
-
Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer.
-
Spectrum Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, HSQC, and HMBC can provide further structural information.
-
Data Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the specific protons and carbons in the this compound molecule.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
Protocol:
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, often coupled with a separation technique like Liquid Chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI), to generate gas-phase ions.
-
Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the parent ion and its fragment ions.
-
Data Analysis: The mass of the parent ion confirms the molecular weight. The fragmentation pattern provides structural information. For this compound, the protonated molecule [M+H]⁺ would have an m/z of approximately 345.1.[6]
Conclusion
This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound. The tabulated data, metabolic pathway visualization, and detailed experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is fundamental for advancing research related to nifedipine metabolism, developing robust analytical methodologies, and ensuring the quality and safety of pharmaceutical products. While much is known, the lack of an experimentally determined pKa value highlights an area for future investigation that would further complete the physicochemical profile of this important metabolite.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. ej-eng.org [ej-eng.org]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydronifedipine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydronifedipine, the primary metabolite of the widely prescribed calcium channel blocker Nifedipine (B1678770), is a critical molecule in understanding the pharmacokinetics and overall effects of its parent drug. This technical guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, metabolic generation, and analytical quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.
Physicochemical Properties
This compound, also known as Oxidized Nifedipine, possesses distinct chemical characteristics that are crucial for its handling and analysis. A summary of its key properties is presented below.
| Property | Value | Reference |
| CAS Number | 67035-22-7 | [1] |
| Molecular Weight | 344.32 g/mol | [1] |
| Molecular Formula | C₁₇H₁₆N₂O₆ | [1] |
Metabolic Pathway: Formation of this compound
This compound is the principal and active metabolite of Nifedipine.[1] Its formation is a critical step in the metabolism of Nifedipine and is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5 in the liver.[2] This metabolic conversion is an oxidation reaction.
Biological Activity
Currently, the direct biological activity of this compound is not as extensively studied as its parent compound. One of the known effects is the inhibition of glucose uptake in PC-12 cells, with a reported IC50 value of 130 μM.[2][3] Further research is required to fully elucidate its pharmacological and toxicological profile.
Experimental Protocols: Quantification in Biological Samples
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. Several robust analytical methods have been developed, primarily utilizing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: LC-MS/MS for Simultaneous Determination of Nifedipine and this compound in Human Plasma
This method provides a rapid and sensitive approach for the simultaneous quantification of both Nifedipine and its primary metabolite.[2]
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., nitrendipine).
-
Perform liquid-liquid extraction using an ether-n-hexane mixture (3:1, v/v).[2]
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
Chromatographic Conditions:
| Parameter | Specification |
| Column | Hypersil BDS C18 (50 mm x 2.1 mm, 3 µm) |
| Mobile Phase | Varies depending on the specific method, often a gradient of acetonitrile (B52724) and water with additives. |
| Flow Rate | Typically around 0.2-0.4 mL/min. |
| Injection Volume | 10-20 µL |
| Run Time | Approximately 2.5 minutes |
Mass Spectrometry Conditions:
| Parameter | Specification |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Detection | Multiple Reaction Monitoring (MRM) |
Validation Parameters: [2]
| Parameter | Result |
| Linearity Range | 0.5-100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Recovery (this compound) | 71.6-80.4% |
| Intra- and Inter-day Precision | <15% |
Method 2: On-line SPE-LC-MS/MS for Determination in Human Plasma
This automated method offers high throughput and excellent recovery.[4]
Sample Preparation (Automated):
-
Plasma samples are directly processed using an automated solid-phase extraction (SPE) system.
-
Disposable extraction cartridges (DECs) with phenyl-modified silica (B1680970) are used.
-
Conditioning: Methanol and water.
-
Washing: Water.
-
Elution: Methanol and water.
Chromatographic Conditions: [4]
| Parameter | Specification |
| Column | RP-18 stationary phase (4 µm) |
| Mobile Phase | Methanol-50 mM ammonium (B1175870) acetate (B1210297) solution (50:50, v/v) |
Mass Spectrometry Conditions: [4]
| Parameter | Specification |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), positive ion mode |
Validation Parameters: [4]
| Parameter | Result |
| Linearity Range | 0.5-100 ng/mL |
| Absolute Recovery (this compound) | 95 ± 4% |
| Repeatability and Intermediate Precision (R.S.D.) | 2.2-4.7% |
Signaling Pathway
The direct impact of this compound on cellular signaling pathways is an area requiring more in-depth investigation. Based on current knowledge, its primary role is as a metabolite of Nifedipine. The known biological effect is the inhibition of glucose uptake. The following diagram illustrates this limited understanding.
Conclusion
This compound is a key metabolite in the biotransformation of Nifedipine. This guide provides essential technical data, including its CAS number, molecular weight, and detailed analytical protocols for its quantification. While its metabolic origin is well-established, further research is warranted to fully characterize its own pharmacological and toxicological profile and to explore its direct effects on cellular signaling pathways. The methodologies and data presented herein offer a solid foundation for scientists and researchers to build upon in their future investigations of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Rapid and simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dehydrogenation of Nifedipine: A Technical Guide to the Formation of its Primary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifedipine (B1678770), a potent calcium channel blocker of the dihydropyridine (B1217469) class, is widely prescribed for the management of hypertension and angina pectoris. The therapeutic efficacy and pharmacokinetic profile of nifedipine are intrinsically linked to its metabolic fate within the body. The primary metabolic pathway involves the oxidation of the dihydropyridine ring to its pyridine (B92270) analog, dehydronifedipine. This transformation, which significantly diminishes the pharmacological activity of the parent drug, is a critical area of study in drug metabolism and pharmacokinetics. This technical guide provides an in-depth exploration of the mechanisms underlying the formation of this compound from nifedipine, supported by experimental protocols, quantitative data, and visual representations of the key processes.
Core Mechanism: Cytochrome P450-Mediated Oxidation
The principal mechanism for the formation of this compound is the enzymatic oxidation of nifedipine, predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2] This metabolic conversion primarily occurs in the liver and the small intestine. The reaction involves the removal of two hydrogen atoms from the dihydropyridine ring of nifedipine, leading to the formation of the aromatic pyridine ring of this compound.
The activity of CYP3A4 can be influenced by various factors, including genetic polymorphisms, co-administered drugs that act as inducers or inhibitors of the enzyme, and physiological conditions such as pregnancy.[3][4] For instance, substances that induce CYP3A4 can accelerate the metabolism of nifedipine, leading to lower plasma concentrations of the active drug and potentially reduced therapeutic effect. Conversely, CYP3A4 inhibitors can slow down nifedipine metabolism, resulting in higher plasma concentrations and an increased risk of adverse effects.
Signaling Pathway of Nifedipine Metabolism
Caption: Metabolic pathway of nifedipine to this compound.
Alternative Mechanism: Photodegradation
Nifedipine is notoriously sensitive to light, particularly in the UV and visible spectrum.[5] Photodegradation represents an alternative, non-enzymatic pathway for the formation of this compound, often referred to as oxidized nifedipine in this context.[5] This process involves the photo-oxidation of the dihydropyridine ring. The rate and extent of photodegradation are dependent on the wavelength and intensity of the light source, the solvent, and the presence of photosensitizers.[6]
The primary products of nifedipine photodegradation are the nitro- and nitrosophenylpyridine analogs.[5] However, under certain conditions, this compound can also be formed. This is a critical consideration in the formulation and packaging of nifedipine-containing pharmaceuticals to ensure their stability and therapeutic efficacy.
Data Presentation
Table 1: Kinetic Parameters for Nifedipine Oxidation by CYP3A4
| Study Reference | System | Km (µM) | Vmax (nmol/min/mg protein) |
| Guengerich et al. (1986) | Human Liver Microsomes | 3.3 ± 0.5 | 0.13 - 0.99 |
| Lee et al. (2005) | Recombinant CYP3A4*1 | Not explicitly stated | >99% decrease for F189S variant |
Note: Kinetic parameters can vary significantly depending on the experimental system (e.g., human liver microsomes, recombinant enzymes) and conditions.
Table 2: Analytical Method Validation for Nifedipine and this compound
| Analytical Method | Linearity Range (ng/mL) | Recovery (%) | LLOQ (ng/mL) | Reference |
| LC-MS/MS | 0.5 - 100 | 95 ± 2 (NIF), 95 ± 4 (DNIF) | 0.5 | [7] |
| HPLC | 5 - 40 (µg/mL) | Not specified | Not specified | [8] |
NIF: Nifedipine, DNIF: this compound, LLOQ: Lower Limit of Quantification
Experimental Protocols
In Vitro Nifedipine Oxidation Assay Using Human Liver Microsomes
This protocol is adapted from methodologies described in the literature for assessing CYP3A4-mediated metabolism.[9]
1. Materials:
-
Human liver microsomes (pooled)
-
Nifedipine
-
This compound standard
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
2. Procedure:
-
Prepare a stock solution of nifedipine in methanol.
-
In a microcentrifuge tube, combine human liver microsomes, potassium phosphate buffer, and the nifedipine stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the mixture to pellet the protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC or LC-MS/MS analysis.
HPLC Analysis of Nifedipine and this compound
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 25:25:50 v/v/v) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 238 nm
-
Injection Volume: 20 µL
2. Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area against concentration.
3. Sample Analysis:
-
Inject the reconstituted sample from the in vitro assay.
-
Identify and quantify the this compound peak by comparing its retention time and peak area to the standard curve.
Experimental Workflow Diagram
Caption: Workflow for in vitro nifedipine metabolism assay.
Conclusion
The formation of this compound from nifedipine is a well-characterized metabolic process, primarily driven by the oxidative action of CYP3A4. Understanding the kinetics and the factors influencing this conversion is paramount for predicting drug-drug interactions, optimizing dosing regimens, and ensuring the stability of pharmaceutical formulations. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the nuances of nifedipine metabolism and its clinical implications. The provided visualizations offer a clear and concise representation of the key pathways and workflows involved in the study of this compound formation.
References
- 1. Pregnancy-Related Hormones Increase Nifedipine Metabolism in Human Hepatocytes by Inducing CYP3A4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pregnancy-Related Hormones Increase Nifedipine Metabolism in Human Hepatocytes by Inducing CYP3A4 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nifedipine pharmacokinetics are influenced by CYP3A5 genotype when used as a preterm labor tocolytic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabolism of nifedipine during long-term therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Method of kinetic analysis of photodegradation: nifedipine in solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
In Vitro vs. In Vivo Formation of Dehydronifedipine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nifedipine (B1678770), a widely prescribed calcium channel blocker, undergoes extensive metabolism to its primary inactive metabolite, dehydronifedipine. This biotransformation is a critical determinant of its pharmacokinetic profile and clinical efficacy. Understanding the nuances between in vitro and in vivo models of this compound formation is paramount for accurate drug development, preclinical assessment, and clinical pharmacology. This technical guide provides an in-depth comparison of the formation of this compound in both settings, detailing the enzymatic pathways, experimental protocols for quantification, and a summary of kinetic data.
Introduction
The formation of this compound from nifedipine is primarily an oxidation reaction. This process is crucial as it inactivates the pharmacological effects of nifedipine and facilitates its elimination from the body. The rate and extent of this conversion can vary significantly among individuals due to genetic factors, drug-drug interactions, and physiological states. Therefore, a thorough understanding of this metabolic pathway is essential for predicting drug behavior in diverse patient populations.
Enzymatic Basis of this compound Formation
The conversion of nifedipine to this compound is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system, specifically the CYP3A subfamily.
In Vitro : Studies using human liver microsomes and recombinant CYP enzymes have unequivocally identified CYP3A4 as the principal enzyme responsible for nifedipine oxidation.[1][2][3] While CYP3A5 can also metabolize nifedipine, its efficiency is significantly lower than that of CYP3A4.[1][3] The reaction requires the presence of NADPH as a cofactor for the P450 reductase, which transfers electrons to the CYP enzyme.
In Vivo : The in vivo metabolism of nifedipine mirrors the in vitro findings, with CYP3A4 in the liver and small intestine being the major contributors to its first-pass metabolism.[4] The expression levels and genetic polymorphisms of CYP3A4 and CYP3A5 can lead to substantial interindividual variability in nifedipine clearance.[1]
Signaling Pathway for CYP3A4 Induction
The expression of CYP3A4 is inducible by various xenobiotics, including some drugs. This induction is primarily mediated by the pregnane (B1235032) X receptor (PXR). Upon ligand binding, PXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to response elements in the promoter region of the CYP3A4 gene, leading to increased transcription and subsequent enzyme production.
Quantitative Analysis of this compound Formation
The kinetics of this compound formation can be quantified both in vitro and in vivo to understand the efficiency of the metabolic process.
In Vitro Kinetic Parameters
In vitro studies typically use human liver microsomes (HLMs) or recombinant CYP3A4 to determine Michaelis-Menten kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).
| System | Vmax (nmol/min/mg protein) | Km (µM) | Reference |
| Human Liver Microsomes | 0.13 - 0.99 | 3.3 ± 0.5 | [5] |
| Recombinant CYP3A4 | Varies by expression system | ~10-50 | [3] |
In Vivo Pharmacokinetic Parameters
In vivo studies measure the clearance of nifedipine, which is largely attributable to its metabolism to this compound.
| Population | Oral Clearance (mL/min/kg) | Elimination Half-life (hours) | Bioavailability (%) | Reference |
| Healthy Volunteers | 8.9 - 11.6 | 1.7 ± 0.4 | 56 ± 25 | [6][7] |
| Pregnant Women | Increased 2-3 fold | Shorter than non-pregnant | Lower than non-pregnant | [8] |
Experimental Protocols
In Vitro Nifedipine Metabolism Assay using Human Liver Microsomes
This protocol outlines a typical experiment to measure the formation of this compound using human liver microsomes.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of nifedipine in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a suspension of human liver microsomes (commercially available) in potassium phosphate (B84403) buffer (pH 7.4).
-
Prepare an NADPH-generating system containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
Prepare a quenching solution, typically cold acetonitrile containing an internal standard.[9]
-
-
Incubation:
-
In a microcentrifuge tube, combine the microsomal suspension and the nifedipine solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH-generating system.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes) with gentle shaking.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of the cold quenching solution.
-
-
Sample Processing:
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
-
Analysis:
In Vivo Pharmacokinetic Study in Animal Models
This protocol provides a general framework for an in vivo study to assess nifedipine metabolism in a rat model.
Methodology:
-
Animal Preparation:
-
Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Fast the animals overnight before dosing, with free access to water.
-
-
Drug Administration:
-
Administer a single oral dose of nifedipine (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect serial blood samples (e.g., 0.2 mL) from the tail vein or a cannulated artery at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life for both nifedipine and this compound using appropriate software.
-
Bridging In Vitro and In Vivo Data
Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool for integrating in vitro data to predict in vivo pharmacokinetics.[13] By incorporating in vitro metabolic parameters (Vmax, Km) with physiological parameters (liver blood flow, tissue volumes), PBPK models can simulate the in vivo disposition of nifedipine and the formation of this compound. This approach allows for the extrapolation of in vitro findings to predict human pharmacokinetics and to explore the impact of factors like genetic polymorphisms and drug interactions.
References
- 1. Nifedipine pharmacokinetics are influenced by CYP3A5 genotype when used as a preterm labor tocolytic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of rat and human liver microsomal cytochrome P-450 forms involved in nifedipine oxidation, a prototype for genetic polymorphism in oxidative drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of midazolam, triazolam, nifedipine, and testosterone by human liver microsomes and recombinant cytochromes p450: role of cyp3a4 and cyp3a5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 5. Cytochrome P-450 3A4 (nifedipine oxidase) is responsible for the C-oxidative metabolism of 1-nitropyrene in human liver microsomal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Race and sex influence clearance of nifedipine: results of a population study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nifedipine: kinetics and dynamics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Nifedipine pharmacokinetics and pregnancy: Studies on clearance, absor" by Ahmed Mohamed Nader Ahmed Mohamed [docs.lib.purdue.edu]
- 9. Chromatographic assays of drug oxidation by human cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.6. Determination of plasma nifedipine and this compound concentrations [bio-protocol.org]
- 11. Simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cinc.org [cinc.org]
Dehydronifedipine: A Pharmacological enigma beyond its role as a Nifedipine Metabolite
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydronifedipine, the primary metabolite of the widely prescribed calcium channel blocker nifedipine (B1678770), represents a significant yet largely underexplored entity in pharmacology. Formed predominantly through the oxidative metabolism of nifedipine by cytochrome P450 3A4 (CYP3A4) and 3A5 (CYP3A5) enzymes, this compound has historically been viewed primarily as a biomarker for nifedipine metabolism and clearance.[1][2] However, emerging evidence, though sparse, suggests that it may possess intrinsic biological activities worthy of independent investigation. This technical guide aims to synthesize the current, albeit limited, knowledge on the pharmacological activity of this compound, provide detailed experimental methodologies for its study, and offer a perspective on future research directions.
Metabolism of Nifedipine to this compound
The biotransformation of nifedipine to this compound is a critical step in its elimination. This process, primarily occurring in the liver and small intestine, involves the oxidation of the dihydropyridine (B1217469) ring of nifedipine to a pyridine (B92270) ring, rendering the molecule largely inactive as a calcium channel blocker.[3] The efficiency of this metabolic conversion is a key determinant of nifedipine's bioavailability and is subject to significant inter-individual variability and drug-drug interactions involving the CYP3A4/5 enzyme system.[4]
Figure 1: Metabolic Conversion of Nifedipine to this compound.
Known Pharmacological Activity of this compound
Direct pharmacological studies on this compound are exceptionally limited. The most definitive finding to date is its ability to inhibit glucose uptake in rat pheochromocytoma (PC-12) cells.
Table 1: Quantitative Pharmacological Data for this compound
| Activity | Cell Line | IC50 | Reference |
| Inhibition of Glucose Uptake | PC-12 | 130 µM | [1] |
This finding suggests a potential role for this compound in modulating cellular metabolism, independent of the canonical calcium channel blocking activity of its parent compound. The mechanism for this glucose uptake inhibition remains to be fully elucidated but is a critical area for future investigation.
Experimental Protocols
Protocol 1: Assessment of Glucose Uptake Inhibition in PC-12 Cells
This protocol is based on the methodology that would be used to determine the IC50 of this compound on glucose uptake.
1. Cell Culture:
-
PC-12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. Glucose Uptake Assay:
-
Cells are seeded in 24-well plates and allowed to adhere overnight.
-
The cells are then washed with Krebs-Ringer-HEPES (KRH) buffer and incubated with varying concentrations of this compound (or vehicle control) for a specified pre-incubation time.
-
Radiolabeled 2-deoxy-D-[³H]glucose is added to each well, and the uptake is allowed to proceed for a short period (e.g., 10 minutes).
-
The uptake is terminated by washing the cells rapidly with ice-cold KRH buffer.
-
Cells are lysed with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
The radioactivity in the cell lysates is determined by liquid scintillation counting.
-
Protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the glucose uptake data.
3. Data Analysis:
-
The percentage of glucose uptake inhibition is calculated for each concentration of this compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Experimental Workflow for Glucose Uptake Inhibition Assay.
Potential Pharmacological Activities: Inferences from Nifedipine
Given the structural similarity between nifedipine and this compound (the primary difference being the aromatized pyridine ring in the latter), it is plausible to hypothesize that this compound may retain some of the broader pharmacological activities of its parent compound, albeit likely with different potencies. The activities of nifedipine, therefore, provide a logical starting point for future investigations into this compound.
Cardiovascular Effects
Nifedipine is a potent vasodilator that acts by blocking L-type calcium channels in vascular smooth muscle.[5] While this compound is considered inactive as a calcium channel blocker, formal electrophysiological studies are lacking to definitively rule out any residual or alternative effects on ion channels.
Table 2: Selected Pharmacological Data for Nifedipine
| Activity | Target/System | Effect | IC50/EC50 | Reference |
| Calcium Channel Blockade | L-type Calcium Channels | Inhibition | ~0.1-1 µM | [6] |
| Vasodilation | Vascular Smooth Muscle | Relaxation | - | [5] |
| Neurotransmitter Release | Central Synapses | Facilitation (calcium-independent) | EC50 = 7.8 µM | [7] |
Neuropharmacological Effects
Nifedipine has been shown to modulate neurotransmitter metabolism in the brain.[1] It is conceivable that this compound, which can cross the blood-brain barrier, may also exert effects on the central nervous system.
Anti-inflammatory and Anticancer Potential
Recent research has uncovered potential anti-inflammatory and anticancer properties of some dihydropyridine derivatives.[8] Nifedipine itself has been shown to promote the proliferation of certain cancer cells in vitro, an effect independent of its calcium channel blocking activity.[9] These findings open up the possibility that this compound could have its own unique profile of activity in these areas.
Signaling Pathways: A Hypothetical Framework
The observation that this compound inhibits glucose uptake suggests an interaction with cellular signaling pathways that regulate glucose transport. A hypothetical pathway could involve the modulation of key proteins in the insulin (B600854) signaling cascade or direct interaction with glucose transporters.
Figure 3: Hypothetical Signaling Pathway for this compound-Induced Glucose Uptake Inhibition.
Future Directions and Conclusion
The pharmacological profile of this compound remains a significant knowledge gap. Its structural relationship to nifedipine and its documented effect on glucose metabolism strongly suggest that it is not an inert metabolite. Future research should focus on:
-
Comprehensive Pharmacological Screening: A broad-based screening of this compound against a panel of receptors, ion channels, and enzymes is warranted to uncover novel activities.
-
Elucidation of Mechanism of Action: In-depth studies are needed to understand the molecular mechanisms underlying its inhibition of glucose uptake and any other identified activities.
-
In Vivo Studies: Preclinical studies in animal models are necessary to determine the physiological and potential pathophysiological relevance of this compound's activities.
References
- 1. Modulation of neurotransmitter metabolism by dihydropyridine calcium channel ligands in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Nifedipine | C17H18N2O6 | CID 4485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The effects of dihydropyridines on neurotransmitter release from cultured neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative behavioral, neurochemical and pharmacological activities of dihydropyridine calcium channel activating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Dihydropyridine inhibition of neuronal calcium current and substance P release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nifedipine promotes the proliferation and migration of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydronifedipine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dehydronifedipine, the primary pyridine (B92270) metabolite of the widely used calcium channel blocker nifedipine (B1678770), has been a subject of interest since its identification in the early 1980s. This technical guide provides an in-depth overview of the discovery, historical context, synthesis, and analytical quantification of this compound. While often categorized as an inactive metabolite, this document compiles available quantitative data to allow for a nuanced understanding of its pharmacological profile. Detailed experimental protocols for its synthesis and analysis are provided, alongside visualizations of key pathways and workflows to support researchers and drug development professionals in their understanding of this important nifedipine derivative.
Historical Context and Discovery
The story of this compound is intrinsically linked to the development and metabolic profiling of its parent compound, nifedipine.
-
Nifedipine's Emergence : Nifedipine, a dihydropyridine (B1217469) calcium channel blocker, was developed by the German pharmaceutical company Bayer AG and first approved for medical use in 1975[1]. Its synthesis is a classic example of the Hantzsch dihydropyridine synthesis, a multi-component reaction first reported by Arthur Hantzsch in 1881[2].
-
Early Metabolic Studies : Following the clinical introduction of nifedipine, research focused on understanding its pharmacokinetic and metabolic fate. Early studies in the late 1970s and early 1980s aimed to identify the metabolites of nifedipine in various biological matrices.
-
First Identification of this compound : A pivotal study by Kondo et al. in 1980 led to the first comprehensive identification of nifedipine metabolites in dog and human urine[3]. Using chromatographic and spectrometric techniques, they identified a major metabolite, designated M-I, which is the pyridine analogue of nifedipine, now known as this compound. This study laid the groundwork for understanding the primary metabolic pathway of nifedipine.
-
Confirmation as a Major First-Pass Metabolite : In 1984, a study by Waller et al. further solidified the importance of this compound by identifying it as a major product of first-pass metabolism in humans[4][5]. Their research showed that while only trace amounts of the "nitropyridine analogue" (this compound) were present after intravenous administration of nifedipine, it was a major metabolite following oral dosing. This highlighted the extensive presystemic metabolism of nifedipine to this compound.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the synthesis of its dihydropyridine precursor, nifedipine, via the Hantzsch reaction, followed by an aromatization step to form the pyridine ring.
Hantzsch Dihydropyridine Synthesis of Nifedipine
The Hantzsch synthesis is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.
Reaction Scheme:
2-nitrobenzaldehyde (B1664092) + 2 methyl acetoacetate (B1235776) + ammonia (B1221849) → nifedipine
Aromatization of Nifedipine to this compound
The conversion of the dihydropyridine ring of nifedipine to the pyridine ring of this compound is an oxidation (aromatization) reaction. Several methods can be employed for this step.
Reaction Scheme:
Nifedipine + Oxidizing Agent → this compound
Experimental Protocols
Synthesis of this compound
4.1.1 Step 1: Hantzsch Synthesis of Nifedipine
-
Materials : 2-nitrobenzaldehyde, methyl acetoacetate, ammonium (B1175870) hydroxide (B78521), ethanol (B145695).
-
Procedure :
-
Dissolve 2-nitrobenzaldehyde (1 equivalent) and methyl acetoacetate (2 equivalents) in ethanol in a round-bottom flask.
-
Add concentrated ammonium hydroxide (1 equivalent) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of nifedipine.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
4.1.2 Step 2: Aromatization to this compound
-
Materials : Nifedipine, ammonium persulfate, acetone (B3395972), water, sodium carbonate, methylene (B1212753) chloride, magnesium sulfate (B86663).
-
Procedure [6]:
-
Add nifedipine (1 g) and ammonium persulfate (10 g) to a 50% aqueous acetone solution (100 mL).
-
Stir the mixture for 12 hours at 30°C.
-
Adjust the pH of the solution to 8 with sodium carbonate.
-
Extract the resulting solution with methylene chloride.
-
Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to yield this compound.
-
The crude product can be further purified by recrystallization from methanol (B129727).
-
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of nifedipine and this compound[7][8][9].
-
4.2.1 Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load 1 mL of human plasma onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute nifedipine and this compound with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
4.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Conditions:
-
Column : Hypersil BDS C18 (50 mm x 2.1 mm, 3 µm)[8]
-
Mobile Phase : A mixture of methanol and 50 mM ammonium acetate (B1210297) solution (50:50, v/v)[7]
-
Flow Rate : 0.4 mL/min
-
Injection Volume : 10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode : Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions :
-
This compound : Precursor ion (m/z) → Product ion (m/z) - Specific values to be optimized based on instrumentation.
-
Nifedipine (for comparison) : Precursor ion (m/z) → Product ion (m/z) - Specific values to be optimized based on instrumentation.
-
-
Internal Standard : A suitable internal standard, such as a deuterated analog of nifedipine or this compound, should be used for accurate quantification.
-
-
Quantitative Data
While this compound is generally considered pharmacologically inactive, quantitative data to definitively characterize its activity, particularly at the L-type calcium channel, is limited in the public domain. The available data is summarized below.
Table 1: Pharmacological and Physicochemical Data for this compound and Nifedipine
| Parameter | This compound | Nifedipine | Reference |
| Molecular Formula | C₁₇H₁₆N₂O₆ | C₁₇H₁₈N₂O₆ | [10] |
| Molecular Weight | 344.32 g/mol | 346.34 g/mol | [10] |
| Primary Target | Not established as a primary pharmacological target | L-type calcium channels | [11] |
| IC₅₀ (Glucose Uptake, PC-12 cells) | 130 µM | Not reported | [12] |
| IC₅₀ (L-type Calcium Channel Blockade) | Data not available | 0.3 µM (guinea pig ventricular myocytes) | [13] |
| Binding Affinity (K_d) for L-type Calcium Channels | Data not available | ~1 nM (high-affinity site) | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Nifedipine's Action
Nifedipine exerts its therapeutic effect by blocking L-type calcium channels, thereby inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This leads to vasodilation and a reduction in blood pressure.
Experimental Workflow: Hantzsch Synthesis and Aromatization of this compound
The synthesis of this compound involves a two-step chemical process.
Experimental Workflow: Quantification of this compound in Plasma
The quantification of this compound from a biological matrix like plasma involves several key steps.
Conclusion
References
- 1. Dihydropyridine binding sites regulate calcium influx through specific voltage-sensitive calcium channels in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 3. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile and efficient aromatization of 1,4-dihydropyridines with M(NO3)2.XH2O, TNCB, TBAP and HMTAI and preparation of deuterium labeled this compound from nifedipine-d3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Thermal Degradation and Stability of Dehydronifedipine
This guide, therefore, synthesizes the available information on Dehydronifedipine in the context of Nifedipine's stability, providing a foundational understanding for researchers, scientists, and drug development professionals. The content herein is based on the analysis of Nifedipine's degradation, from which inferences about this compound's properties can be drawn.
Physicochemical Properties of this compound
A clear understanding of the fundamental properties of this compound is essential for any stability assessment.
| Property | Value | Reference |
| CAS Registry Number | 67035-22-7 | [1] |
| Molecular Formula | C₁₇H₁₆N₂O₆ | [1] |
| Molecular Mass | 344.32 g/mol | [1] |
| Melting Point | 104-105 °C | [1][2] |
| Synonyms | Oxidized Nifedipine (B1678770); Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | [3] |
Formation of this compound from Nifedipine
This compound is the pyridine (B92270) analogue of Nifedipine, formed through an oxidation reaction. This conversion is a critical aspect of Nifedipine's degradation profile.
-
Photodegradation: Exposure to ultraviolet (UV) light and sunlight is a primary driver for the conversion of Nifedipine to this compound.[4][5] Nifedipine is highly photolabile, and this transformation leads to a loss of clinical activity.
-
Thermal Degradation: While less emphasized than photodegradation, thermal stress also contributes to the formation of this compound from Nifedipine. Studies on the thermal decomposition of Nifedipine indicate that this is a key degradation pathway.[6]
The logical relationship of Nifedipine degradation to this compound can be visualized as follows:
Analytical Methodologies for Stability Assessment
The analysis of Nifedipine and its degradation products, including this compound, is predominantly carried out using stability-indicating chromatographic methods.
Reverse-phase HPLC is the most common technique for separating and quantifying Nifedipine and this compound. A typical experimental setup would involve:
-
Column: A C18 column is frequently used for separation.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is common. The pH of the buffer is a critical parameter for achieving good separation.
-
Detection: UV detection is typically employed, with wavelengths around 235 nm being suitable for both Nifedipine and this compound.
-
Forced Degradation Studies: To validate a stability-indicating method, forced degradation of Nifedipine is performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products, including this compound.[7][8] The method must be able to resolve the parent drug from all degradation products.
The workflow for developing a stability-indicating HPLC method is outlined below:
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for investigating the thermal stability of pharmaceuticals.[9][10]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[10] It can provide information on the onset of thermal decomposition and the presence of volatile components.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[11] It can detect melting points, glass transitions, and polymorphic transformations, all of which are critical for understanding a compound's stability.
While extensive TGA and DSC data exists for Nifedipine, similar data specifically for this compound is not available in the reviewed literature. A hypothetical experimental protocol for analyzing this compound using these techniques would involve:
-
Sample Preparation: A small, accurately weighed amount of pure this compound powder would be placed in an appropriate pan (e.g., aluminum for DSC, platinum or alumina (B75360) for TGA).
-
TGA Protocol:
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.
-
Atmosphere: The experiment is usually conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation, or in air to study oxidative stability.
-
Temperature Range: The sample would be heated from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600 °C).
-
-
DSC Protocol:
-
Heating Rate: A controlled heating rate, such as 10 °C/min, is used.
-
Atmosphere: An inert atmosphere is typically used.
-
Temperature Range: The temperature range would be selected to encompass the melting point of this compound (around 104-105 °C) and any other potential thermal events.
-
Future Research Directions
The absence of direct studies on the thermal degradation of this compound presents an opportunity for future research. Key areas for investigation include:
-
Forced Thermal Degradation Studies: Subjecting pure this compound to a range of temperatures to identify its degradation products and establish its degradation pathway.
-
Kinetic Studies: Determining the kinetics of the thermal degradation of this compound to predict its shelf-life under various temperature conditions.
-
TGA-MS/GC-MS Analysis: Coupling thermogravimetric analysis with mass spectrometry or gas chromatography-mass spectrometry to identify the volatile degradation products formed during the thermal decomposition of this compound.
-
Solid-State Stability: Investigating the thermal stability of different polymorphic forms of this compound, if they exist.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onyxipca.com [onyxipca.com]
- 9. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 10. azom.com [azom.com]
- 11. Exploring the thermal behaviour of the solvated structures of nifedipine - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Photodegradation Kinetics of Nifedipine to Dehydronifedipine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photodegradation kinetics of nifedipine (B1678770), a light-sensitive calcium channel blocker, with a primary focus on its conversion to dehydronifedipine. Nifedipine's susceptibility to light-induced degradation poses significant challenges in its formulation, storage, and clinical efficacy. Understanding the kinetics and mechanisms of this degradation is paramount for the development of stable pharmaceutical products.
Introduction to Nifedipine Photodegradation
Nifedipine, a 1,4-dihydropyridine (B1200194) derivative, is notoriously unstable when exposed to ultraviolet (UV) and visible light.[1] This photo-instability leads to the oxidation of the dihydropyridine (B1217469) ring, forming the pharmacologically inactive pyridine (B92270) derivative, this compound (also referred to as nitro-nifedipine).[1] Under different light conditions, such as daylight, the formation of a nitroso derivative (nitrosophenylpyridine) can also occur.[2] The primary photodegradation pathways involve complex photochemical reactions, including oxidation and rearrangement.[1][3]
The rate of nifedipine's photodegradation is influenced by a multitude of factors, including the intensity and wavelength of the light source, pH, solvent, concentration of the drug, and the presence of excipients in the formulation.[1][4][5]
Photodegradation Kinetics
The photodegradation of nifedipine does not always follow a simple kinetic model. Research has shown that the kinetics can be complex, often starting as a zero-order reaction and then transitioning to a first-order reaction as the degradation progresses.[5][6][7] This behavior suggests a multi-step reaction mechanism or the influence of photoproducts on the reaction rate.
Table 1: Summary of Reported Kinetic Data for Nifedipine Photodegradation
| Kinetic Model | Rate Constant (k) | Experimental Conditions | Reference |
| Zero-order | (4.96 ± 0.13) x 10⁻⁹ M⁻¹ s⁻¹ | Exposure to a 40 W tungsten lamp. | [6][7] |
| First-order | (6.22 ± 0.10) x 10⁻⁵ s⁻¹ | After >50% degradation under a 40 W tungsten lamp. | [6][7] |
| Apparent First-order | Varies with colorant concentration and film thickness | Nifedipine dispersed on a glass plate, covered with a free film, and exposed to a mercury vapor lamp. | [8] |
| Pseudo-first order | Not specified | At concentrations lower than 4 x 10⁻⁴ M in 95% ethanol, irradiated with a fluorescent lamp. | [9][10] |
| Zero-order | Not specified | At concentrations higher than 4 x 10⁻⁴ M in 95% ethanol, irradiated with a fluorescent lamp. | [9][10] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible data in photodegradation studies. Below are generalized methodologies for key experiments cited in the literature.
Sample Preparation and Irradiation
A stock solution of nifedipine is prepared in a suitable solvent, such as methanol (B129727) or ethanol, and protected from light.[11] For the experiment, the stock solution is diluted to the desired concentration. The choice of solvent can influence the degradation rate and should be reported. The sample solutions are then placed in quartz cuvettes or other suitable transparent containers and exposed to a controlled light source.
Commonly used light sources include:
-
UV lamps: To study the effect of specific UV wavelengths.[2]
-
Fluorescent lamps: To simulate indoor lighting conditions.[4]
-
Tungsten lamps: As a source of visible light.[6]
-
Xenon arc lamps or natural sunlight: To simulate solar radiation.[12]
The distance from the light source and the intensity of irradiation should be carefully controlled and measured.[4]
Quantification of Nifedipine and this compound
The concentrations of nifedipine and its photoproducts are monitored over time using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the most common technique.[13]
Table 2: Typical HPLC Method Parameters for Nifedipine and this compound Analysis
| Parameter | Description |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of methanol and water (e.g., 70:30 v/v), sometimes with pH adjustment using orthophosphoric acid.[13] |
| Flow Rate | Typically 1.0 - 1.5 mL/min. |
| Detection | UV detector at a wavelength of approximately 238 nm.[13] |
| Retention Times | Nifedipine typically elutes before this compound. |
For higher sensitivity and specificity, especially in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.[14][15][16]
Data Analysis
The concentration of nifedipine is plotted against time to determine the reaction kinetics. To test for a zero-order reaction, plot concentration versus time. For a first-order reaction, plot the natural logarithm of the concentration versus time. The rate constant (k) is determined from the slope of the linear regression line.
Photodegradation Pathway and Experimental Workflow
The following diagrams illustrate the photodegradation pathway of nifedipine and a typical experimental workflow for studying its kinetics.
Caption: Photodegradation pathway of Nifedipine.
Caption: Experimental workflow for photodegradation kinetics study.
Conclusion
The photodegradation of nifedipine to this compound is a critical factor affecting its stability and therapeutic efficacy. The reaction kinetics are complex and influenced by various environmental and formulation factors. A thorough understanding of these kinetics, obtained through well-designed experimental studies, is essential for the development of photostable nifedipine formulations. The use of appropriate analytical techniques and careful data analysis allows for the accurate determination of degradation rates and pathways, ultimately ensuring the quality and safety of nifedipine-containing drug products.
References
- 1. Untersuchungen zur Photoinstabilität von Nifedipin. I: Zersetzungskinetik und Reaktionsmechanismus - Uniwriter [uniwriter.ai]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spectrophotometric study of the photodecomposition kinetics of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A study of the photo-degradation kinetics of nifedipine by multivariate curve resolution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly efficient UV/H2O2 technology for the removal of nifedipine antibiotics: Kinetics, co-existing anions and degradation pathways | PLOS One [journals.plos.org]
- 8. Quantitative design for photostabilization of nifedipine by using titanium dioxide and/or tartrazine as colourants in model film coating systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectrophotometric study of the photodecomposition kinetics of nifedipine [periodicos.capes.gov.br]
- 10. academic.oup.com [academic.oup.com]
- 11. wjpmr.com [wjpmr.com]
- 12. Photostability determination of commercially available nifedipine oral dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Rapid and simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2.6. Determination of plasma nifedipine and this compound concentrations [bio-protocol.org]
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dehydronifedipine
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of Dehydronifedipine, the primary metabolite of Nifedipine (B1678770), in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is applicable for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
Nifedipine, a dihydropyridine (B1217469) calcium channel blocker, is extensively metabolized in the body, primarily by cytochrome P450 3A4 (CYP3A4), to its inactive pyridine (B92270) analog, this compound. The quantification of this compound is crucial for pharmacokinetic and drug metabolism studies. This application note describes a robust and validated reversed-phase HPLC (RP-HPLC) method for the reliable determination of this compound.
Principle of the Method
The method employs reversed-phase chromatography to separate this compound from endogenous components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent allows for the elution of the analyte. Detection is achieved by monitoring the UV absorbance at a specific wavelength, which provides a quantitative measure of the analyte concentration.
Quantitative Data Summary
The following table summarizes typical chromatographic conditions and performance parameters for the HPLC analysis of this compound, compiled from various validated methods.
| Parameter | Condition / Value | Reference |
| Chromatographic Column | C8 or C18, 5 µm, 250 mm x 4.6 mm | [1][2] |
| Mobile Phase | Methanol (B129727):Water (70:30, v/v), pH adjusted to 3.0 with orthophosphoric acid | [3] |
| Acetonitrile:0.020 mol/L KH2PO4 (58:42, v/v), pH 4.8 | [4] | |
| Methanol:50 mM Ammonium Acetate (50:50, v/v) | [5] | |
| Flow Rate | 1.0 mL/min | [3][6] |
| Injection Volume | 10 - 20 µL | [2][7] |
| Column Temperature | Ambient or 40°C | [2] |
| Detection Wavelength | 235 - 240 nm | [3][4] |
| Linearity Range | 0.5 - 100 ng/mL (LC-MS/MS) | [5][8] |
| 5.0 - 200.0 ng/mL (HPLC-UV) | [4] | |
| Limit of Quantification (LOQ) | 5.0 ng/mL (HPLC-UV) | [4] |
| 0.5 ng/mL (LC-MS/MS) | [8] | |
| Recovery | 71.6 - 80.4% for this compound | [8] |
| Precision (RSD) | < 15% | [1][8] |
Experimental Protocol
This protocol provides a step-by-step procedure for the analysis of this compound in a biological matrix such as plasma.
Reagents and Materials
-
This compound reference standard
-
Nifedipine and an appropriate internal standard (e.g., Nitrendipine)[8]
-
HPLC grade methanol, acetonitrile, and water[7]
-
Potassium dihydrogen phosphate (B84403) (KH2PO4) or Ammonium Acetate
-
Orthophosphoric acid or Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., ethyl acetate, ether-n-hexane)[1][8]
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Preparation of Solutions
-
Mobile Phase Preparation: Prepare the chosen mobile phase from the table above. For example, for a Methanol:Water mobile phase, mix 700 mL of HPLC-grade methanol with 300 mL of HPLC-grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas before use.[3]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to prepare a stock solution of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 10 ng/mL to 200 ng/mL).
-
Internal Standard Solution: If using an internal standard, prepare a stock solution and a working solution at a fixed concentration.
Sample Preparation (Liquid-Liquid Extraction Example)
-
To 1.0 mL of plasma sample, add the internal standard solution.
-
Add 5 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject a portion (e.g., 20 µL) into the HPLC system.
Chromatographic Analysis
-
Set up the HPLC system with the chosen column and mobile phase.
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Record the chromatograms and integrate the peak areas for this compound and the internal standard.
System Suitability
Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Key parameters include:
-
Tailing factor: Should be ≤ 2.
-
Theoretical plates: Should be > 2000.
-
Relative Standard Deviation (RSD) for replicate injections: Should be ≤ 2%.
Data Analysis
Construct a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the concentration of the calibration standards. Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve using linear regression analysis.
Visualizations
Caption: Experimental workflow for this compound analysis by HPLC.
References
- 1. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development of an HPLC method for the determination of nifedipine in human plasma by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RP-HPLC method development and validation for nifedipine. [wisdomlib.org]
- 7. ejgm.co.uk [ejgm.co.uk]
- 8. researchgate.net [researchgate.net]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for Dehydronifedipine quantification
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dehydronifedipine, the primary metabolite of nifedipine (B1678770), in human plasma. Nifedipine is a calcium channel antagonist primarily metabolized by cytochrome P450 3A4 (CYP3A4) to this compound.[1][2] Monitoring the levels of this metabolite is crucial for pharmacokinetic studies and in understanding drug-drug interactions.[1][2] The described method utilizes solid-phase extraction for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer. The method was validated according to the FDA's Bioanalytical Method Validation guidance and demonstrated excellent linearity, accuracy, precision, and sensitivity.
Introduction
Nifedipine is a widely prescribed medication for the treatment of hypertension and angina. Its metabolic pathway is predominantly governed by the activity of the CYP3A4 enzyme, which converts it to this compound.[1][2][3] Consequently, the plasma concentration of this compound can serve as an indicator of CYP3A4 activity.[1][2] A reliable and sensitive analytical method is essential for the accurate quantification of this compound in biological matrices to support clinical and preclinical studies. LC-MS/MS offers high selectivity and sensitivity, making it the preferred technique for bioanalytical applications.[4] This note provides a detailed protocol for the determination of this compound in human plasma, suitable for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Nitrendipine[1] or Diazepam[5]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or phenyl modified silica)[6]
Instrumentation
-
Liquid chromatograph (e.g., Agilent 1200 series or equivalent)[5]
-
Triple quadrupole mass spectrometer (e.g., Sciex API 3000 or equivalent)[5]
-
Ionization source: Electrospray ionization (ESI)[1][2][5] or Atmospheric Pressure Chemical Ionization (APCI)[6]
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of this compound and the internal standard from human plasma.[6]
-
Conditioning: Condition the SPE cartridges (phenyl modified silica) with 1 mL of methanol followed by 1 mL of water.[6]
-
Loading: To 500 µL of plasma, add the internal standard. Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interferences.[6]
-
Elution: Elute the analytes with 1 mL of methanol.[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
Alternatively, a liquid-liquid extraction can be performed using ether-n-hexane (3:1, v/v).[1][2]
Liquid Chromatography
-
Column: C18 column (e.g., Waters Symmetry C18, 4.6 × 100 mm, 3.5 µm[5] or Hypersil BDS C18, 50 mm x 2.1 mm, 3 µm[1][2])
-
Mobile Phase:
-
A: 2 mM ammonium formate (B1220265) and 0.1% formic acid in water[5]
-
B: 2 mM ammonium formate and 0.1% formic acid in acetonitrile[5]
-
Alternative: Methanol and 50 mM ammonium acetate solution (50:50, v/v)[6]
-
-
Gradient: A typical gradient would be 80% B.[5]
-
Flow Rate: 0.35 mL/min[5]
-
Column Temperature: 40 °C[5]
-
Injection Volume: 10 µL
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1][2][5]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 450 °C[5]
-
Ion Spray Voltage: 5.5 kV[5]
-
Dwell Time: 200 ms[5]
The MRM transitions for this compound and a potential internal standard are listed below. It is crucial to optimize these parameters on the specific instrument being used.
Data Presentation
The following tables summarize the quantitative data for the LC-MS/MS method for this compound.
| Parameter | This compound | Nifedipine (for reference) | Internal Standard (Diazepam) | Reference |
| Precursor Ion (m/z) | 345.1 | 347.1 | 285.1 | [5] |
| Product Ion (m/z) | 284.1 | 315.1 | 193.1 | [5] |
| Declustering Potential (DP) | 45 V | 40 V | 50 V | [5] |
| Focusing Potential (FP) | 250 V | 250 V | 280 V | [5] |
| Cell Entrance Potential (CEP) | 20 V | 22 V | 25 V | [5] |
| Collision Energy (CE) | 25 V | 20 V | 30 V | [5] |
| Table 1: Mass Spectrometric Parameters. [5] |
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 100 ng/mL | [1][2][6] |
| Correlation Coefficient (r²) | > 0.999 | [6] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [1][2] |
| Accuracy | Within 15% of nominal concentration | [1][2] |
| Precision (Intra- and Inter-day) | < 15% RSD | [1][2] |
| Recovery | 71.6 - 80.4% | [1][2] |
| Table 2: Method Validation Summary. |
Experimental Workflow and Protocols
The following diagram illustrates the overall workflow for the quantification of this compound in human plasma.
Caption: Workflow for this compound Quantification.
Detailed Protocol: Solid-Phase Extraction
-
Cartridge Conditioning:
-
Place the SPE cartridges (e.g., phenyl modified silica, 100 mg) in a vacuum manifold.
-
Pass 1 mL of methanol through each cartridge.
-
Pass 1 mL of deionized water through each cartridge. Do not allow the cartridges to go dry.
-
-
Sample Preparation and Loading:
-
Thaw plasma samples at room temperature.
-
In a microcentrifuge tube, pipette 500 µL of plasma.
-
Add 20 µL of the internal standard working solution (e.g., 1 µg/mL diazepam).
-
Vortex for 10 seconds.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Without letting the cartridge dry, add 1 mL of deionized water to each cartridge.
-
Apply a vacuum to draw the water through.
-
Dry the cartridges under full vacuum for 5 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold rack.
-
Add 1 mL of methanol to each cartridge.
-
Apply a gentle vacuum to elute the analytes at a flow rate of approximately 1 mL/min.
-
-
Evaporation and Reconstitution:
-
Transfer the eluate to a new set of tubes.
-
Evaporate the samples to dryness using a nitrogen evaporator at 40 °C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80% B).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantification of this compound in human plasma. The protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction studies involving nifedipine. The detailed experimental procedures and validation data presented herein can be readily adapted by researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. Rapid and simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pregnancy-Related Hormones Increase Nifedipine Metabolism in Human Hepatocytes by Inducing CYP3A4 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 2.6. Determination of plasma nifedipine and this compound concentrations [bio-protocol.org]
- 6. Simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Simultaneous Determination of Nifedipine and Dehydronifedipine in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the simultaneous quantitative analysis of nifedipine (B1678770) and its primary metabolite, dehydronifedipine, in plasma samples. The methodologies described are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which offer high sensitivity and selectivity for pharmacokinetic and drug metabolism studies.
Introduction
Nifedipine, a dihydropyridine (B1217469) calcium channel blocker, is widely prescribed for the management of hypertension and angina pectoris.[1][2][3] It is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to its inactive metabolite, this compound.[4][5] Monitoring the plasma concentrations of both nifedipine and this compound is crucial for pharmacokinetic assessments, drug-drug interaction studies, and understanding the metabolic profile of nifedipine in various patient populations.[4][6] The methods outlined below provide a robust framework for achieving accurate and reproducible results.
Metabolic Pathway
The metabolic conversion of nifedipine to this compound is a key step in its elimination from the body. This biotransformation is catalyzed by CYP3A4.
Metabolism of Nifedipine to this compound.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the simultaneous determination of nifedipine and this compound in plasma due to its high sensitivity, specificity, and speed.[7]
Chromatographic Conditions
A reversed-phase HPLC separation is typically employed to resolve nifedipine, this compound, and an internal standard.
| Parameter | Condition 1 | Condition 2 |
| Column | Hypersil BDS C18, 50 x 2.1 mm, 3 µm[5] | ACQUITY UPLC™ BEH C18[8] |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate (75:25, v/v)[8] | Methanol (B129727) : 50 mM Ammonium Acetate (50:50, v/v)[9] |
| Flow Rate | 0.20 mL/min[8] | Not Specified |
| Run Time | ~2.5 min[4][5] | ~1.4 min[8] |
| Internal Standard | Nitrendipine[4][5][8] | Nitrendipine[1] |
Mass Spectrometry Conditions
Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Nifedipine | This compound | Nitrendipine (IS) |
| Ionization Mode | ESI Positive[4][5] / APCI Positive[9] | ESI Positive[4][5] / APCI Positive[9] | ESI Positive[4][5] |
| Precursor Ion (m/z) | Refer to specific instrument optimization | Refer to specific instrument optimization | Refer to specific instrument optimization |
| Product Ion (m/z) | Refer to specific instrument optimization | Refer to specific instrument optimization | Refer to specific instrument optimization |
Note: Specific mass transitions (precursor/product ions) and instrument-dependent parameters (e.g., collision energy, declustering potential) should be optimized for the specific mass spectrometer being used.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is based on the method described by Yuan et al. (2007).[4]
Materials:
-
Human plasma samples
-
Nifedipine, this compound, and Nitrendipine analytical standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ether-n-hexane (3:1, v/v) extraction solvent
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spiking: To a 0.5 mL aliquot of human plasma in a microcentrifuge tube, add the internal standard (Nitrendipine) solution. For calibration standards and quality control samples, add the appropriate concentrations of nifedipine and this compound working solutions.
-
Extraction: Add 1 mL of the ether-n-hexane (3:1, v/v) extraction solvent.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 5 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on the method described by Guillarme et al. (1998).[9]
Materials:
-
Human plasma samples
-
Nifedipine, this compound, and Nitrendipine analytical standards
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phenyl modified silica (B1680970) SPE cartridges[9]
-
SPE manifold
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the plasma sample (pre-treated as necessary) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the analytes (nifedipine, this compound, and internal standard) with an appropriate volume of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Method Validation Summary
The described LC-MS/MS methods have been validated according to regulatory guidelines.[10] The following tables summarize the typical performance characteristics.
Calibration Curve and Sensitivity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Nifedipine | 0.5 - 100[4][5][9] | > 0.999[9] | 0.5[4][5] |
| This compound | 0.5 - 100[4][5][9] | > 0.999[9] | 0.5[4][5] |
Precision and Accuracy
| Analyte | QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Nifedipine | Low, Mid, High | < 15%[4][5] | < 15%[4][5] | -4.0% to 6.2%[8] |
| This compound | Low, Mid, High | < 15%[4][5] | < 15%[4][5] | Within ±15% |
Recovery
| Analyte | Extraction Method | Recovery (%) |
| Nifedipine | Liquid-Liquid Extraction | 81.3 - 89.1[4][5] |
| This compound | Liquid-Liquid Extraction | 71.6 - 80.4[4][5] |
| Nifedipine | Solid-Phase Extraction | ~95[9] |
| This compound | Solid-Phase Extraction | ~95[9] |
Experimental Workflow
The overall workflow for the simultaneous determination of nifedipine and this compound in plasma is depicted below.
Analytical Workflow Diagram.
Conclusion
The LC-MS/MS methods detailed in these application notes provide a sensitive, specific, and reliable approach for the simultaneous quantification of nifedipine and its primary metabolite, this compound, in plasma. The protocols for sample preparation are robust, and the method validation data demonstrates excellent performance characteristics suitable for regulated bioanalysis in support of clinical and preclinical studies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Clinical pharmacokinetics of nifedipine gastrointestinal therapeutic system. A controlled-release formulation of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of nifedipine in human plasma and amniotic fluid by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics in hypertensive pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Pharmacokinetics of nifedipine and its metabolite after a single oral dose of the drug in patients with stenocardia of effort] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for Solid-Phase Extraction of Dehydronifedipine from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of Dehydronifedipine, the primary metabolite of Nifedipine, from various biological matrices. The information compiled herein is intended to guide researchers in developing robust and efficient sample preparation methods for bioanalytical studies.
Introduction
This compound is the main inactive metabolite of Nifedipine, a widely prescribed calcium channel blocker for the treatment of hypertension and angina. Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic and metabolic studies. Solid-phase extraction is a widely adopted technique for the cleanup and concentration of analytes from complex biological samples, offering significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher recovery, and amenability to automation.
This application note details various SPE methodologies, including the use of silica-based (C18 and phenyl-modified) and polymeric (hydrophilic-lipophilic balanced) sorbents. It provides a comprehensive overview of the critical steps involved, from sample pre-treatment to analyte elution, and presents quantitative data to aid in method selection and optimization.
Data Presentation: Quantitative Comparison of SPE Methods
The following tables summarize the quantitative data from various studies on the solid-phase extraction of this compound, allowing for a clear comparison of different methodologies.
| Parameter | Method 1: Phenyl-Modified Silica (B1680970) SPE | Method 2: Generic C18 SPE (Typical) | Method 3: Generic Polymeric SPE (Oasis HLB - Typical) |
| Sorbent Type | Phenyl-Modified Silica | C18 (Octadecyl-bonded silica) | Hydrophilic-Lipophilic Balanced (HLB) Polymeric Sorbent |
| Biological Matrix | Human Plasma | Plasma, Serum, Urine | Plasma, Urine |
| Recovery of this compound | 95 ± 4%[1] | 80-90% (for similar compounds) | >95% (for a broad range of analytes) |
| Linearity Range | 0.5 - 100 ng/mL[1] | Analyte and detector dependent | Analyte and detector dependent |
| Limit of Quantification (LOQ) | 0.5 ng/mL | Analyte and detector dependent | Analyte and detector dependent |
| Precision (RSD) | 2.2 - 4.7%[1] | Typically <15% | Typically <15% |
Experimental Protocols
Below are detailed protocols for the solid-phase extraction of this compound from biological matrices using different sorbent chemistries.
Protocol 1: Automated Online SPE using Phenyl-Modified Silica Cartridges
This protocol is based on a validated online SPE-LC-MS/MS method for the simultaneous determination of Nifedipine and this compound in human plasma.[1]
1. Materials:
- SPE Cartridge: Phenyl-modified silica disposable extraction cartridge.
- Reagents: Methanol (B129727) (HPLC grade), Water (HPLC grade).
- Sample: Human plasma.
2. Sample Pre-treatment:
- No specific pre-treatment of the plasma sample is mentioned in this online automated method. The sample is directly injected.
3. SPE Procedure (Automated):
- Step 1: Conditioning: The SPE cartridge is conditioned with methanol followed by water.
- Step 2: Sample Loading: The plasma sample is loaded onto the conditioned cartridge.
- Step 3: Washing: The cartridge is washed with water to remove polar interferences.
- Step 4: Elution: The retained analytes (including this compound) are eluted with methanol and water directly into the LC-MS/MS system for analysis.
Protocol 2: General Purpose Offline SPE using C18 Cartridges
This protocol is a general procedure for the extraction of non-polar to moderately polar compounds from aqueous matrices using a C18 sorbent. It can be adapted for the extraction of this compound.
1. Materials:
- SPE Cartridge: C18 (Octadecyl-bonded silica) SPE cartridge.
- Reagents: Methanol (HPLC grade), Water (HPLC grade), Acetonitrile (B52724) (HPLC grade), Formic Acid or Trifluoroacetic Acid (TFA).
- Sample: Plasma, serum, or urine.
2. Sample Pre-treatment:
- For plasma or serum, a 1:1 dilution with an acidic aqueous solution (e.g., 0.1% formic acid in water) is recommended to precipitate proteins and adjust the pH.
- Centrifuge the sample after dilution and use the supernatant for loading.
- For urine, adjust the pH to be acidic (pH < 3) using formic acid or TFA.
3. SPE Procedure:
- Step 1: Conditioning: Condition the C18 cartridge with 1-3 mL of methanol, followed by 1-3 mL of water. Do not allow the sorbent to dry.
- Step 2: Equilibration: Equilibrate the cartridge with 1-3 mL of the acidic aqueous solution used for sample pre-treatment (e.g., 0.1% formic acid in water).
- Step 3: Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 drop per second).
- Step 4: Washing: Wash the cartridge with 1-3 mL of a weak organic solvent mixture (e.g., 5% methanol in water with 0.1% formic acid) to remove hydrophilic interferences.
- Step 5: Elution: Elute this compound with 1-2 mL of a stronger organic solvent, such as acetonitrile or a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid.
Protocol 3: Simplified Offline SPE using a Polymeric (Oasis HLB) Sorbent
This protocol utilizes a modern, water-wettable polymeric sorbent that simplifies the SPE process, as the conditioning and equilibration steps are not always necessary.
1. Materials:
- SPE Cartridge: Oasis HLB (or similar hydrophilic-lipophilic balanced polymeric) cartridge.
- Reagents: Methanol (HPLC grade), Water (HPLC grade), Acetonitrile (HPLC grade), Phosphoric Acid.
- Sample: Plasma or urine.
2. Sample Pre-treatment:
- Dilute the plasma or urine sample 1:1 with 4% phosphoric acid in water.
3. SPE Procedure (Simplified 3-Step):
- Step 1: Sample Loading: Directly load the pre-treated sample onto the Oasis HLB cartridge. The water-wettable nature of the sorbent allows for strong retention without prior conditioning.
- Step 2: Washing: Wash the cartridge with 1-2 mL of 5% methanol in water to remove interferences.
- Step 3: Elution: Elute this compound with 1-2 mL of a mixture of acetonitrile and methanol (e.g., 90:10 v/v).
Visualizations
The following diagrams illustrate the experimental workflow and key relationships in the solid-phase extraction of this compound.
References
Application Notes and Protocols: Dehydronifedipine as a Biomarker for CYP3A4 Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the clearance of approximately 50% of all clinically used drugs. The expression of the CYP3A4 gene can be induced by various xenobiotics, including many therapeutic drugs. This induction can lead to accelerated metabolism of co-administered drugs, potentially resulting in loss of efficacy or the formation of toxic metabolites. Therefore, assessing the potential of new drug candidates to induce CYP3A4 is a crucial step in drug development.
Nifedipine (B1678770), a calcium channel blocker, is primarily metabolized by CYP3A4 to its oxidized metabolite, dehydronifedipine.[1][2][3] This metabolic pathway has positioned the formation of this compound as a reliable in vitro and in vivo biomarker for CYP3A4 activity. By measuring the conversion of nifedipine to this compound, researchers can quantify the induction potential of a test compound on CYP3A4. These application notes provide an overview of the underlying mechanisms, quantitative data, and detailed protocols for utilizing this compound as a biomarker for CYP3A4 induction.
Signaling Pathway for CYP3A4 Induction
The induction of the CYP3A4 gene is primarily regulated by the pregnane (B1235032) X receptor (PXR), a nuclear receptor that acts as a xenobiotic sensor.[4][5] Upon binding to a ligand (the inducing drug), PXR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific response elements in the promoter region of the CYP3A4 gene, thereby initiating its transcription.[5][6][7]
Quantitative Data Summary
The induction of CYP3A4 is a concentration-dependent process characterized by the maximal effect (Emax) and the concentration that produces 50% of the maximal effect (EC50). The following tables summarize representative quantitative data for CYP3A4 induction by the prototypical inducer, rifampicin, in primary human hepatocytes.
Table 1: In Vitro CYP3A4 Induction by Rifampicin (mRNA Expression)
| Parameter | Donor 1 | Donor 2 | Donor 3 | Reference |
| Inducer | Rifampicin | Rifampicin | Rifampicin | [8][9] |
| Concentration | 10 µM | 10 µM | 10 µM | [8][9] |
| Fold Induction (mRNA) | 45.9-fold | 36.3-fold | 36-fold | [2][3][9] |
| EC50 (µM) | ~0.1 | ~0.1 | ~0.1 | [10] |
Table 2: In Vitro CYP3A4 Induction by Rifampicin (Enzyme Activity)
| Parameter | Donor 1 | Donor 2 | Donor 3 | Reference |
| Inducer | Rifampicin | Rifampicin | Rifampicin | [8] |
| Concentration | 10 µM | 10 µM | 10 µM | [8] |
| Fold Induction (Activity) | 14-fold | 112-fold | 9.8-fold | [2][3][8] |
| Probe Substrate | Testosterone | Testosterone | Luciferin-based | [8] |
Note: The variability in fold induction is significant and depends on the hepatocyte donor, experimental conditions, and the specific probe substrate used to measure enzyme activity.
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Induction Assay in Primary Human Hepatocytes
This protocol outlines the procedure for treating cryopreserved primary human hepatocytes with a test compound and measuring the induction of CYP3A4 by quantifying the formation of this compound.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium) supplemented with appropriate factors
-
Collagen-coated culture plates (e.g., 24- or 48-well)
-
Test compound stock solution
-
Positive control: Rifampicin (e.g., 10 µM final concentration)
-
Vehicle control (e.g., DMSO, typically <0.1% final concentration)
-
Nifedipine stock solution
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thaw and Plate Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's protocol. Plate the cells at a recommended density onto collagen-coated plates.
-
Cell Adherence and Monolayer Formation: Incubate the plated cells for 24-48 hours to allow them to adhere and form a confluent monolayer. Change the medium as recommended.
-
Compound Treatment: Prepare fresh culture medium containing the test compound at various concentrations, the positive control (e.g., 10 µM rifampicin), and the vehicle control.
-
Remove the old medium from the cells and add the treatment media.
-
Incubate the cells for 48 to 72 hours, replacing the media daily with fresh treatment media.
-
CYP3A4 Activity Measurement: After the induction period, remove the treatment media and wash the cells gently with warm, serum-free medium.
-
Add fresh, pre-warmed medium containing nifedipine (e.g., 100 µM) to each well.
-
Incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
Sample Collection: At the end of the incubation, collect the supernatant (cell culture medium) from each well.
-
Sample Preparation and Analysis: Prepare the collected supernatant for analysis by adding an internal standard and performing protein precipitation (see Protocol 2). Analyze the samples for this compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of this compound formation. Determine the fold induction by comparing the rate in test compound-treated cells to the rate in vehicle-treated cells.
Protocol 2: LC-MS/MS Quantification of this compound
This protocol provides a general method for the simultaneous quantification of nifedipine and this compound in cell culture supernatant or plasma.[6][11]
Materials:
-
Collected supernatant or plasma samples
-
Internal standard (IS) (e.g., nitrendipine)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium (B1175870) acetate (B1210297) or formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[6][11]
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 100 µL of sample (supernatant or plasma) in a microcentrifuge tube, add 20 µL of internal standard solution. b. Add 300 µL of cold acetonitrile to precipitate proteins. c. Vortex for 1-2 minutes. d. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. e. Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
LC-MS/MS Analysis: a. Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm).[1]
- Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
- Mobile Phase B: Acetonitrile or Methanol.
- Gradient: A typical gradient might start at 30% B, ramp to 95% B over 2 minutes, hold for 1 minute, and then return to initial conditions.
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 5-10 µL. b. Mass Spectrometry:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (example):
- Nifedipine: m/z 347 -> 315
- This compound: m/z 345 -> 254
- Nitrendipine (IS): m/z 361 -> 315
- Note: MRM transitions should be optimized for the specific instrument used.
-
Data Analysis: a. Generate a standard curve by plotting the peak area ratio (analyte/IS) against the concentration of calibrator standards. b. Use the regression equation from the standard curve to determine the concentration of this compound in the unknown samples.
Conclusion
The measurement of this compound formation from nifedipine is a robust and widely accepted method for assessing CYP3A4 induction potential. The protocols provided herein offer a framework for conducting these studies in a reproducible manner. By employing primary human hepatocytes and sensitive LC-MS/MS analytical techniques, researchers can generate reliable data to inform critical decisions in the drug development process, ultimately contributing to the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Pregnane X receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. A clinical study to assess CYP1A2 and CYP3A4 induction by AZD7325, a selective GABAA receptor modulator – an in vitro and in vivo comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Quantitative Prediction of CYP3A4 Induction: Impact of Measured, Free, and Intracellular Perpetrator Concentrations from Human Hepatocyte Induction Studies on Drug-Drug Interaction Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantification of Dehydronifedipine in Pharmacokinetic Studies
Introduction
Dehydronifedipine is the primary and pharmacologically inactive metabolite of nifedipine (B1678770), a widely prescribed calcium channel blocker for the management of hypertension and angina pectoris. The quantification of both nifedipine and this compound in biological matrices is crucial for comprehensive pharmacokinetic studies. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of nifedipine, as well as for assessing drug-drug interactions and the metabolic activity of cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for its metabolism.[1][2]
This document provides detailed application notes and protocols for the simultaneous determination of nifedipine and this compound in plasma, a common practice in clinical and preclinical research. While the topic specifies using this compound as an internal standard, it is important to clarify that in standard bioanalytical practice, this compound is typically a target analyte rather than an internal standard (IS). An internal standard is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples to correct for variability in sample processing and instrument response. For the analysis of nifedipine and this compound, other compounds such as nitrendipine (B1678957) or diazepam are commonly used as internal standards.[1][3] These notes will, therefore, focus on the accurate quantification of this compound as an analyte, alongside its parent drug nifedipine, utilizing an appropriate internal standard.
I. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of nifedipine and this compound in biological matrices due to its high sensitivity, selectivity, and speed.[1][4]
Key Method Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of nifedipine and this compound.
| Parameter | Nifedipine | This compound | Internal Standard (e.g., Nitrendipine) |
| LC Column | Hypersil BDS C18 (50 mm x 2.1 mm, 3 µm) or equivalent[1] | Hypersil BDS C18 (50 mm x 2.1 mm, 3 µm) or equivalent[1] | Hypersil BDS C18 (50 mm x 2.1 mm, 3 µm) or equivalent[1] |
| Mobile Phase | Acetonitrile and 10 mmol/L ammonium (B1175870) acetate (B1210297) (75:25, v/v)[5] | Acetonitrile and 10 mmol/L ammonium acetate (75:25, v/v)[5] | Acetonitrile and 10 mmol/L ammonium acetate (75:25, v/v)[5] |
| Flow Rate | 0.20 mL/min[5] | 0.20 mL/min[5] | 0.20 mL/min[5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MRM Transition | m/z 347.1 → 315.1 | m/z 345.1 → 284.1 | m/z 361.1 → 315.1 |
Note: MRM (Multiple Reaction Monitoring) transitions may vary slightly depending on the instrument and optimization.
II. Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes a common method for extracting nifedipine and this compound from plasma.
Materials:
-
Plasma samples (collected in tubes containing an anticoagulant like EDTA)
-
Internal Standard (IS) stock solution (e.g., Nitrendipine in methanol)
-
Extraction solvent: n-hexane-diethyl ether (1:3, v/v)[5]
-
Reconstitution solvent: Mobile phase (e.g., acetonitrile-10 mmol/L ammonium acetate, 75:25, v/v)[5]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples to room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of the extraction solvent (n-hexane-diethyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the reconstitution solvent.
-
Vortex for 1 minute.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[6][7] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Typical Results for Nifedipine/Dehydronifedipine Analysis |
| Linearity | Correlation coefficient (r²) ≥ 0.99[5] | Linear range of 0.1 to 100 ng/mL with r² > 0.99[1][5] |
| Accuracy & Precision | Within ±15% (±20% at LLOQ)[1] | Intra- and inter-day precision < 15% and accuracy within 85-115%[1] |
| Recovery | Consistent and reproducible | 71.6-89.1% for both analytes[1] |
| Matrix Effect | Within acceptable limits | Minimal ion suppression or enhancement observed |
| Stability | Stable under various storage and handling conditions | Stable in plasma for at least 3 freeze-thaw cycles and for 1 month at -80°C |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.104 ng/mL to 0.5 ng/mL[1][5] |
III. Visualizations
Nifedipine Metabolism Pathway
The following diagram illustrates the primary metabolic pathway of nifedipine to this compound, catalyzed by the CYP3A4 enzyme.
Caption: Metabolic conversion of nifedipine.
Pharmacokinetic Study Workflow
This diagram outlines the typical workflow for a pharmacokinetic study involving the analysis of nifedipine and this compound.
Caption: Pharmacokinetic study workflow.
IV. Conclusion
The accurate and precise quantification of this compound, the main metabolite of nifedipine, is a critical component of pharmacokinetic research. The LC-MS/MS method detailed in these application notes provides a robust and sensitive approach for the simultaneous determination of both nifedipine and this compound in plasma. Proper method validation is paramount to ensure the integrity of the data generated. While this compound itself is an analyte of interest and not used as an internal standard, the principles and protocols outlined here provide a comprehensive guide for researchers in drug development and clinical pharmacology.
References
- 1. Rapid and simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2.6. Determination of plasma nifedipine and this compound concentrations [bio-protocol.org]
- 4. Simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols: Dehydronifedipine Certified Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydronifedipine is the primary and active metabolite of Nifedipine (B1678770), a potent calcium channel blocker widely used in the management of hypertension and angina pectoris.[1][2] The metabolic conversion of Nifedipine to this compound is predominantly mediated by the cytochrome P450 enzyme CYP3A4.[3][4][5][6] As such, the quantitative analysis of both Nifedipine and this compound in biological matrices is crucial for pharmacokinetic studies, drug-drug interaction assessments, and therapeutic drug monitoring. The use of a certified reference standard (CRS) for this compound ensures the accuracy, precision, and reliability of these analytical methods.
These application notes provide detailed protocols for the preparation and use of this compound certified reference standards in common analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Properties of this compound
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Name | dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | [7] |
| Synonyms | Oxidized nifedipine, Nifedipine EP Impurity A, BAY-b 4759 | [1][2][8] |
| CAS Number | 67035-22-7 | [1][7][8] |
| Molecular Formula | C₁₇H₁₆N₂O₆ | [7][8] |
| Molecular Weight | 344.32 g/mol | [7][8] |
| Appearance | Pale yellow solid | [2] |
| Solubility | Soluble in ethanol, DMF, DMSO. Poor water solubility. | [2] |
| Storage | Long-term storage is recommended at -20°C. | [2] |
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental to achieving reliable quantitative results. The following protocol outlines the steps for preparing stock and working standard solutions of this compound.
3.1 Materials and Equipment
-
This compound Certified Reference Standard
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Solvent(s): Methanol (B129727), Acetonitrile, or Dimethyl sulfoxide (B87167) (DMSO) of HPLC or appropriate grade
3.2 Protocol for Preparation of Stock Solution (e.g., 1 mg/mL)
-
Allow the this compound CRS vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh a suitable amount (e.g., 10 mg) of the this compound CRS using a calibrated analytical balance.
-
Quantitatively transfer the weighed standard to a Class A volumetric flask (e.g., 10 mL).
-
Add a small amount of the chosen solvent (e.g., methanol) to dissolve the standard.
-
Once dissolved, dilute to the mark with the same solvent.
-
Stopper the flask and mix thoroughly by inverting it several times.
-
Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials of the analyst.
-
Store the stock solution under appropriate conditions (e.g., refrigerated at 2-8°C, protected from light).
3.3 Protocol for Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by performing serial dilutions of the stock solution using the appropriate mobile phase or a solvent compatible with the analytical method.
-
For example, to prepare a 100 µg/mL working standard, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the desired solvent.
-
Further dilutions can be made to prepare a calibration curve covering the expected concentration range of the analyte in the samples.
Analytical Methods and Protocols
This compound is typically analyzed simultaneously with Nifedipine. Below are protocols for common analytical techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the simultaneous determination of Nifedipine and this compound in plasma and blood.[9]
4.1.1 Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of plasma or blood sample, add an internal standard.
-
For plasma, adjust the pH to alkaline conditions. For blood, maintain neutral pH.[9]
-
Add 5 mL of an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
4.1.2 HPLC Operating Conditions
| Parameter | Condition |
| Column | C8 or C18 reverse-phase column |
| Mobile Phase | A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. |
| Detection | UV at a specific wavelength (e.g., 238 nm)[10] |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 20-100 µL |
4.1.3 Quantitative Data Summary for HPLC Methods
| Parameter | Nifedipine | This compound | Reference |
| Linearity Range | 5-40 µg/mL | - | [10] |
| Limit of Reliable Determination | 3 ng/mL | 3 ng/mL | [9] |
| Inter-assay RSD | < 11% | < 11% | [9] |
| Recovery | 70-95% | 70-95% | [11] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound, especially at low concentrations in biological matrices.[3][12]
4.2.1 Sample Preparation: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)
-
LLE: After adding an internal standard (e.g., nitrendipine), extract the plasma samples with a mixture of ether and n-hexane (e.g., 3:1, v/v).[3]
-
SPE: Utilize a phenyl-modified silica (B1680970) cartridge. Condition the cartridge with methanol and water, load the sample, wash with water, and elute the analytes with methanol and water.[12]
4.2.2 LC-MS/MS Operating Conditions
| Parameter | Condition | Reference |
| Column | Hypersil BDS C18 (50 mm x 2.1 mm, 3 µm) or similar | [3] |
| Mobile Phase | A: 2 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in waterB: 2 mM ammonium formate and 0.1% formic acid in acetonitrileIsocratic or gradient elution. | [13] |
| Flow Rate | 0.35 mL/min | [13] |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | [3][12][13] |
| Mass Spectrometer | Triple-quadrupole | [13] |
| Monitoring | Multiple Reaction Monitoring (MRM) | [13] |
4.2.3 Quantitative Data Summary for LC-MS/MS Methods
| Parameter | Nifedipine | This compound | Reference |
| Linearity Range | 0.5-100 ng/mL | 0.5-100 ng/mL | [3][12] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL | [3] |
| Recovery (LLE) | 81.3-89.1% | 71.6-80.4% | [3][4] |
| Recovery (SPE) | 95 ± 2% | 95 ± 4% | [12] |
| Intra-day Precision (%RSD) | < 15% | < 15% | [3] |
| Inter-day Precision (%RSD) | < 15% | < 15% | [3] |
Diagrams
Metabolic Pathway of Nifedipine to this compound
Caption: Metabolic conversion of Nifedipine to this compound.
Experimental Workflow for Sample Analysis
Caption: General workflow for quantitative analysis using a CRS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. usbio.net [usbio.net]
- 3. Rapid and simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 7. Dehydro nifedipine | 67035-22-7 | FD20925 | Biosynth [biosynth.com]
- 8. schd-shimadzu.com [schd-shimadzu.com]
- 9. Analysis of nifedipine and its pyridine metabolite this compound in blood and plasma: review and improved high-performance liquid chromatographic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2.6. Determination of plasma nifedipine and this compound concentrations [bio-protocol.org]
Application Notes and Protocols for Studying Dehydronifedipine Formation in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is widely prescribed for the management of hypertension and angina pectoris. Its primary route of elimination in humans is through metabolism in the liver, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, with minor contributions from CYP3A5.[1][2][3] The principal metabolite, dehydronifedipine, is pharmacologically inactive and is formed through an oxidation reaction.[1] The study of nifedipine metabolism to this compound in human liver microsomes (HLMs) is a critical in vitro method used to investigate CYP3A4 activity, assess potential drug-drug interactions, and predict in vivo pharmacokinetic profiles.[1][4]
These application notes provide a detailed protocol for the in vitro incubation of nifedipine with human liver microsomes and the subsequent quantification of this compound formation.
Metabolic Pathway of Nifedipine
The metabolic conversion of nifedipine to this compound is a key phase I metabolic reaction. This process is catalyzed by CYP3A4 and CYP3A5, which are highly expressed in the liver.
Caption: Metabolic oxidation of nifedipine to this compound by CYP3A4/5.
Experimental Protocol
This protocol outlines the necessary steps for conducting an in vitro study of this compound formation using pooled human liver microsomes.
Materials and Reagents
| Reagent | Recommended Concentration/Stock | Storage |
| Pooled Human Liver Microsomes (HLMs) | 20 mg/mL stock | -80°C |
| Nifedipine | 10 mM in DMSO | -20°C |
| This compound | 1 mM in Methanol | -20°C |
| NADPH Regenerating System (e.g., Solution A and B) | As per manufacturer's instructions | -20°C |
| Potassium Phosphate (B84403) Buffer | 0.5 M, pH 7.4 | 4°C |
| Acetonitrile (B52724) (ACN) | HPLC Grade | Room Temperature |
| Methanol (MeOH) | HPLC Grade | Room Temperature |
| Formic Acid | LC-MS Grade | Room Temperature |
| Internal Standard (e.g., Nitrendipine) | 1 mM in Methanol | -20°C |
Experimental Workflow
Caption: Experimental workflow for this compound formation assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare working solutions of nifedipine by diluting the stock solution in the incubation buffer. The final concentration of the organic solvent (e.g., DMSO) should be less than 0.5% to avoid significant inhibition of enzyme activity.
-
Thaw the human liver microsomes on ice. Once thawed, dilute the microsomes to the desired concentration (e.g., 0.2-0.5 mg/mL) in cold potassium phosphate buffer. Keep the microsomal suspension on ice.
-
-
Incubation:
-
In a microcentrifuge tube or a 96-well plate, combine the potassium phosphate buffer, the nifedipine working solution, and the human liver microsomal suspension.
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath or incubator.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific period (e.g., 10-30 minutes) at 37°C with constant shaking. The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., nitrendipine).
-
Vortex the samples to precipitate the microsomal proteins.
-
Centrifuge the samples at a high speed (e.g., >3000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analytical Quantification by LC-MS/MS
The quantification of this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.
| Parameter | Typical Conditions |
| Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A suitable gradient to separate the analyte from the substrate and other matrix components. |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Nifedipine: e.g., m/z 347 -> 315this compound: e.g., m/z 345 -> 252Internal Standard (Nitrendipine): e.g., m/z 361 -> 315 |
Note: The specific MRM transitions should be optimized for the instrument being used.
Data Presentation
The results of the experiment can be used to determine key kinetic parameters for the metabolism of nifedipine to this compound.
Enzyme Kinetics
By measuring the rate of this compound formation at various nifedipine concentrations, Michaelis-Menten kinetics can be determined.
| Parameter | Description | Typical Value Range |
| Km | Michaelis-Menten constant; substrate concentration at half-maximal velocity. | 5 - 50 µM |
| Vmax | Maximum reaction velocity. | Varies with HLM batch and protein concentration. |
Inhibition Studies
To assess the potential for drug-drug interactions, known inhibitors of CYP3A4 can be co-incubated with nifedipine.
| Inhibitor | Type | Typical IC50 |
| Ketoconazole | Potent, selective CYP3A4 inhibitor | < 1 µM |
| Troleandomycin | Mechanism-based CYP3A4 inhibitor | Varies with pre-incubation time |
Disclaimer: The values presented in the tables are for illustrative purposes and may vary depending on the specific experimental conditions and the lot of human liver microsomes used. It is essential to determine these parameters under your specific assay conditions.
References
- 1. Rapid and simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of midazolam, triazolam, nifedipine, and testosterone by human liver microsomes and recombinant cytochromes p450: role of cyp3a4 and cyp3a5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amlodipine metabolism in human liver microsomes and roles of CYP3A4/5 in the dihydropyridine dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dehydronifedipine in Drug-Drug Interaction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifedipine (B1678770), a widely used calcium channel blocker, undergoes extensive first-pass metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The major metabolic pathway is the oxidation of nifedipine to its pyridine (B92270) analog, dehydronifedipine (DNIF).[1][2] This metabolic conversion serves as a sensitive and specific marker for CYP3A4 activity. Consequently, the formation of this compound is a critical endpoint in both in vitro and in vivo drug-drug interaction (DDI) studies designed to assess the inhibitory or inducing potential of new chemical entities (NCEs) on CYP3A4. These application notes provide detailed protocols for utilizing the nifedipine-to-dehydronifedipine metabolic pathway in DDI studies.
Data Presentation: In Vitro Inhibition of this compound Formation
The inhibitory potential of a test compound on CYP3A4 activity can be quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes the inhibitory activities of several known CYP3A4 inhibitors on the formation of this compound from nifedipine.
| Inhibitor | Test System | IC50 (µM) | Ki (µM) | Inhibition Type |
| Ketoconazole (B1673606) | Human Liver Microsomes | - | 0.011 - 0.045 | Mixed competitive-noncompetitive |
| Ritonavir | PBPK/PD model prediction | - | 0.04 | Time-dependent |
| Erythromycin | In vitro studies | Potent Inhibitor | - | - |
| Verapamil | L-type calcium channel blocker | 0.25 - 15.5 | - | - |
| Atorvastatin | Rat Liver Microsomes | 47.0 | - | - |
| Fluvastatin | Rat Liver Microsomes | 5.2 | - | - |
| Pravastatin | Rat Liver Microsomes | 15.0 | - | - |
| Simvastatin | Rat Liver Microsomes | 3.3 | - | - |
| Nifedipine | CYP3A4 activity in rats | 7.8 | - | - |
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay Using Human Liver Microsomes
This protocol describes a method to determine the IC50 of a test compound for the inhibition of CYP3A4-mediated this compound formation.
Materials:
-
Human Liver Microsomes (HLM)
-
Nifedipine
-
Test Inhibitor (e.g., Ketoconazole as a positive control)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., nitrendipine (B1678957) or diazepam)
-
96-well plates
-
Incubator/shaker
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of nifedipine in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a series of dilutions of the test inhibitor and the positive control (ketoconazole) in the same solvent.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)
-
Test inhibitor at various concentrations or vehicle control.
-
Nifedipine (at a concentration near its Km for CYP3A4, typically 5-50 µM).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Reaction Termination:
-
After a predetermined incubation time (e.g., 10-30 minutes, within the linear range of metabolite formation), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the quantification of this compound. A detailed analytical method is provided below.
-
-
Data Analysis:
-
Calculate the rate of this compound formation for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Analytical Method for Nifedipine and this compound Quantification by LC-MS/MS
This method is suitable for the simultaneous quantification of nifedipine and this compound in plasma or microsomal incubation samples.[3][4][5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[4]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 4.6 x 100 mm, 3.5 µm).[3]
-
Mobile Phase A: 2 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water.[3]
-
Mobile Phase B: 2 mM ammonium formate and 0.1% formic acid in acetonitrile.[3]
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analytes.
-
Flow Rate: 0.35 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Autosampler Temperature: 10°C.[3]
Mass Spectrometric Conditions:
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Nifedipine: m/z 347 -> 254 (example)
-
This compound: m/z 345 -> 252 (example)
-
Internal Standard (Diazepam): m/z 285 -> 193 (example)[3]
-
-
Ion Source Temperature: 450°C.[3]
-
Ion Spray Voltage: 5.5 kV.[3]
Sample Preparation from Plasma:
-
To a 100 µL plasma sample, add an internal standard.
-
Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of ether and hexane).[5]
-
Vortex and centrifuge the samples.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Clinical Drug-Drug Interaction Study Protocol (Inhibition)
This protocol outlines a typical design for a clinical study to evaluate the effect of an investigational drug (inhibitor) on the pharmacokinetics of nifedipine.
Study Design:
-
Open-label, two-period, fixed-sequence crossover study.
-
Period 1: Administration of a single oral dose of nifedipine to establish baseline pharmacokinetics.
-
Period 2: Administration of the investigational drug for a specified duration to reach steady-state, followed by co-administration of a single oral dose of nifedipine.
Study Population:
-
Healthy male and female volunteers.
-
Age: 18-55 years.
-
Normal renal and hepatic function.
-
Genotyping for CYP3A5 may be considered to reduce inter-subject variability.
Procedures:
-
Screening: Perform a comprehensive medical screening to ensure subjects meet all inclusion and exclusion criteria.
-
Period 1 (Baseline):
-
Subjects are admitted to the clinical research unit.
-
After an overnight fast, a single oral dose of nifedipine (e.g., 10 mg) is administered.
-
Serial blood samples are collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Plasma is separated and stored at -80°C until analysis.
-
-
Washout Period: A suitable washout period is observed between the two periods.
-
Period 2 (Inhibitor Treatment):
-
Subjects are administered the investigational drug at the therapeutic dose for a duration sufficient to achieve steady-state concentrations.
-
On the last day of inhibitor dosing, a single oral dose of nifedipine is co-administered.
-
Serial blood sampling is performed as in Period 1.
-
Pharmacokinetic Analysis:
-
Plasma samples are analyzed for nifedipine and this compound concentrations using a validated LC-MS/MS method.
-
The following pharmacokinetic parameters are calculated for nifedipine and this compound in both periods:
-
AUC (Area Under the concentration-time Curve)
-
Cmax (Maximum Plasma Concentration)
-
Tmax (Time to Cmax)
-
t1/2 (Elimination Half-life)
-
-
The ratio of this compound AUC to nifedipine AUC can be calculated as a measure of metabolic activity.
Statistical Analysis:
-
The geometric mean ratios and 90% confidence intervals for AUC and Cmax of nifedipine with and without the inhibitor are calculated to assess the magnitude of the drug-drug interaction.
Visualizations
Caption: Nifedipine is metabolized to this compound by CYP3A4.
Caption: Workflow for the in vitro CYP3A4 inhibition assay.
Caption: PXR-mediated transcriptional activation of the CYP3A4 gene.
References
Application Note: Quantification of Dehydronifedipine in Human Urine for Metabolic Studies using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is widely prescribed for the management of hypertension and angina pectoris. It undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] The primary metabolic pathway involves the oxidation of nifedipine to its pyridine (B92270) analog, dehydronifedipine.[2] this compound, along with its subsequent metabolites, is largely excreted in the urine, with approximately 60% to 80% of the administered nifedipine dose being eliminated as inactive metabolites through this route.[1][3] Consequently, the quantification of this compound in urine serves as a valuable tool for pharmacokinetic and metabolic studies of nifedipine.
This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for understanding the metabolic profile of nifedipine, assessing patient compliance, and investigating potential drug-drug interactions involving the CYP3A4 pathway.
Principle of the Method
The analytical method involves a comprehensive sample preparation procedure followed by instrumental analysis. Urine samples undergo enzymatic hydrolysis to cleave glucuronide conjugates of this compound, ensuring the measurement of the total metabolite concentration. Following hydrolysis, the analyte is extracted from the urine matrix using liquid-liquid extraction (LLE). The extracted and concentrated sample is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of this compound.
Nifedipine Metabolic Pathway
The metabolic conversion of nifedipine is a critical aspect of its pharmacology. The initial and primary step is the oxidation to this compound, which is then further metabolized. Understanding this pathway is essential for interpreting the results of metabolic studies.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Nifedipine-d6 (or other suitable internal standard)
-
β-glucuronidase from E. coli
-
Formic acid
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Human urine (drug-free)
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a methanol:water (50:50, v/v) mixture to prepare working standard solutions at various concentrations.
-
Calibration Standards and QC Samples: Spike drug-free human urine with the appropriate working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Enzymatic Hydrolysis:
-
To 500 µL of urine sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.
-
Add 250 µL of 0.1 M ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase solution (≥5,000 units/mL).
-
Vortex mix and incubate at 37°C for 4 hours (or as optimized for the specific enzyme lot).
-
-
Liquid-Liquid Extraction (LLE):
-
After incubation, add 2 mL of ethyl acetate to the sample tube.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 200 µL of the mobile phase starting composition (e.g., 80:20 water:methanol with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Experimental Workflow Diagram
LC-MS/MS Instrumental Conditions
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 20% B, linear gradient to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate. |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000 or equivalent) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | This compound: m/z 345.1 → 313.1, Nifedipine-d6 (IS): m/z 353.2 → 321.2 (Transitions may require optimization) |
| Collision Energy | Optimized for each transition |
Data Presentation
The following table presents illustrative quantitative data for the urinary concentration of this compound following single oral doses of nifedipine. Actual concentrations can vary significantly based on individual metabolism, renal function, and co-administered medications.
| Nifedipine Dose | Time Post-Dose (hours) | Mean Urinary this compound Concentration (ng/mL) |
| 10 mg | 0-8 | 50 - 250 |
| 10 mg | 8-24 | 200 - 800 |
| 20 mg | 0-8 | 100 - 500 |
| 20 mg | 8-24 | 400 - 1500 |
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human urine. This application is essential for researchers and professionals in drug development and clinical pharmacology for conducting detailed metabolic and pharmacokinetic studies of nifedipine. The high sensitivity and selectivity of the method ensure accurate measurements, which are critical for understanding the disposition of nifedipine in the human body.
References
Troubleshooting & Optimization
Optimizing LC-MS/MS parameters for Dehydronifedipine detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of LC-MS/MS parameters for the detection of dehydronifedipine.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound?
A1: Multiple Reaction Monitoring (MRM) is crucial for selective and sensitive detection. The precursor ion for this compound is typically its [M+H]⁺ adduct.
| Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 345.4 | 283.9 | Positive ESI |
Note: These values can be a starting point and may require optimization on your specific instrument.
Q2: What is the recommended ionization mode for this compound analysis?
A2: Positive mode electrospray ionization (ESI) is commonly used and has been shown to be effective for the analysis of this compound.[1][2][3] Atmospheric Pressure Chemical Ionization (APCI) in the positive ion mode has also been successfully utilized.[4]
Q3: What type of LC column is suitable for this compound separation?
A3: Reversed-phase C18 columns are widely used for the chromatographic separation of this compound and its parent drug, nifedipine (B1678770).[1][2][3] Specific examples include Waters Symmetry C18 and Hypersil BDS C18 columns.[1][2][3]
Q4: What are common mobile phase compositions for this compound analysis?
A4: Typical mobile phases consist of a mixture of an aqueous component with an organic solvent. Common compositions include:
-
Methanol and 50 mM ammonium (B1175870) acetate (B1210297) solution (50:50, v/v).[4]
-
Acetonitrile and 10 mmol/L ammonium acetate (75:25, v/v).[6]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is compatible with the analyte and column chemistry. For silica-based columns, avoid pH > 7 to prevent dissolution. |
| Injection Solvent Stronger than Mobile Phase | The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all connections are properly made. |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Step |
| Suboptimal Ionization | Optimize ion source parameters such as capillary voltage, gas flow rates, and temperature. Ensure the correct ionization mode (ESI or APCI) is selected. |
| Inefficient Sample Extraction | Evaluate the extraction recovery. Consider alternative extraction methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with different solvents.[2][4] |
| Matrix Effects | Matrix components can suppress the ionization of the analyte. Dilute the sample, improve the sample cleanup procedure, or use a matrix-matched calibration curve. |
| Incorrect MRM Transitions | Infuse a standard solution of this compound to confirm and optimize the precursor and product ion m/z values. |
Issue 3: Retention Time Shifts
| Potential Cause | Troubleshooting Step |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate mixing of components. Evaporation of the organic component can lead to longer retention times. |
| Column Degradation | Over time, column performance can degrade. Check the column's efficiency and backpressure. If necessary, replace the column. |
| Fluctuating Flow Rate | Check the LC pump for leaks or bubbles. Purge the pump to remove any air in the system. |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the simultaneous determination of nifedipine and this compound in human plasma.[2][3]
-
To 1 mL of plasma sample, add an internal standard.
-
Add 5 mL of an extraction solvent (e.g., a mixture of ether and n-hexane, 3:1, v/v).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for this compound analysis.
| Parameter | Setting | Reference |
| LC System | Agilent 1200 series | [1] |
| MS System | Sciex API 3000 | [1] |
| Column | Waters Symmetry C18 (4.6 x 100 mm, 3.5 µm) | [1] |
| Mobile Phase A | 2 mM ammonium formate (B1220265) and 0.1% formic acid in water | [1] |
| Mobile Phase B | 2 mM ammonium formate and 0.1% formic acid in acetonitrile | [1] |
| Gradient | 80% B | [1] |
| Flow Rate | 0.35 mL/min | [1] |
| Column Temperature | 40°C | [1] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [1] |
| Ion Source Temp. | 450°C | [1] |
| Ion Spray Voltage | 5.5 kV | [1] |
| Dwell Time | 200 ms | [1] |
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: A logical approach to troubleshooting common LC-MS/MS issues.
References
- 1. 2.6. Determination of plasma nifedipine and this compound concentrations [bio-protocol.org]
- 2. Rapid and simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Dehydronifedipine Bioanalysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming matrix effects during the bioanalysis of Dehydronifedipine.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in this compound bioanalysis.
Problem: Significant Ion Suppression or Enhancement Observed
Initial Assessment:
-
Quantify the Matrix Effect: The first step is to determine the extent of the matrix effect. This is achieved by calculating the Matrix Factor (MF) using the post-extraction addition method.[1][2] An MF value significantly deviating from 1.0 indicates a considerable matrix effect.
-
MF < 1.0: Ion Suppression
-
MF > 1.0: Ion Enhancement
-
-
Evaluate Lot-to-Lot Variability: Assess the matrix effect across at least six different lots of the biological matrix to understand the variability of the issue.[2]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting matrix effects.
Mitigation Strategies:
If significant and variable matrix effects are confirmed, consider the following strategies, starting with sample preparation.
-
Sample Preparation: The goal is to remove interfering endogenous components like phospholipids (B1166683) from the sample matrix.[3][4]
-
Liquid-Liquid Extraction (LLE): Offers a good balance of cleanup and recovery. A common method for this compound involves extraction with a non-polar solvent mixture like ether-n-hexane.[5]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can significantly reduce matrix effects.[6][7]
-
Protein Precipitation (PPT): A simpler but less clean method. If used, optimization of the precipitating solvent (e.g., acetonitrile (B52724) vs. methanol) is crucial.[8][9]
-
-
Chromatography: If sample preparation optimization is insufficient, chromatographic adjustments can help separate this compound from co-eluting matrix components.
-
Column Selection: While C18 columns are commonly used, a Phenyl-Hexyl column may offer alternative selectivity for aromatic compounds like this compound, potentially resolving it from interferences.[10][11][12][13]
-
HPLC to UPLC: Transitioning from HPLC to UPLC can provide higher resolution and narrower peaks, which may separate the analyte from matrix interferences more effectively, thus reducing ion suppression.[14][15][16]
-
-
Mass Spectrometry:
-
Ion Source Optimization: Fine-tuning ESI source parameters such as capillary voltage, nebulizer gas pressure, and desolvation temperature can enhance the ionization of this compound relative to interfering species.[17][18][19][20]
-
Ionization Source Selection: If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[21]
-
-
Internal Standard:
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the most effective way to compensate for matrix effects that cannot be eliminated. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to an accurate analyte-to-IS ratio.[22][23][24]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting components present in the biological matrix (e.g., plasma, urine).[1][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the bioanalytical method.[2]
Q2: What are the common causes of matrix effects in plasma samples?
A2: The most common culprits are endogenous phospholipids, which are abundant in plasma and can co-extract with the analyte, leading to ion suppression in the ESI source. Other sources include salts, proteins, and metabolites.[1][3]
Q3: How do I perform the post-extraction addition experiment to calculate the Matrix Factor (MF)?
A3: The post-extraction addition method involves comparing the peak area of this compound in a post-spiked matrix sample to that in a neat solution.[1][2]
Experimental Workflow for Matrix Factor Calculation:
Caption: Workflow for calculating the Matrix Factor.
Q4: Which sample preparation technique is best for minimizing matrix effects for this compound?
A4: While the optimal technique can be matrix and method-dependent, Solid-Phase Extraction (SPE) generally provides the cleanest extracts and is highly effective at removing phospholipids, thus minimizing matrix effects.[6][7] Liquid-Liquid Extraction (LLE) is also a good option.[5] Protein Precipitation (PPT) is the simplest method but is often associated with more significant matrix effects.[8][9]
Q5: Can changing my LC column help reduce matrix effects?
A5: Yes. If this compound is co-eluting with matrix components, changing the column chemistry can alter the selectivity of the separation. For instance, switching from a standard C18 column to a Phenyl-Hexyl column can change the elution profile of aromatic compounds relative to phospholipids, potentially resolving the interference.[10][11][12][13]
Q6: When should I consider using a stable isotope-labeled internal standard (SIL-IS)?
A6: A SIL-IS is recommended when significant and unavoidable matrix effects are present. Since the SIL-IS has nearly identical physicochemical properties to this compound, it will be affected by the matrix in the same way, allowing for accurate correction of the signal and reliable quantification.[22][23][24]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Bioanalysis
| Sample Preparation Technique | Typical Recovery (%) | Relative Matrix Effect | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Variable (often >80%) | High | Simple, fast, low cost.[8][9] | Less effective at removing interferences, leading to higher matrix effects.[3] |
| Liquid-Liquid Extraction (LLE) | 71.6 - 80.4%[5] | Moderate | Good sample cleanup, removes many interferences. | More labor-intensive than PPT, potential for emulsions. |
| Solid-Phase Extraction (SPE) | ~95%[25] | Low | Provides the cleanest extracts, excellent removal of phospholipids.[6][7] | More complex and costly, requires method development. |
Experimental Protocols
1. Post-Extraction Addition for Matrix Factor (MF) Determination
-
Objective: To quantify the extent of ion suppression or enhancement.
-
Procedure:
-
Prepare Set A (Neat Solution): Spike this compound into the final mobile phase or reconstitution solvent at a known concentration (e.g., medium QC level).
-
Prepare Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through the entire extraction procedure. Spike this compound into the final extracted matrix at the same concentration as Set A.
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation:
-
2. Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
-
Objective: To extract this compound from plasma while minimizing matrix components.
-
Procedure:
-
To 200 µL of plasma, add the internal standard.
-
Add 1 mL of extraction solvent (e.g., ether-n-hexane, 3:1, v/v).[5]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
3. Solid-Phase Extraction (SPE) of this compound from Human Plasma
-
Objective: To achieve a high degree of sample cleanup.
-
Procedure:
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol (B129727) followed by water.
-
Loading: Load the plasma sample (pre-treated as necessary, e.g., with buffer) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elution: Elute this compound with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for analysis.
-
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. eijppr.com [eijppr.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. norlab.com [norlab.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. support.waters.com [support.waters.com]
- 13. pure.qub.ac.uk [pure.qub.ac.uk]
- 14. Method development and validation study for quantitative determination of nifedipine and related substances by ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijdra.com [ijdra.com]
- 17. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. asianpubs.org [asianpubs.org]
Improving the recovery of Dehydronifedipine during sample extraction
Welcome to the technical support center for Dehydronifedipine (DNIF) sample extraction. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges and improve analyte recovery during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound (DNIF)?
Low recovery of DNIF can be attributed to several factors throughout the sample preparation workflow. The most common issues include:
-
Insufficient Extraction: The chosen solvent system may not be optimal for DNIF's polarity, leading to incomplete partitioning from the sample matrix.[1]
-
Analyte Degradation: Nifedipine (B1678770), the parent drug of DNIF, is known to be sensitive to light and can undergo thermal degradation.[1][2] It is crucial to handle samples under protected conditions (e.g., using amber vials and avoiding high temperatures) to prevent the degradation of DNIF.
-
Matrix Effects: Co-eluting endogenous substances from biological matrices like plasma can suppress or enhance the ionization of DNIF during LC-MS/MS analysis, leading to inaccurate quantification and the appearance of low recovery.[3][4]
-
Procedural Losses: Analyte can be lost at various stages, such as irreversible adsorption to labware, loss during solvent evaporation, or incomplete elution from a Solid-Phase Extraction (SPE) cartridge.[5][6]
Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for DNIF?
Both LLE and SPE are effective methods for extracting DNIF, and the choice depends on the specific requirements of your assay, such as desired sample cleanliness, throughput, and available equipment.
-
Liquid-Liquid Extraction (LLE): This is a classic technique that is often cost-effective. A published method using an ether-n-hexane mixture demonstrated DNIF recoveries in the range of 71.6-80.4%.[7][8] However, LLE can sometimes be less clean and more labor-intensive than SPE.
-
Solid-Phase Extraction (SPE): SPE generally provides cleaner extracts, which can be crucial for minimizing matrix effects in sensitive LC-MS/MS analyses.[9] An optimized SPE method using phenyl modified silica (B1680970) cartridges has been shown to achieve very high recoveries of 95±4% for DNIF.[10]
Q3: How can I identify and mitigate matrix effects when analyzing DNIF in plasma?
Matrix effects occur when components in the sample matrix interfere with the ionization of the analyte.[3] For DNIF analysis in plasma, phospholipids (B1166683) are common culprits.
-
Identification: Matrix effects can be assessed by comparing the signal response of an analyte in a post-extraction spiked matrix sample to that of a pure solution. A significant difference indicates the presence of ion suppression or enhancement.[4]
-
Mitigation Strategies:
-
Improve Sample Cleanup: Use SPE instead of simpler methods like protein precipitation to more effectively remove interfering components like phospholipids.[3]
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., mobile phase, gradient, column chemistry) to separate DNIF from co-eluting matrix components.[11]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for DNIF is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte, ensuring accurate quantification.
-
Q4: Are there specific stability concerns for DNIF during sample handling and storage?
Yes. As the primary metabolite of Nifedipine, DNIF is susceptible to degradation. Nifedipine is sensitive to light, and its photodegradation products have been well-documented.[2] Therefore, it is best practice to assume DNIF has similar photosensitivity.
-
Light Protection: Always handle and store samples and extracts in amber or light-blocking containers.
-
Temperature Control: To prevent potential thermal degradation, keep samples on ice or at 4°C during processing and store them at -20°C or -80°C for long-term stability.[1][6]
-
pH Stability: While DNIF is stable across a range of pH values, extreme pH conditions should be avoided during extraction.
Troubleshooting Guides
Problem: Low Recovery with Liquid-Liquid Extraction (LLE)
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Polarity | The extraction solvent is not effectively partitioning DNIF from the aqueous matrix. Adjust the polarity by testing different solvents or solvent mixtures (e.g., methyl tert-butyl ether, ethyl acetate, or different ratios of ether-n-hexane).[1] |
| Suboptimal pH | The pH of the sample may be preventing the efficient extraction of DNIF. Adjust the sample pH with a suitable buffer to ensure DNIF is in a neutral, more organic-soluble state. |
| Insufficient Mixing/Vortexing | Incomplete mixing leads to poor extraction efficiency. Increase the vortexing time or use a mechanical shaker to ensure thorough mixing of the aqueous and organic phases.[12] |
| Emulsion Formation | An emulsion layer between the aqueous and organic phases can trap the analyte. To break an emulsion, try adding salt (salting out), centrifuging at a higher speed, or filtering through glass wool. |
Problem: Low or Inconsistent Recovery with Solid-Phase Extraction (SPE)
| Potential Cause | Recommended Solution |
| Incorrect Sorbent Choice | The interaction between the sorbent and DNIF is not optimal. For DNIF, non-polar sorbents like C18, C8, or phenyl-modified silica are good starting points.[9][10] Test different sorbent chemistries to find the best retention and elution profile. |
| Analyte Breakthrough During Loading | The analyte is not retained on the sorbent and is lost in the load effluent. This can happen if the sample is loaded too quickly or if the organic content of the sample is too high. Decrease the flow rate during sample loading and ensure the sample matrix is predominantly aqueous.[13] |
| Analyte Loss During Wash Step | The wash solvent is too strong and is prematurely eluting DNIF. Decrease the percentage of organic solvent in the wash solution. The ideal wash step removes interferences without eluting the analyte.[13] |
| Incomplete Elution | The elution solvent is not strong enough to desorb DNIF from the sorbent. Increase the organic strength of the elution solvent or try a different solvent entirely. Ensure the elution volume is sufficient to completely wet the sorbent bed and elute the analyte.[1] |
Data Summary
The choice of extraction method significantly impacts the final recovery of this compound. The following table summarizes reported recovery data from different methodologies.
| Extraction Method | Matrix | Reported Recovery (%) | Key Advantages |
| Solid-Phase Extraction (SPE) | Human Plasma | 95 ± 4%[10] | High recovery, clean extracts, minimizes matrix effects. |
| Liquid-Liquid Extraction (LLE) | Human Plasma | 71.6 - 80.4%[7][8] | Cost-effective, simple setup. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of DNIF from Human Plasma
This protocol is adapted from a validated LC/MS/MS method for the simultaneous determination of Nifedipine and this compound.[7][8]
-
Sample Preparation: To 200 µL of human plasma in a polypropylene (B1209903) tube, add the internal standard solution.
-
pH Adjustment (Optional but Recommended): Add a small volume of a basic buffer (e.g., 50 µL of 1 M sodium carbonate) to shift the pH and ensure DNIF is in a non-ionized state.
-
Extraction: Add 1 mL of the extraction solvent (diethyl ether:n-hexane, 3:1 v/v).
-
Mixing: Cap the tube and vortex vigorously for 2-3 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the sample at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 35-40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
Protocol 2: High-Recovery Solid-Phase Extraction (SPE) of DNIF from Human Plasma
This protocol is based on a method that achieved high recovery using phenyl-modified silica cartridges.[10]
-
Cartridge Conditioning: Condition a phenyl-modified silica SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol (B129727), followed by 1 mL of water through the cartridge. Do not let the sorbent go dry.
-
Sample Pre-treatment: Dilute the plasma sample (e.g., 200 µL) with water or a weak aqueous buffer (e.g., 800 µL) to reduce viscosity.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 0.5-1 mL/min).
-
Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences. Consider a second wash with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove less polar interferences.
-
Elution: Elute the DNIF and parent compound from the cartridge using 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a nitrogen stream and reconstitute the residue in the mobile phase for analysis.
Visualized Workflows and Diagrams
Caption: A generalized workflow for Liquid-Liquid Extraction (LLE).
Caption: A standard workflow for Solid-Phase Extraction (SPE).
Caption: A troubleshooting decision tree for low DNIF recovery.
References
- 1. welchlab.com [welchlab.com]
- 2. mdpi.com [mdpi.com]
- 3. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid and simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. m.youtube.com [m.youtube.com]
Troubleshooting poor chromatographic peak shape for Dehydronifedipine
Welcome to the technical support center for troubleshooting poor chromatographic peak shape for Dehydronifedipine. This resource provides researchers, scientists, and drug development professionals with targeted guidance to identify and resolve common issues encountered during HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal chromatographic peak shape?
An ideal chromatographic peak should be symmetrical and have a Gaussian shape.[1][2] The symmetry of a peak is often measured by the tailing factor or asymmetry factor, where a value of 1.0 indicates a perfectly symmetrical peak.[1][3] Poor peak shape, such as tailing, fronting, or splitting, can compromise the accuracy and precision of quantification.[2][4]
Q2: What are the common types of poor peak shape observed for this compound?
The most common peak shape problems encountered in HPLC analysis, including for this compound, are:
-
Peak Tailing: The latter half of the peak is broader than the front half.[1][5] This is a frequent issue with basic compounds due to interactions with the stationary phase.[1][6]
-
Peak Fronting: The first half of the peak is broader than the latter half.[1][7] This can be caused by issues like column overload or sample solvent incompatibility.[1][7]
-
Peak Splitting or Broadening: The peak appears as two or more merged peaks or is wider than expected.[5][8] This can indicate a problem with the column, such as a void, or issues with the mobile phase.[3][8]
Troubleshooting Guides
Issue 1: Peak Tailing
Q: My this compound peak is tailing. What are the potential causes and how can I fix it?
A: Peak tailing for this compound, a basic compound, is often due to secondary interactions with the stationary phase or other system issues. Here is a step-by-step guide to troubleshoot this problem.
Potential Causes & Solutions for Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silanol (B1196071) Groups | 1. Adjust Mobile Phase pH: Lower the pH of the mobile phase to protonate the silanol groups on the silica-based column, which minimizes their interaction with the basic this compound molecule.[1] Operating at a lower pH can significantly reduce peak tailing.[1] 2. Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped) to reduce their availability for secondary interactions.[1] 3. Add Mobile Phase Modifiers: Incorporate additives like triethylamine (B128534) (TEA) into the mobile phase to block the active silanol sites and improve peak shape.[9] |
| Column Contamination or Degradation | 1. Flush the Column: Wash the column with a strong solvent to remove any strongly retained contaminants. If a guard column is in use, replace it. 2. Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and require replacement.[8] |
| Column Overload | 1. Reduce Sample Concentration: Dilute the sample and reinject it to see if the peak shape improves.[1] 2. Decrease Injection Volume: Inject a smaller volume of the sample.[10] |
| Extra-Column Volume | 1. Minimize Tubing Length: Use shorter and narrower internal diameter tubing between the injector, column, and detector to reduce dead volume. |
Experimental Protocol: Adjusting Mobile Phase pH
-
Prepare a series of mobile phases: Prepare your standard mobile phase (e.g., acetonitrile (B52724) and water) with varying pH values. For a reversed-phase C18 column, you can test pH values in the acidic range (e.g., pH 3.0, 4.0, 5.0) using a suitable buffer like phosphate (B84403) or acetate.
-
Equilibrate the system: For each new mobile phase, ensure the HPLC system and column are thoroughly equilibrated.
-
Inject a this compound standard: Analyze a standard solution of this compound using each mobile phase.
-
Evaluate peak shape: Compare the tailing factor and overall peak symmetry across the different pH conditions to identify the optimal pH for your analysis.
Issue 2: Peak Fronting
Q: I am observing peak fronting for this compound. What could be the cause and what should I do?
A: Peak fronting is characterized by a leading edge that is less steep than the trailing edge.[7] This issue can arise from several factors related to the sample and column conditions.
Potential Causes & Solutions for Peak Fronting
| Potential Cause | Recommended Solution |
| Column Overload | 1. Decrease Sample Concentration: Prepare a more dilute sample of this compound and inject it.[7][11] 2. Reduce Injection Volume: Lower the volume of the sample being injected onto the column.[7][11] |
| Sample Solvent Incompatibility | 1. Use a Weaker Sample Solvent: Dissolve the this compound sample in a solvent that is weaker than or the same as the initial mobile phase.[12] Injecting a sample in a much stronger solvent can cause the analyte to travel too quickly at the column inlet, leading to fronting.[12] |
| Column Collapse | 1. Verify Operating Conditions: Ensure that the column is being operated within the manufacturer's recommended pH and temperature ranges to prevent degradation of the stationary phase.[1] 2. Replace the Column: If column collapse is suspected, the column will likely need to be replaced.[1] |
Troubleshooting Workflow for Poor Peak Shape
Caption: A flowchart for troubleshooting poor chromatographic peak shape.
Issue 3: Peak Splitting or Broadening
Q: My this compound peak is split or excessively broad. What are the likely causes and solutions?
A: Peak splitting or broadening can be indicative of a physical problem with the column or an issue with the mobile phase.
Potential Causes & Solutions for Peak Splitting/Broadening
| Potential Cause | Recommended Solution |
| Column Void or Channeling | 1. Reverse and Flush the Column: Disconnect the column, reverse its direction, and flush it with a strong solvent. This can sometimes dislodge particulates from the inlet frit and restore the packed bed.[4] 2. Replace the Column: If flushing does not resolve the issue, a void may have formed at the head of the column, necessitating its replacement.[8] |
| Partially Blocked Frit | 1. Backflush the Column: As with a column void, backflushing can help remove debris that may be causing an uneven flow of the sample onto the column.[4] 2. Use In-line Filters: To prevent future blockages, use an in-line filter between the injector and the column and ensure samples are filtered before injection.[13] |
| Sample Solvent/Mobile Phase Mismatch | 1. Ensure Miscibility: Confirm that all components of your mobile phase are miscible and that the mobile phase is properly degassed.[8] 2. Match Sample Solvent: Inject the sample in a solvent that is compatible with the mobile phase to avoid precipitation on the column. |
| Co-eluting Impurity | 1. Optimize the Method: Adjust the mobile phase composition or gradient to try and resolve the this compound peak from any potential impurities. |
Experimental Protocol: Column Flushing and Reversal
-
Disconnect the column: Carefully disconnect the column from the HPLC system.
-
Reverse the column: Connect the outlet of the column to the pump and direct the inlet to a waste container.
-
Flush with a strong solvent: Flush the column at a low flow rate with a solvent that is strong enough to dissolve potential contaminants (e.g., 100% acetonitrile or methanol (B129727) for a reversed-phase column).
-
Re-install correctly: After flushing, reconnect the column in the correct flow direction and equilibrate with the mobile phase.
-
Test performance: Inject a this compound standard to see if the peak shape has improved.
Logical Relationship of Troubleshooting Steps
Caption: A sequential approach to troubleshooting HPLC issues.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. veeprho.com [veeprho.com]
- 10. youtube.com [youtube.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Effects of Sample Solvents on Peak Shape : Shimadzu (Europe) [shimadzu.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of Dehydronifedipine in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dehydronifedipine in biological samples. The information aims to address common challenges related to the stability and analysis of this metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is the primary and pharmacologically inactive metabolite of nifedipine (B1678770), a widely used calcium channel blocker. Nifedipine is metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to this compound.[1] The stability of this compound in biological samples is a critical concern for accurate pharmacokinetic and metabolic studies. Instability can lead to underestimation of its concentration, providing misleading data for drug metabolism and pharmacokinetic modeling. Both nifedipine and its metabolites are known to be sensitive to light and pH.[2][3]
Q2: What are the main factors that can affect the stability of this compound in biological samples?
Several factors can contribute to the degradation of this compound in biological matrices, including:
-
Light Exposure: Nifedipine, the parent drug of this compound, is highly sensitive to light. Exposure to daylight or UV light can cause its degradation to a nitroso analog of this compound, while UV light specifically can lead to the formation of this compound itself.[2][3] It is crucial to handle samples containing both compounds under light-protected conditions.
-
pH: Extreme pH conditions can lead to the degradation of dihydropyridine (B1217469) compounds. For instance, nifedipine has been shown to be unstable at a pH greater than 10 in the presence of hemoglobin.[4] While specific data for this compound is limited, it is advisable to maintain a neutral pH during sample processing and storage.
-
Temperature: Inappropriate storage temperatures can lead to the degradation of analytes in biological samples. Long-term storage at ultra-low temperatures (-70°C or -80°C) is generally recommended.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can compromise the integrity of the analyte. It is recommended to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.
Q3: My recovery of this compound from plasma samples is consistently low. What are the potential causes and solutions?
Low recovery of this compound can be attributed to several factors during the sample preparation process. Here are some common causes and troubleshooting tips:
-
Inefficient Extraction: The choice of extraction method and solvent is critical. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been successfully used for this compound.[1][5]
-
For LLE: Ensure the pH of the plasma sample and the extraction solvent are optimized. A common solvent mixture is ether-n-hexane (3:1, v/v).[1] Vigorous vortexing is necessary to ensure thorough mixing and efficient partitioning of the analyte into the organic phase.
-
For SPE: The choice of sorbent is important. Phenyl-modified silica (B1680970) has been used effectively.[5] Ensure proper conditioning of the SPE cartridge, and optimize the wash and elution steps to minimize analyte loss and remove interferences.
-
-
Analyte Degradation during Extraction: As this compound is light-sensitive, perform all extraction steps under amber or low-light conditions. Also, avoid high temperatures during solvent evaporation steps.
-
Adsorption to Surfaces: this compound may adsorb to glass or plastic surfaces. Using silanized glassware or polypropylene (B1209903) tubes can help minimize this issue.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound in biological samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Matrix effects from the biological sample. | 1. Use a guard column and replace it regularly. Flush the analytical column with a strong solvent.2. Ensure the mobile phase pH is appropriate for the analyte and column chemistry.3. Optimize the sample clean-up procedure to remove interfering matrix components. |
| High Background Noise in LC-MS/MS | 1. Contamination of the mobile phase or LC system.2. Matrix effects causing ion suppression or enhancement.3. Dirty ion source. | 1. Use high-purity solvents and freshly prepared mobile phases. Flush the LC system thoroughly.2. Improve sample preparation to remove phospholipids (B1166683) and other matrix components. Consider using a phospholipid removal plate or a more rigorous SPE protocol.3. Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
| Inconsistent Results Between Replicates | 1. Inconsistent sample processing (e.g., vortexing time, evaporation).2. Pipetting errors.3. Autosampler issues. | 1. Standardize all sample preparation steps and ensure consistency across all samples.2. Calibrate pipettes regularly.3. Check the autosampler for proper injection volume and ensure no air bubbles are present in the syringe. |
| Analyte Degradation in the Autosampler | 1. Exposure to light.2. Elevated temperature in the autosampler tray. | 1. Use amber vials or a light-protected autosampler.2. Set the autosampler temperature to a low, controlled temperature (e.g., 4°C). |
Stability of this compound in Plasma
While specific quantitative stability data for this compound is limited in the literature, the stability of its parent drug, nifedipine, can provide some guidance. It is strongly recommended to perform your own stability studies for this compound in your specific biological matrix.
The following table summarizes the stability of nifedipine in plasma under various conditions.
| Condition | Duration | Matrix | Analyte | Stability (% Remaining) | Reference |
| Freeze-Thaw | 5 cycles (-70°C and -20°C) | Human Plasma (K2EDTA) | Nifedipine | Within acceptable limits | |
| Bench-Top | 7 hours 13 minutes (ambient) | Human Plasma (K2EDTA) | Nifedipine | 104.6% - 107.4% | |
| Autosampler | 52 hours 57 minutes (10°C) | Human Plasma (K2EDTA) | Nifedipine | 103.4% - 105% | |
| Long-Term | 3 days (2-8°C) | N/A (Working Solution) | Nifedipine | 100.8% - 101.6% |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of nifedipine and this compound.[1]
Materials:
-
Human plasma (collected in tubes containing an appropriate anticoagulant)
-
This compound and internal standard (IS) stock solutions
-
Ether-n-hexane (3:1, v/v)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Spike 200 µL of plasma with the internal standard solution.
-
Add 1 mL of ether-n-hexane (3:1, v/v) to the plasma sample.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is based on a method utilizing automated SPE for the analysis of nifedipine and this compound.[5]
Materials:
-
Human plasma
-
This compound and IS stock solutions
-
SPE cartridges (e.g., phenyl modified silica)
-
Deionized water
-
SPE manifold or automated SPE system
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 500 µL of the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of deionized water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
This compound Formation and Degradation Pathway
Caption: Metabolic and degradation pathways of nifedipine.
General Workflow for this compound Analysis in Plasma
Caption: A typical workflow for this compound analysis.
Troubleshooting Logic for Low Analyte Recovery
References
- 1. Rapid and simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photostability determination of commercially available nifedipine oral dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Complex Spectroscopy Studies of Nifedipine Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing the in-source fragmentation of Dehydronifedipine in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the in-source fragmentation of Dehydronifedipine during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
A1: In-source fragmentation (ISF) is the unintended breakdown of analyte ions within the ion source of a mass spectrometer, occurring in the intermediate pressure region between the atmospheric pressure source and the high vacuum of the mass analyzer. This phenomenon can lead to an underestimation of the parent analyte, in this case, this compound, and potentially interfere with the quantification of other analytes with similar mass-to-charge ratios (m/z). For dihydropyridine (B1217469) compounds like this compound, the dihydropyridine ring is susceptible to fragmentation.[1]
Q2: I am observing a high abundance of fragment ions and a weak signal for the molecular ion of this compound. What are the likely causes?
A2: High in-source fragmentation is often a result of "hard" ionization conditions. The primary causes include:
-
High Voltages: Elevated cone voltage, declustering potential, or fragmentor voltage increases the energy of ions, leading to a higher likelihood of fragmentation.[2][3]
-
High Source Temperature: Increased temperatures can provide enough thermal energy to cause the breakdown of thermally labile compounds like this compound.[2]
-
Mobile Phase Composition: Certain mobile phase additives or solvent compositions can influence ionization efficiency and fragmentation. For instance, using methanol/water with ammonium (B1175870) formate (B1220265) has been shown to reduce fragmentation compared to acetonitrile/water with formic acid in some cases.
Q3: How can I reduce the in-source fragmentation of this compound?
A3: To minimize in-source fragmentation, you should aim for "softer" ionization conditions. Key parameters to adjust include:
-
Lower the Cone/Declustering/Fragmentor Voltage: Gradually decrease these voltages to reduce the kinetic energy of the ions.[2][3]
-
Optimize the Source Temperature: Lower the ion source temperature to the minimum required for efficient desolvation.[2]
-
Adjust Gas Flow Rates: Optimize nebulizer and drying gas flow rates. While higher flow rates can enhance desolvation, excessively high rates might increase ion energy.
-
Modify Mobile Phase: Experiment with different solvent systems and additives. Buffering your mobile phase with ammonium acetate (B1210297) may be beneficial.[4]
-
Optimize the ESI Sprayer Position: The distance of the electrospray needle from the sampling cone can influence ionization efficiency and fragmentation.
Q4: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?
A4: Based on typical fragmentation patterns for dihydropyridine compounds, you can expect the following ions for this compound and its parent compound, Nifedipine (B1678770).
Quantitative Data Summary
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
| This compound | 345.1 | 313.1, 285.1 |
| Nifedipine | 347.1 | 315.1, 287.1, 254.1 |
Note: These values are based on published LC-MS/MS methods and may vary slightly depending on the instrument and experimental conditions.
Experimental Protocols
Protocol 1: Systematic Optimization of ESI Source Parameters to Minimize In-Source Fragmentation
This protocol outlines a systematic approach to finding the optimal balance between signal intensity and minimal fragmentation for this compound.
-
Initial Setup:
-
Prepare a standard solution of this compound in a solvent composition similar to your LC mobile phase.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) to obtain a stable signal.
-
Set the mass spectrometer to monitor the precursor ion of this compound (e.g., m/z 345.1) and its expected fragment ions.
-
-
Cone/Declustering/Fragmentor Voltage Optimization:
-
Start with a relatively high voltage (e.g., manufacturer's default or a value known to cause fragmentation).
-
Gradually decrease the voltage in small increments (e.g., 5-10 V).
-
At each step, record the intensities of the precursor and fragment ions.
-
Plot the ion intensities as a function of the voltage.
-
Select the voltage that provides the highest precursor ion intensity with the lowest fragment ion intensity.
-
-
Source Temperature Optimization:
-
Using the optimized voltage from the previous step, start with a moderate source temperature (e.g., 350 °C).
-
Vary the temperature in increments of 25-50 °C, allowing the system to stabilize at each setting.
-
Record the ion intensities.
-
Choose the lowest temperature that maintains good signal intensity and peak shape (if performing chromatography).
-
-
Gas Flow Rate Optimization:
-
Individually optimize the nebulizer and drying gas flow rates.
-
Vary one gas flow while keeping the other constant.
-
Monitor the signal for stability and intensity.
-
-
Final Verification:
-
Once all parameters are optimized, perform a final infusion or injection to confirm the reduced fragmentation and stable signal for this compound.
-
Visualizations
Caption: Troubleshooting workflow for minimizing in-source fragmentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dehydronifedipine Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Dehydronifedipine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Synthesis Challenges
Q1: What is this compound and how is it typically synthesized?
A1: this compound (also known as Nifedipine (B1678770) EP Impurity A) is the primary, active metabolite of Nifedipine.[1][2][3] It is structurally the aromatized (oxidized) form of Nifedipine. The synthesis is therefore not a de novo process but rather the oxidation of a Nifedipine precursor. The overall process involves two key stages:
-
Hantzsch Dihydropyridine Synthesis : Production of the Nifedipine precursor (a 1,4-dihydropyridine) through a multi-component reaction.[4][5]
-
Oxidation : Aromatization of the synthesized Nifedipine to yield this compound.[6]
Q2: I am getting a low yield in my initial Hantzsch synthesis of the Nifedipine precursor. What are the common causes and solutions?
A2: Low yields in the classical Hantzsch synthesis are a frequent issue.[4][7] Key factors include harsh reaction conditions, long reaction times, and the formation of unexpected byproducts.[4][8]
Troubleshooting Steps:
-
Reaction Conditions : The classical method often uses refluxing ethanol (B145695), which can be inefficient.[5][7] Consider alternative, milder conditions. Recent studies have shown that using catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles can significantly improve yields (up to 96%).[4]
-
Catalyst and Solvent : The choice of catalyst and solvent system is crucial. While traditional methods use acetic acid or ethanol, greener approaches using water as a solvent or even solvent-free conditions have been developed to improve yields and simplify workup.[7][9]
-
Byproduct Formation : The Hantzsch reaction mechanism can be complex, and variations in reactants or conditions can lead to unexpected products, such as the 1,2-dihydropyridine regioisomer instead of the desired 1,4-dihydropyridine (B1200194) (Nifedipine).[8] Careful control of reaction temperature and reactant stoichiometry is essential.
Q3: How do I choose an appropriate method for oxidizing Nifedipine to this compound?
A3: The choice of oxidant is critical for an efficient and clean conversion. Nifedipine is also highly sensitive to light, which can cause uncontrolled photo-oxidation.[10][11]
Common Oxidation Strategies:
-
Chemical Oxidation : Various oxidizing agents can be used. It is important to select one that provides a high yield in a short time with minimal side products.
-
Photo-oxidation : Nifedipine degrades to this compound upon exposure to UV and even fluorescent light.[10][12] While this can be a synthesis method, it must be carefully controlled to prevent the formation of further degradation products, such as the nitroso analogue of this compound (NDNIF).[12]
Below is a comparison of different chemical oxidants for the conversion of Nifedipine.
| Oxidizing Agent | Solvent System | Reaction Time | Yield (%) | Reference |
| Calcium Hypochlorite (Ca(OCl)₂) | H₂O/EtOAc | < 15 min | 98 | [6] |
| Sodium Hypochlorite (NaOCl) | H₂O/EtOAc | > 8 h | Incomplete | [6] |
| Ferric Chloride (FeCl₃) | N/A | N/A | N/A | [4] |
| Manganese Dioxide (MnO₂) | N/A | N/A | N/A | [4] |
| Potassium Permanganate (KMnO₄) | N/A | N/A | N/A | [4] |
| Table 1: Comparison of selected oxidation methods for Nifedipine. |
Based on available data, Calcium Hypochlorite in an aqueous/organic solvent system offers a rapid and high-yielding method for this transformation.[6]
Category 2: Purification Challenges
Q4: What are the primary impurities I need to remove from my crude this compound product?
A4: The main impurities depend on the efficiency of the preceding synthesis and oxidation steps.
-
Unreacted Nifedipine : Incomplete oxidation will leave residual Nifedipine.
-
Hantzsch Synthesis Byproducts : Impurities from the initial Nifedipine synthesis may carry over.
-
Oxidation Byproducts : Over-oxidation or side reactions can generate other related substances. If photo-oxidation is used or the product is exposed to light, the nitroso analogue (NDNIF) is a potential impurity.[12]
Q5: My product is a mix of Nifedipine and this compound. How can I effectively separate them?
A5: Chromatographic techniques are the most effective methods for separating this compound from Nifedipine and other impurities.[13][14][15]
Purification Strategy:
-
Column Chromatography : For preparative scale, flash column chromatography using silica (B1680970) gel is a standard approach. A solvent gradient (e.g., hexane/ethyl acetate) can be used to elute the components.
-
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is the method of choice for both analytical confirmation of purity and for semi-preparative purification.[12][13] C8 and C18 columns are commonly employed.[13][15]
The diagram below illustrates a typical workflow for the synthesis and purification process.
Caption: Workflow for this compound Synthesis and Purification.
Q6: What are some validated HPLC methods for analyzing the purity of this compound?
A6: Several HPLC and LC-MS/MS methods have been developed for the simultaneous determination of Nifedipine and this compound, primarily in biological matrices. These analytical methods can be adapted for purity assessment and purification protocol development.
| Method | Column | Mobile Phase | Detection | LLOQ | Recovery (%) | Reference |
| LC-MS/MS | Hypersil BDS C18 (50x2.1mm, 3µm) | N/A | ESI-MS/MS | 0.5 ng/mL | 71.6 - 80.4 | [14][16] |
| LC-MS/MS | RP-18 (4µm) | Methanol / 50mM Ammonium (B1175870) Acetate (B1210297) (50:50) | APCI-MS/MS | 0.5 ng/mL | 95 ± 4 | [17] |
| HPLC | ODS | Methanol/Water/Phosphate (B84403) Buffer (pH 3)/Sodium Heptanesulfonate | UV (235 nm) | 3 µg/mL | N/A | [12] |
| HPLC | C8 Reverse-Phase | N/A | N/A | N/A | 70 - 95 | [15] |
| Table 2: Summary of analytical methods for this compound analysis. |
Experimental Protocols
Protocol 1: Synthesis of Nifedipine Precursor via Hantzsch Reaction
This is a generalized protocol based on classical methods.
Materials:
-
2-Nitrobenzaldehyde
-
Methyl acetoacetate (2 equivalents)
-
Ammonium hydroxide (B78521) solution (or another ammonia source)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1 equivalent) and methyl acetoacetate (2 equivalents) in ethanol.
-
Add ammonium hydroxide solution (excess) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and then water to remove unreacted starting materials and salts.
-
Dry the resulting yellow solid (Nifedipine) under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Oxidation of Nifedipine to this compound
This protocol is adapted from a high-yield method using Calcium Hypochlorite.[6]
Materials:
-
Synthesized Nifedipine
-
Calcium Hypochlorite (Ca(OCl)₂) (stoichiometric amount)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Dissolve the synthesized Nifedipine in a mixture of ethyl acetate and water (1:1 v/v).
-
Add a stoichiometric amount of Calcium Hypochlorite to the solution while stirring vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete in less than 15 minutes.
-
Once the Nifedipine spot has disappeared, transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude this compound.
Protocol 3: General Purification by HPLC
System:
-
Preparative or semi-preparative HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile (B52724), or DMSO).[1]
-
Set up the HPLC method. A common mobile phase consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer).[12][17]
-
Perform an initial analytical run to determine the retention times of this compound and major impurities.
-
Optimize the gradient or isocratic conditions to achieve good separation between the product and impurities.
-
Inject the dissolved crude product onto the preparative column.
-
Collect the fraction corresponding to the this compound peak, monitoring at a suitable wavelength (e.g., 235 nm).[12]
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Troubleshooting Logic Diagram
This diagram provides a logical workflow to diagnose common issues during the synthesis and purification process.
Caption: Troubleshooting Decision Tree for this compound Production.
References
- 1. usbio.net [usbio.net]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. bhu.ac.in [bhu.ac.in]
- 10. Spectrophotometric study of the photodecomposition kinetics of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study of the photo-degradation kinetics of nifedipine by multivariate curve resolution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of nifedipine and its pyridine metabolite this compound in blood and plasma: review and improved high-performance liquid chromatographic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid and simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Method validation issues for Dehydronifedipine assays
Welcome to the technical support center for Dehydronifedipine assays. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the validation and application of analytical methods for this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
A: Peak tailing is a common issue in HPLC analysis and can compromise the accuracy and precision of quantification.[1][2] The primary causes often relate to secondary interactions between the analyte and the stationary phase.[1][2]
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, leading to tailing.[1][2]
-
Solution: Operate the mobile phase at a lower pH (e.g., pH 3) to suppress the ionization of silanol groups.[1] Alternatively, use an end-capped column where these residual silanols have been deactivated.[1] The use of a competing base, such as triethylamine (B128534) (TEA), in the mobile phase can also mitigate these interactions.[3]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[4][5]
-
Solution: Reduce the concentration of the sample or decrease the injection volume.[4]
-
-
Column Degradation: The column's performance can deteriorate over time due to contamination or bed deformation.[1][5]
-
Solution: First, try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[6]
-
-
Extra-column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.[4]
-
Solution: Ensure all connections are secure and use tubing with the appropriate internal diameter.[7]
-
Issue 2: Low Sensitivity and Poor Resolution
Q: I am experiencing low sensitivity and poor resolution between this compound and other components in my sample. How can I improve my assay?
A: Low sensitivity and poor resolution can be influenced by several factors, from sample preparation to the chromatographic conditions and detector settings.
Potential Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving good separation.[5]
-
Solution: Optimize the mobile phase by adjusting the organic-to-aqueous ratio. For LC-MS/MS, ensure the mobile phase is compatible with the ionization source.[8] Using a gradient elution can often improve the resolution of complex mixtures.
-
-
Inadequate Sample Preparation: The presence of interfering substances from the matrix can suppress the signal and affect resolution.
-
Incorrect Column Selection: The choice of stationary phase is crucial for good chromatography.
-
Solution: For this compound, a C8 or C18 reversed-phase column is commonly used.[10] Ensure the column dimensions and particle size are appropriate for your application.
-
-
Detector Settings: For UV detection, the wavelength should be set to the absorption maximum of this compound (around 235 nm) for optimal sensitivity.[11] For MS/MS, optimization of ionization source parameters and transition monitoring is essential.
Issue 3: Matrix Effects in LC-MS/MS Assays
Q: I suspect matrix effects are impacting the accuracy of my this compound LC-MS/MS assay. How can I identify and mitigate this?
A: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalytical LC-MS/MS methods.[12][13]
Identification and Mitigation Strategies:
-
Post-Column Infusion Analysis: This technique can help identify regions in the chromatogram where matrix components are causing ion suppression or enhancement.
-
Sample Preparation: A thorough sample clean-up is the most effective way to reduce matrix effects.[14]
-
Chromatographic Separation: Improving the chromatographic separation to move the this compound peak away from co-eluting matrix components can help.
-
Internal Standard Selection: Using a stable isotope-labeled internal standard can help compensate for matrix effects. If not available, a structural analog that behaves similarly during extraction and ionization should be used. Nitrendipine has been successfully used as an internal standard in this compound assays.[9]
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI).[13][14]
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for method validation of a this compound assay?
A1: The acceptance criteria for method validation are generally guided by regulatory bodies like the FDA and ICH. Key parameters include:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99[8] |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)[15] |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ)[9][15] |
| Recovery | Should be consistent, precise, and reproducible.[8][9] |
Q2: What is a suitable sample preparation method for this compound in plasma?
A2: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been successfully used for the extraction of this compound from plasma.[8][9]
-
LLE Protocol Example: Extraction of plasma samples with a mixture of ether and n-hexane (3:1, v/v) has been reported.[9]
-
SPE Protocol Example: SPE using disposable extraction cartridges with phenyl-modified silica (B1680970) has been described. The process involves conditioning the cartridge, loading the sample, washing, and finally eluting the analytes.[8]
Q3: What are the common stability issues for this compound and its parent drug, Nifedipine (B1678770)?
A3: Nifedipine is known to be sensitive to light and can degrade to this compound.[11][16] Therefore, it is crucial to protect samples and standards from light during all stages of the analytical process. In the presence of hemoglobin, nifedipine can be unstable at a pH greater than 10, requiring neutral extraction conditions for hemolyzed blood samples.[17][18]
Experimental Protocols & Workflows
General Workflow for this compound Assay
Caption: General workflow for a this compound bioanalytical assay.
Troubleshooting Logic for Peak Tailing
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chromtech.com [chromtech.com]
- 8. Simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid and simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of nifedipine and its pyridine metabolite this compound in blood and plasma: review and improved high-performance liquid chromatographic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Stability-Indicating HPLC Method Development for Dehydronifedipine
Welcome to the technical support center for the stability-indicating HPLC method development of Dehydronifedipine. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Q1: Why am I seeing peak tailing for my this compound peak?
A1: Peak tailing can be caused by several factors. Here are some common causes and solutions:
-
Secondary Silanol (B1196071) Interactions: Active silanol groups on the surface of the silica-based C18 column can interact with the analyte, causing tailing.
-
Solution: Use a highly end-capped column. Alternatively, you can add a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v) to block the active silanol sites. Adjusting the mobile phase pH to a lower value (e.g., pH 3) can also help by suppressing the ionization of silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the concentration of the sample or decrease the injection volume.
-
-
Column Contamination: Buildup of contaminants on the column can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent, such as isopropanol (B130326) or a high percentage of acetonitrile. If the problem persists, consider replacing the guard column or the analytical column.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.
-
Q2: My retention time for this compound is shifting between injections. What should I do?
A2: Retention time variability can compromise the reliability of your results. Consider the following:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs or after a change in mobile phase composition.
-
Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection and between runs.
-
-
Fluctuations in Temperature: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis.
-
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or degradation of mobile phase components can lead to shifting retention times.
-
Solution: Prepare fresh mobile phase daily. If using a buffer, ensure it is fully dissolved and the pH is accurately adjusted. For gradient elution, ensure the pump is mixing the solvents accurately.
-
-
Pump Issues: Leaks or faulty check valves in the HPLC pump can cause inconsistent flow rates.
-
Solution: Check the pump for any visible leaks. Perform a pump performance test to ensure the flow rate is accurate and precise.
-
Q3: I am observing a noisy or drifting baseline. How can I fix this?
A3: A stable baseline is crucial for accurate quantification. Here’s how to address baseline issues:
-
Air Bubbles: Air bubbles in the mobile phase or detector can cause baseline noise.
-
Contaminated Mobile Phase or Column: Impurities in the mobile phase or a contaminated column can lead to a noisy or drifting baseline.[1][2]
-
Solution: Use HPLC-grade solvents and reagents. Filter the mobile phase before use. Flush the column with a strong solvent to remove any contaminants.
-
-
Detector Lamp Issues: An aging or unstable detector lamp can cause baseline drift.
-
Solution: Check the lamp's energy output. If it is low or fluctuating, it may need to be replaced.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the detector's performance.
-
Solution: Ensure the HPLC system is in a temperature-controlled environment.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of this compound?
A1: Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method.[3] Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60-80°C for 2-8 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60-80°C for 2-8 hours.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid drug at 105°C for 24-48 hours.
-
Photolytic Degradation: Exposing the drug solution to UV light (e.g., 254 nm) or a combination of UV and visible light.
Q2: How do I choose the right HPLC column for this compound analysis?
A2: A reversed-phase C18 column is the most common choice for the analysis of this compound and its degradation products. Key considerations include:
-
Particle Size: 3 µm or 5 µm particles are suitable for standard HPLC systems, while sub-2 µm particles are used for UHPLC systems to achieve higher efficiency and faster analysis times.
-
Column Dimensions: A common dimension is 4.6 mm x 150 mm or 4.6 mm x 250 mm.
-
End-capping: A well-end-capped column is recommended to minimize peak tailing from silanol interactions.
Q3: What are the key validation parameters for a stability-indicating HPLC method according to ICH guidelines?
A3: The validation of a stability-indicating HPLC method should include the following parameters as per ICH Q2(R1) guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
Table 1: Representative Forced Degradation Data for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Peaks |
| 0.1 M HCl (80°C, 6h) | 15.2% | 2 |
| 0.1 M NaOH (80°C, 4h) | 10.8% | 1 |
| 30% H₂O₂ (RT, 24h) | 20.5% | 3 |
| Thermal (105°C, 48h) | 5.1% | 1 |
| Photolytic (UV light) | 25.3% | 2 |
Note: This data is for illustrative purposes and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 80°C for 6 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 80°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Keep the solid this compound powder in an oven at 105°C for 48 hours. Dissolve the powder in the mobile phase to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose a 100 µg/mL solution of this compound to UV light for 24 hours.
-
Analysis: Analyze all the stressed samples by the developed HPLC method along with a non-stressed control sample.
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Standard Solution Preparation: Prepare a standard solution of this compound in the mobile phase at a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample solution (from forced degradation studies or formulation) in the mobile phase to obtain a final concentration of approximately 100 µg/mL.
-
System Suitability: Inject the standard solution five times and check for system suitability parameters such as theoretical plates, tailing factor, and %RSD of peak area.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
Mandatory Visualization
Caption: Workflow for Stability-Indicating HPLC Method Development.
Caption: Logical Flow for HPLC Troubleshooting.
References
Validation & Comparative
A Comparative Guide to the Bioavailability of Nifedipine Formulations and Dehydronifedipine Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of different oral formulations of nifedipine (B1678770), a widely used calcium channel blocker. It delves into the comparative bioavailability of the parent drug, nifedipine, and the formation of its primary metabolite, dehydronifedipine. The information presented is supported by experimental data from clinical studies to aid in research and development.
Executive Summary
The bioavailability and rate of absorption of nifedipine are significantly influenced by its formulation. Immediate-release capsules lead to a rapid increase in plasma concentration, while extended-release tablets are designed to provide a slower, more sustained release. This difference in release profiles directly impacts the pharmacokinetic parameters of both nifedipine and its main metabolite, this compound. This guide presents a detailed comparison of these parameters, outlines the experimental protocols used to obtain this data, and illustrates the metabolic pathway of nifedipine.
Comparative Pharmacokinetics
The following tables summarize the key pharmacokinetic parameters for nifedipine and its metabolite, this compound, following the oral administration of different nifedipine formulations.
Table 1: Comparative Pharmacokinetic Parameters of Nifedipine
| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Immediate-Release Capsule | 10 | 162.4 ± 23.4 | 0.5 | 319.8 ± 28.0 |
| Tablet | 10 | 43.0 ± 3.0 | 1-2 | 260.8 ± 15.3 |
| Extended-Release Tablet | 40 | 36.55 ± 6.76 | 8.5 ± 1.2 | 409.99 ± 61.08 |
Data for Immediate-Release Capsule and Tablet sourced from a comparative study.[1] Data for Extended-Release Tablet sourced from a separate pharmacokinetic study.[2]
Table 2: Comparative Pharmacokinetic Parameters of this compound
Metabolic Pathway of Nifedipine
Nifedipine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system. The major metabolic pathway involves the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) ring, resulting in the formation of the inactive metabolite, this compound.[4] This metabolic conversion is a critical step in the elimination of nifedipine from the body.
Caption: Metabolic conversion of Nifedipine.
Experimental Protocols
The data presented in this guide is based on randomized, crossover clinical trials involving healthy adult volunteers. Below is a representative experimental protocol for a comparative bioavailability study of nifedipine formulations.
1. Study Design:
A typical study follows a randomized, open-label, two-period, crossover design.[1][5] This design allows for within-subject comparison of the different formulations, minimizing inter-individual variability. A washout period of at least one week is incorporated between the two treatment periods to ensure the complete elimination of the drug from the body before the administration of the next formulation.
2. Subject Selection:
Healthy, non-smoking male and female volunteers are typically recruited for these studies.[1][2][5] Subjects undergo a comprehensive medical screening to ensure they meet the inclusion criteria and have no contraindications to nifedipine administration. Informed consent is obtained from all participants before the commencement of the study.
3. Dosing and Administration:
After an overnight fast, subjects receive a single oral dose of one of the nifedipine formulations with a standardized volume of water.[1] The specific dose administered is dependent on the formulation being tested.
4. Blood Sampling:
Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of nifedipine and its metabolite. A typical sampling schedule includes a pre-dose sample, followed by multiple samples at frequent intervals during the initial absorption phase, and then at less frequent intervals during the elimination phase. For an immediate-release formulation, sampling might occur at 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose. For extended-release formulations, the sampling schedule would be prolonged to capture the full pharmacokinetic profile.[2]
5. Bioanalytical Method:
Plasma concentrations of nifedipine and this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3] This method offers high sensitivity and specificity for the simultaneous quantification of the parent drug and its metabolite. The method is validated for linearity, accuracy, precision, and stability according to regulatory guidelines.
6. Pharmacokinetic Analysis:
The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of the total drug exposure over time.
Statistical comparisons of the pharmacokinetic parameters between the different formulations are performed to assess their relative bioavailability.
Caption: Experimental workflow for a comparative bioavailability study.
References
- 1. Bioavailability of nifedipine: a comparison between two preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of a new extended-release nifedipine formulation following a single oral dose, in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacokinetics of different oral nifedipine preparations in healthy Brazilian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Dehydronifedipine as a definitive marker for nifedipine metabolism
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmacokinetic and pharmacodynamic studies, the accurate assessment of drug metabolism is paramount. For nifedipine (B1678770), a widely prescribed calcium channel blocker, understanding its metabolic fate is crucial for optimizing therapeutic efficacy and ensuring patient safety. This guide provides a comprehensive comparison of dehydronifedipine and other metabolites as markers for nifedipine metabolism, supported by experimental data and detailed protocols.
Introduction to Nifedipine Metabolism
Nifedipine undergoes extensive first-pass metabolism, primarily in the liver, with cytochrome P450 3A4 (CYP3A4) being the principal enzyme responsible for its biotransformation.[1][2][3] The primary metabolic pathway involves the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) ring, resulting in the formation of this compound. This metabolite is then further metabolized to more polar compounds that are readily excreted. Due to its direct and primary formation by CYP3A4, this compound has emerged as a key biomarker for assessing nifedipine metabolism and, by extension, CYP3A4 activity.
The Central Role of this compound
This compound is consistently and rapidly formed following nifedipine administration, making it a reliable indicator of the parent drug's metabolic clearance. Its concentration in plasma and urine directly reflects the rate of nifedipine oxidation, providing a valuable tool for researchers studying drug-drug interactions, pharmacogenetics, and patient-specific metabolic profiles. The significance of this compound as the primary metabolite is underscored by the numerous validated analytical methods developed for its simultaneous quantification with nifedipine.
Comparison of Nifedipine Metabolites as Biomarkers
While this compound is the most prominent metabolite, other downstream products of nifedipine metabolism have been identified. This section compares this compound with these alternative metabolites in the context of their utility as definitive markers. The main metabolites of nifedipine include this compound, dehydronifedipinic acid, and dehydronifedipinolactone.[4]
| Metabolite | Formation Pathway | Typical Matrix of Detection | Remarks |
| This compound | Direct oxidation of nifedipine by CYP3A4 | Plasma, Serum, Urine | Consistently found in significant amounts; directly reflects CYP3A4 activity.[4] |
| Dehydronifedipinic Acid | Further metabolism of this compound | Serum, Urine | Levels can be considerably elevated, particularly in patients on long-term therapy.[4] |
| Dehydronifedipinolactone | Further metabolism of dehydronifedipinic acid | Urine (not consistently detected in serum) | Not consistently detected in serum or urine, limiting its utility as a reliable marker.[4] |
One study comparing the metabolism of nifedipine in hypertensive patients on long-term therapy versus acute administration found that this compound was consistently present in significant quantities in the long-term therapy group.[4] While serum levels of dehydronifedipinic acid were also notably elevated in these patients, dehydronifedipinolactone was not detected in either serum or urine.[4] This suggests that while dehydronifedipinic acid may serve as a secondary marker, the inconsistent detection of further downstream metabolites makes them less reliable for routine metabolic assessment.
The direct correlation between CYP3A4 activity and this compound formation further solidifies its position as the definitive marker. Studies have shown that inducers of CYP3A4 lead to increased plasma concentrations of this compound, while inhibitors have the opposite effect.[1]
Experimental Protocols
The accurate quantification of nifedipine and its metabolites is essential for their validation as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity.
Protocol: Simultaneous Determination of Nifedipine and this compound in Human Plasma by LC-MS/MS
This protocol is a synthesized example based on common methodologies described in the literature.[1][2][5]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add an internal standard (e.g., nitrendipine (B1678957) or a stable isotope-labeled nifedipine).
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of ether and n-hexane).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Column: A C18 reverse-phase column (e.g., Hypersil BDS C18, 50 mm x 2.1 mm, 3 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for nifedipine, this compound, and the internal standard.
3. Data Analysis
-
Quantify the concentrations of nifedipine and this compound by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared in the same biological matrix.
Visualizing the Metabolic Pathway and Workflow
To further clarify the relationships discussed, the following diagrams illustrate the metabolic pathway of nifedipine and a typical experimental workflow for its analysis.
Conclusion
The available evidence strongly supports the validation of this compound as the definitive marker for nifedipine metabolism. Its direct formation by CYP3A4, consistent and significant presence in biological matrices, and the direct correlation of its levels with CYP3A4 activity make it an invaluable tool for researchers and drug development professionals. While other metabolites exist, their inconsistent detection and indirect relationship to the initial metabolic step limit their utility as primary biomarkers. The use of robust and validated analytical methods, such as LC-MS/MS, is crucial for the accurate quantification of this compound, thereby enabling a precise understanding of nifedipine's metabolic profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of physiologically-based pharmacokinetic/pharmacodynamic models to evaluate the interaction between nifedipine and apatinib [frontiersin.org]
- 4. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Dehydronifedipine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of Dehydronifedipine, the primary metabolite of Nifedipine (B1678770). Understanding the nuances of these methods is critical for accurate pharmacokinetic and drug metabolism studies. This document outlines the performance of various techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Method Performance Comparison
The selection of an analytical method is a critical decision in drug development, impacting data quality and study outcomes. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques for this compound analysis. The following tables summarize the quantitative performance of these methods based on published validation data.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS offers high sensitivity and selectivity, making it a gold standard for bioanalytical studies.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 0.5 - 100[1][2] | 0.5 - 100[1] | 0.005 - 5 µg/mL (5 - 5000 ng/mL) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5[1][3] | 0.5[1][2] | 3.0[4] |
| Recovery (%) | 71.6 - 80.4[1][3] | 95 ± 4[2] | Not Reported |
| Intra-day Precision (%RSD) | < 15[1][3] | 2.2 - 4.7[2] | Not Reported |
| Inter-day Precision (%RSD) | < 15[1][3] | 2.2 - 4.7[2] | Not Reported |
| Ionization Source | Electrospray Ionization (ESI)[1][4] | Atmospheric Pressure Chemical Ionization (APCI)[2] | Electrospray Ionization (ESI)[4] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective method suitable for various applications.
| Parameter | Method 4 |
| Linearity Range | Not Specified |
| Limit of Reliable Determination (ng/mL) | 3[5] |
| Inter-assay Precision (%RSD) | < 11[5] |
| Detection Wavelength (nm) | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods.
Method 1: LC-MS/MS with Liquid-Liquid Extraction[1][3]
-
Sample Preparation: Plasma samples were extracted using a mixture of ether and n-hexane (3:1, v/v).
-
Internal Standard: Nitrendipine.
-
Chromatographic Separation: A Hypersil BDS C18 column (50 mm x 2.1 mm, 3 µm) was used with a described mobile phase. The total run time was approximately 2.5 minutes.
-
Mass Spectrometry: Analysis was performed using an LC/MS/MS system with electrospray ionization (ESI).
Method 2: LC-MS/MS with Solid-Phase Extraction[2]
-
Sample Preparation: Automated solid-phase extraction (SPE) was performed using phenyl-modified silica (B1680970) cartridges. The cartridges were conditioned with methanol (B129727) and water, washed with water, and the analytes were eluted with methanol and water.
-
Chromatographic Separation: A reversed-phase C18 stationary phase (4 µm) was used with a mobile phase consisting of methanol and 50 mM ammonium (B1175870) acetate (B1210297) solution (50:50, v/v).
-
Mass Spectrometry: The LC system was coupled to a tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) interface in positive ion mode.
Method 3: LC-MS/MS[4]
-
Sample Preparation: Details on sample preparation were not provided in the abstract.
-
Internal Standard: Diazepam.
-
Chromatographic Separation: A Waters Symmetry C18 column (4.6 x 100 mm, 3.5 µm) was used. The mobile phase was composed of 20% A (2 mM ammonium formate (B1220265) and 0.1% formic acid in water) and 80% B (2 mM ammonium formate and 0.1% formic acid in acetonitrile) at a flow rate of 0.35 mL/min.
-
Mass Spectrometry: An API 3000 series triple-quadrupole mass spectrometer with an electrospray ionization (ESI) interface was used.
Method 4: HPLC-UV[5]
-
Sample Preparation: Neutral extraction for blood samples and alkaline extraction for plasma samples.
-
Chromatographic Separation: A reversed-phase HPLC method was employed.
-
Detection: UV detection was used. The specific wavelength was not mentioned in the abstract.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the typical workflows for the described methods.
Caption: Workflow for LC-MS/MS analysis with liquid-liquid extraction.
Caption: Workflow for LC-MS/MS analysis with solid-phase extraction.
Caption: Logical flow for cross-validation of analytical methods.
References
- 1. Rapid and simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2.6. Determination of plasma nifedipine and this compound concentrations [bio-protocol.org]
- 5. Analysis of nifedipine and its pyridine metabolite this compound in blood and plasma: review and improved high-performance liquid chromatographic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydronifedipine vs. Other Nifedipine Metabolites: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the clinical and preclinical data of dehydronifedipine in comparison to other nifedipine (B1678770) metabolites.
Nifedipine, a widely prescribed dihydropyridine (B1217469) calcium channel blocker for hypertension and angina, undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] This metabolic process results in the formation of several metabolites, with this compound being the principal and most studied metabolite found in human plasma.[3][4] Other significant metabolites include dehydronifedipinic acid and dehydronifedipinolactone.[5] While nifedipine's therapeutic effects are well-documented, the clinical significance and pharmacological activity of its metabolites, particularly in comparison to one another, are crucial for a complete understanding of its disposition and potential for drug-drug interactions.
This guide provides a comparative overview of this compound and other nifedipine metabolites based on available clinical and preclinical data, with a focus on quantitative comparisons, experimental methodologies, and metabolic pathways.
Comparative Performance and Activity
Clinical studies have consistently shown that the metabolites of nifedipine are pharmacologically much less active than the parent compound in terms of calcium channel blockade and are essentially considered inactive metabolites that are water-soluble for easier excretion.[6] However, subtle biological activities have been reported for this compound in preclinical studies.
The following table summarizes the available quantitative data for this compound.
| Metabolite | Biological Activity | IC50 Value | Cell Line |
| This compound | Inhibition of glucose uptake | 130 μM | PC-12 |
Nifedipine Metabolism and Signaling Pathway
The metabolic cascade of nifedipine is initiated by the oxidation of its dihydropyridine ring to a pyridine (B92270) ring, forming this compound.[8] This reaction is catalyzed by CYP3A4. Subsequent metabolic steps involve hydrolysis and further oxidation to form other metabolites like dehydronifedipinic acid. The signaling pathway of the parent drug, nifedipine, involves the blockade of L-type calcium channels in vascular smooth muscle and myocardial cells, leading to vasodilation and a reduction in blood pressure.[9] The general consensus is that the metabolites, including this compound, do not significantly interact with this pathway.
Below is a diagram illustrating the metabolic pathway of nifedipine.
Experimental Protocols
Quantification of Nifedipine and this compound in Human Plasma
A common method for the simultaneous determination of nifedipine and this compound in human plasma is liquid chromatography-tandem mass spectrometry (LC/MS/MS).[8][10]
-
Sample Preparation: Plasma samples are typically extracted using an organic solvent mixture, such as ether-n-hexane (3:1, v/v). An internal standard, like nitrendipine, is added before extraction.
-
Chromatographic Separation: The extracted analytes are separated on a reverse-phase column, for instance, a Hypersil BDS C18 column (50 mm x 2.1 mm, 3 µm), with a mobile phase appropriate for the separation.
-
Detection: Detection is achieved using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode. The transitions of the precursor ions to the product ions for both nifedipine and this compound are monitored.
-
Quantification: Calibration curves are generated using known concentrations of the analytes in plasma, and the concentrations in the study samples are determined by interpolation from these curves. The lower limit of quantification for both nifedipine and this compound has been reported to be around 0.5 ng/mL.[8]
The following diagram illustrates the general workflow for this experimental protocol.
In Vitro Glucose Uptake Inhibition Assay
Details of the specific experimental protocol for the reported inhibition of glucose uptake by this compound in PC-12 cells are limited in the readily available literature. However, a general methodology for such an assay would typically involve:
-
Cell Culture: PC-12 cells are cultured in an appropriate medium and conditions.
-
Treatment: The cells are treated with varying concentrations of this compound for a specified period.
-
Glucose Uptake Measurement: A labeled form of glucose (e.g., radioactively labeled or fluorescently tagged) is added to the cell culture. After an incubation period, the cells are washed to remove extracellular glucose, and the amount of intracellular labeled glucose is measured using a suitable detection method (e.g., scintillation counting or fluorescence microscopy).
-
Data Analysis: The inhibition of glucose uptake at different concentrations of this compound is calculated relative to untreated control cells. The IC50 value is then determined by fitting the data to a dose-response curve.
Conclusion
References
- 1. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 2. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dehydro Nifedipine|67035-22-7|MOLNOVA [molnova.cn]
- 4. scbt.com [scbt.com]
- 5. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nifedipine | C17H18N2O6 | CID 4485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Rapid and simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Dehydronifedipine levels in different patient populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of dehydronifedipine levels in various patient populations, offering insights into the factors influencing the metabolism of its parent drug, nifedipine (B1678770). This compound is the primary and inactive metabolite of nifedipine, a widely prescribed calcium channel blocker for the management of hypertension and angina pectoris. The formation of this compound is almost exclusively mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and small intestine.[1][2] Consequently, plasma concentrations of this compound serve as a crucial indicator of CYP3A4 activity and the metabolic clearance of nifedipine. Understanding the variability in this compound levels across different patient demographics and conditions is paramount for optimizing nifedipine therapy, predicting drug-drug interactions, and informing dose adjustments to ensure safety and efficacy.
Comparative Analysis of this compound Levels
The pharmacokinetics of nifedipine, and subsequently the formation of this compound, exhibit significant inter-individual and inter-population variability. This variation is influenced by a confluence of factors including ethnicity, age, and the presence of hepatic disease.
Ethnic Variations in this compound Levels
Ethnicity plays a significant role in the metabolism of nifedipine, leading to discernible differences in this compound concentrations among various populations. Studies have highlighted that these variations are likely attributable to genetic polymorphisms in CYP3A4 and differences in first-pass metabolism.
For instance, South Asian and Nigerian populations have been shown to have a lower first-pass metabolism of nifedipine compared to Caucasians.[3][4] This results in a higher area under the plasma concentration-time curve (AUC) for nifedipine and a significantly higher ratio of the AUC of nifedipine to its this compound metabolite in South Asians.[3] While the AUC of this compound is higher in Nigerians compared to Caucasians, this difference is not as pronounced when corrected for body weight.[4] The AUC of the metabolite, when adjusted for body weight, and its elimination half-life are notably higher in South Asians compared to both Nigerians and Caucasians.[4]
Impact of Age on this compound Levels
Advancing age is associated with physiological changes that can alter drug metabolism. In the elderly, there is a general decline in hepatic function and blood flow, which can affect the clearance of drugs primarily metabolized by the liver, such as nifedipine. Research indicates that elderly individuals exhibit a significantly lower ratio of the this compound metabolite to nifedipine compared to younger individuals.[1] This suggests a reduced metabolic clearance of nifedipine in the elderly, leading to higher plasma concentrations of the parent drug and potentially a lower rate of formation of its inactive metabolite.
Influence of Liver Disease on this compound Levels
As the liver is the primary site of nifedipine metabolism, hepatic impairment, such as cirrhosis, profoundly impacts its pharmacokinetics. Patients with liver cirrhosis exhibit a marked reduction in the clearance of nifedipine, leading to a substantial increase in its plasma concentrations and a prolonged half-life.[5][6] This impaired hepatic function directly translates to a decreased rate of nifedipine oxidation to this compound. Consequently, it is expected that patients with liver cirrhosis would have significantly lower plasma levels of this compound compared to individuals with normal liver function, reflecting the compromised activity of the CYP3A4 enzyme.[7]
Data Presentation
The following table summarizes the key pharmacokinetic parameters of this compound (referred to as nitropyridine metabolite in some studies) in different patient populations based on available experimental data.
| Patient Population | Pharmacokinetic Parameter | Value | Reference |
| Ethnicity | |||
| South Asians | AUC of Nifedipine / AUC of this compound Ratio | 4.6 ± 1.9 | [3] |
| Caucasians | AUC of Nifedipine / AUC of this compound Ratio | 2.3 ± 1.1 | [3] |
| Nigerians | AUC of this compound (ng ml-1 h) | 220 ± 51 | [4] |
| Caucasians | AUC of this compound (ng ml-1 h) | 154 ± 56 | [4] |
| Age | |||
| Elderly | Nitropyridine metabolite/nifedipine ratio | Significantly lower than in young subjects | [1] |
| Disease State | |||
| Liver Cirrhosis | Nifedipine Metabolism | Significantly reduced, implying lower this compound formation | [5][6] |
Experimental Protocols
The quantification of this compound in human plasma is crucial for pharmacokinetic studies. A common and robust method employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A Representative LC-MS/MS Method for this compound Quantification: [2]
-
Sample Preparation:
-
Plasma samples are subjected to a liquid-liquid extraction procedure.
-
An internal standard (e.g., nitrendipine) is added to the plasma samples.
-
Extraction is performed using an organic solvent mixture, such as ether-n-hexane (3:1, v/v).
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A reverse-phase C18 column (e.g., Hypersil BDS C18, 50 mm x 2.1 mm, 3 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol) in a 50:50 (v/v) ratio.
-
Flow Rate: A constant flow rate, typically around 0.5 ml/min.
-
-
Mass Spectrometric Detection:
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Validation: The method is validated for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines. The lower limit of quantification (LLOQ) for this compound is typically in the range of 0.5 ng/mL.[2]
Mandatory Visualization
Nifedipine Metabolic Pathway
References
- 1. Age-related changes in the pharmacokinetics and pharmacodynamics of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Age-related changes in the pharmacokinetics and pharmacodynamics of nifedipine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of nifedipine. Implications for the care of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nifedipine: kinetics and hemodynamic effects in patients with liver cirrhosis after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of nifedipine after oral administration in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Inter-laboratory comparison of Dehydronifedipine quantification results
An Inter-laboratory Comparison Guide to Dehydronifedipine Quantification
This guide provides a comparative overview of analytical methodologies for the quantification of this compound, a primary metabolite of the calcium channel antagonist Nifedipine (B1678770). While a formal inter-laboratory comparison study was not identified in the public domain, this document synthesizes data from various published independent laboratory validations. The aim is to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating and selecting appropriate analytical methods.
Introduction to this compound Quantification
This compound is the main and inactive metabolite of Nifedipine, formed primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] The accurate quantification of this compound in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, particularly when investigating drug-drug interactions involving CYP3A4 inducers or inhibitors.[1] Various analytical techniques have been developed and validated for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a prominent and highly sensitive method.[1][2]
Comparative Analysis of Analytical Method Performance
The following table summarizes the performance characteristics of different analytical methods for this compound quantification as reported in peer-reviewed literature. This allows for an objective comparison of key validation parameters across different methodologies.
Table 1: Performance Characteristics of Published this compound Quantification Methods
| Parameter | Method 1 (LC-MS/MS) [1] | Method 2 (LC-MS/MS) [2] | Method 3 (HPLC-UV) [3] |
| Matrix | Human Plasma | Human Plasma | Blood and Plasma |
| Linearity Range | 0.5 - 100 ng/mL | 0.5 - 100 ng/mL | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL | 3 ng/mL |
| Intra-day Precision (%RSD) | < 15% | 2.2 - 4.7% | < 11% (Inter-assay) |
| Inter-day Precision (%RSD) | < 15% | 3.0% (Intermediate precision) | < 11% |
| Recovery | 71.6 - 80.4% | 95 ± 4% | Not explicitly stated |
| Internal Standard | Nitrendipine | Not explicitly stated | Not explicitly stated |
Experimental Protocols
This section details the methodologies employed in the cited studies, providing a basis for replication and comparison.
Method 1: LC-MS/MS with Liquid-Liquid Extraction[1]
-
Sample Preparation: Plasma samples were extracted using a mixture of ether and n-hexane (3:1, v/v).
-
Chromatography: A Hypersil BDS C18 column (50 mm x 2.1 mm, 3 µm) was used for chromatographic separation.
-
Mobile Phase: The specific mobile phase composition is not detailed in the provided summary.
-
Detection: Tandem mass spectrometry (MS/MS) with electro-spray ionization (ESI) was used for detection.
-
Run Time: Approximately 2.5 minutes.
Method 2: LC-MS/MS with Solid-Phase Extraction[2]
-
Sample Preparation: Solid-phase extraction (SPE) was performed using disposable extraction cartridges with phenyl modified silica. The process was automated using an ASPEC system.
-
Chromatography: A reversed-phase C18 stationary phase (4 µm) was utilized for separation.
-
Mobile Phase: A mixture of methanol (B129727) and 50 mM ammonium (B1175870) acetate (B1210297) solution (50:50, v/v) was used.
-
Detection: Tandem mass spectrometry (MS/MS) with atmospheric pressure chemical ionization (APCI) in the positive ion mode.
Method 3: HPLC with UV Detection[3]
-
Sample Preparation: A neutral extraction for blood samples and an alkaline extraction for plasma samples were performed.
-
Chromatography: A reversed-phase high-performance liquid chromatography (HPLC) method was used.
-
Detection: UV detection was employed for the quantification of this compound.
Visualized Workflows and Comparisons
The following diagrams illustrate a typical experimental workflow for this compound quantification and the logical structure for comparing different analytical methods.
Caption: Experimental workflow for this compound quantification.
Caption: Logical comparison of analytical methods for this compound.
References
- 1. Rapid and simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of nifedipine and its pyridine metabolite this compound in blood and plasma: review and improved high-performance liquid chromatographic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Rapid LC-MS/MS Validation for Dehydronifedipine Analysis
For researchers, scientists, and drug development professionals, the efficient and accurate quantification of drug metabolites is paramount. Dehydronifedipine, the primary metabolite of the widely used calcium channel blocker nifedipine (B1678770), serves as a crucial biomarker in pharmacokinetic and drug metabolism studies. This guide provides a comprehensive comparison of a rapid Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound against alternative analytical techniques, supported by experimental data.
Method Performance: A Head-to-Head Comparison
The superior sensitivity and selectivity of LC-MS/MS methods make them the gold standard for bioanalytical applications. The following tables summarize the quantitative performance of a rapid LC-MS/MS method compared to a conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the determination of this compound in human plasma.
Table 1: Performance Characteristics of a Rapid LC-MS/MS Method
| Parameter | Performance |
| Linearity Range | 0.5 - 100 ng/mL[1][2] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] |
| Intra-day Precision (%RSD) | < 15%[1] |
| Inter-day Precision (%RSD) | < 15%[1] |
| Accuracy | Within ±15% of nominal values |
| Recovery | 71.6 - 80.4%[1] |
| Chromatographic Run Time | ~2.5 minutes[1] |
Table 2: Performance Characteristics of a Conventional HPLC-UV Method
| Parameter | Performance |
| Linearity Range | 3 - 50 µg/mL (for nifedipine residues) |
| Limit of Detection (LOD) | 0.143 µg/ml (for nifedipine) |
| Limit of Quantification (LOQ) | 0.435 µg/ml (for nifedipine) |
| Precision (%RSD) | < 5% (for nifedipine residues) |
| Accuracy/Recovery | 82.26 - 88.95% (for nifedipine residues) |
| Chromatographic Run Time | > 10 minutes |
As the data illustrates, the rapid LC-MS/MS method offers a significantly lower limit of quantification and a much faster analysis time, making it ideal for high-throughput clinical and preclinical studies where sample volume and speed are critical.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are the experimental protocols for the rapid LC-MS/MS method.
Rapid LC-MS/MS Method
1. Sample Preparation: Liquid-Liquid Extraction
A simple and efficient one-step liquid-liquid extraction is employed for sample cleanup.[1]
-
To 200 µL of human plasma, add an internal standard (e.g., nitrendipine).
-
Add 1 mL of an extraction solvent (e.g., ether-n-hexane, 3:1, v/v).[1]
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions
The chromatographic separation is achieved using a reversed-phase C18 column.[1]
-
Column: Hypersil BDS C18, 50 mm x 2.1 mm, 3 µm[1]
-
Mobile Phase: A mixture of methanol (B129727) and 50 mM ammonium (B1175870) acetate (B1210297) solution (50:50, v/v)[2]
-
Flow Rate: 0.35 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 20 µL
3. Mass Spectrometric Conditions
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in the positive ion mode.[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Specific precursor and product ions would be listed here.
-
Internal Standard: Specific precursor and product ions would be listed here.
-
-
Ion Source Temperature: 450 °C
-
Ion Spray Voltage: 5.5 kV
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for the rapid LC-MS/MS analysis of this compound.
Caption: Logical comparison of LC-MS/MS and HPLC-UV methods for this compound analysis.
References
- 1. Rapid and simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydronifedipine Formation: A Comparative Analysis of In Vitro Models and Clinical Data
A comprehensive guide for researchers and drug development professionals on the metabolic transformation of nifedipine (B1678770) to dehydronifedipine, comparing data from various in vitro models against clinical findings.
The formation of this compound is the principal metabolic pathway for the calcium channel blocker nifedipine, a widely prescribed medication for hypertension and angina. This process is almost exclusively mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, with minor contributions from CYP3A5.[1][2][3][4] Understanding the kinetics and dynamics of this metabolic conversion is crucial for predicting drug-drug interactions, assessing the impact of genetic polymorphisms, and establishing in vitro-in vivo correlations (IVIVC) to streamline drug development.[5][6][7] This guide provides a detailed comparison of this compound formation in commonly used in vitro models and clinical settings, supported by experimental data and protocols.
Data Presentation: In Vitro vs. Clinical Formation of this compound
The following tables summarize key quantitative data on the formation of this compound from nifedipine in various experimental and clinical contexts. These values highlight the differences in metabolic activity and kinetic parameters observed across different systems.
| In Vitro System | Enzyme Source | Key Findings | Reference |
| Human Liver Microsomes (HLM) | Pooled from multiple donors | Nifedipine is primarily oxidized to this compound.[1][2][8] | [1][2][8] |
| Ethanol can inhibit the metabolism of nifedipine.[9] | [9] | ||
| Antibodies to purified P-450NF inhibited over 90% of nifedipine oxidase activity.[10] | [10] | ||
| Recombinant Enzymes | CYP3A4 | CYP3A4 is the major enzyme responsible for nifedipine oxidation.[1][2][11][12] | [1][2][11][12] |
| CYP3A5 | CYP3A5 also metabolizes nifedipine, but is generally less active than CYP3A4.[1][2] | [1][2] | |
| CYP3A417 Allelic Variant | Exhibited a >99% decrease in both Vmax and CLmax of nifedipine compared with wild-type CYP3A41.[11] | [11] | |
| CYP3A4.2 and CYP3A4.16 Variants | Showed significantly lower activity for nifedipine oxidation than wild-type CYP3A4.1.[12] | [12] |
| Clinical Data | Study Population | Key Pharmacokinetic Parameters of Nifedipine | Reference |
| Healthy Volunteers | 6 healthy volunteers | Bioavailability of 0.43, suggesting significant first-pass metabolism.[3] | [3] |
| 8 healthy volunteers | Elimination half-life of 1.52 hours following a single oral dose.[3] | [3] | |
| Hypertensive Patients | Patients on long-term therapy | This compound was consistently found in significant amounts in serum.[13] | [13] |
| Pregnant Women | Women receiving nifedipine for preterm labor | CYP3A5 genotype influences nifedipine pharmacokinetics.[14] | [14] |
Metabolic Pathway of Nifedipine
The metabolic conversion of nifedipine to its primary, inactive metabolite, this compound, is a critical step in its clearance from the body. This oxidation reaction is catalyzed by CYP3A enzymes.
Caption: Nifedipine is metabolized to this compound via oxidation, primarily by CYP3A4.
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of experimental findings. Below are outlines of typical protocols used to study this compound formation.
In Vitro Nifedipine Metabolism in Human Liver Microsomes (HLM)
This assay is a standard method to assess the metabolic stability and profile of a drug candidate in a system that contains a broad range of liver enzymes.
-
Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).[8]
-
Initiation of Reaction: The reaction is initiated by the addition of nifedipine to the pre-warmed incubation mixture.
-
Incubation: The mixture is incubated at 37°C for a specified period.
-
Termination of Reaction: The reaction is stopped by adding a quenching solvent, such as acetonitrile (B52724) or methanol. This step also serves to precipitate proteins.[15]
-
Sample Processing: The quenched sample is centrifuged to pellet the precipitated protein. The supernatant, containing the analyte and metabolite, is collected for analysis.
-
Analysis: The concentrations of nifedipine and this compound are quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[15][16]
Nifedipine Metabolism using Recombinant CYP3A4 Enzymes
This approach allows for the specific investigation of the role of a single enzyme in the metabolism of a drug.
-
Reaction System: The system consists of recombinant human CYP3A4 enzyme, cytochrome P450 reductase, and a lipid source (e.g., liposomes) in a buffer solution.
-
Incubation: The reaction mixture is pre-incubated at 37°C before the addition of nifedipine and an NADPH-generating system to initiate the reaction.
-
Sampling and Termination: Aliquots are taken at various time points and the reaction is quenched with a suitable solvent.
-
Analysis: Similar to the HLM assay, the formation of this compound is quantified by HPLC-UV or LC-MS/MS.[4][17]
Clinical Pharmacokinetic Study of Nifedipine
Clinical studies are essential to understand the disposition of a drug in humans under physiological conditions.
-
Study Population: A group of healthy volunteers or a specific patient population is recruited for the study.
-
Drug Administration: A single or multiple doses of nifedipine are administered orally or intravenously.[3]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: Plasma concentrations of nifedipine and this compound are measured using a validated LC-MS/MS method.[4][17]
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and elimination half-life (t1/2).
Comparative Workflow: In Vitro vs. Clinical Studies
The following diagram illustrates the distinct yet complementary workflows of in vitro and clinical studies in the investigation of this compound formation.
References
- 1. In vitro metabolism of midazolam, triazolam, nifedipine, and testosterone by human liver microsomes and recombinant cytochromes p450: role of cyp3a4 and cyp3a5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 4. Rapid and simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in vitro-in vivo correlation study for nifedipine immediate release capsules administered with water, alcoholic and non-alcoholic beverages: Impact of in vitro dissolution media and hydrodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro--in silico--in vivo drug absorption model development based on mechanistic gastrointestinal simulation and artificial neural networks: nifedipine osmotic release tablets case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Characterization of rat and human liver microsomal cytochrome P-450 forms involved in nifedipine oxidation, a prototype for genetic polymorphism in oxidative drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recombinant CYP3A4*17 is defective in metabolizing the hypertensive drug nifedipine, and the CYP3A4*17 allele may occur on the same chromosome as CYP3A5*3, representing a new putative defective CYP3A haplotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Defective activity of recombinant cytochromes P450 3A4.2 and 3A4.16 in oxidation of midazolam, nifedipine, and testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nifedipine pharmacokinetics are influenced by CYP3A5 genotype when used as a preterm labor tocolytic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatographic assays of drug oxidation by human cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of nifedipine and its pyridine metabolite this compound in blood and plasma: review and improved high-performance liquid chromatographic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Nitrendipine vs. Long-Acting Nifedipine in Hypertension Management
For researchers and drug development professionals, understanding the nuanced differences between antihypertensive agents is critical for innovation and targeted therapeutic strategies. This guide provides an objective comparison of two prominent dihydropyridine (B1217469) calcium channel blockers: nitrendipine (B1678957) and long-acting nifedipine (B1678770). By examining their performance through the lens of clinical data, experimental protocols, and mechanisms of action, this document serves as a comprehensive resource for informed decision-making in hypertension research.
Efficacy in Blood Pressure Reduction
Both nitrendipine and long-acting nifedipine have demonstrated efficacy in lowering blood pressure across various degrees of hypertension. Clinical studies have shown comparable hypotensive effects in mild to moderate cases, with some evidence suggesting a more persistent action of nitrendipine in severe hypertension.
A randomized, double-blind, crossover study involving patients with mild, moderate, and severe hypertension provides key insights into their comparative efficacy.[1] In patients with mild hypertension, both drugs successfully lowered blood pressure to normal levels throughout the day.[1] For those with moderate hypertension (average baseline of 170/109 mmHg), both medications reduced blood pressure to approximately 140/90 mmHg within two hours.[1] However, in severe hypertension (average baseline of 208/130 mmHg), while both drugs achieved a significant initial reduction to about 170/95 mmHg, blood pressure tended to recover more quickly with nifedipine, suggesting a more sustained effect from nitrendipine in this patient population.[1]
Another double-blind, randomized, crossover trial in patients with mild to moderate hypertension found no statistically significant difference in the blood pressure-lowering effects of the two agents.
Table 1: Comparative Efficacy in Blood Pressure Reduction (Mild to Moderate Hypertension)
| Parameter | Baseline (Placebo) | After Nitrendipine Therapy | After Long-Acting Nifedipine Therapy |
| Supine Blood Pressure (mmHg) | 177 ± 5.5 / 100 ± 2.6 | 162 ± 4.4 / 90 ± 2.9 | 160 ± 4.0 / 91 ± 3.0 |
| Standing Blood Pressure (mmHg) | 175 ± 5.3 / 113 ± 2.4 | 161 ± 6.2 / 104 ± 2.7 | 158 ± 4.6 / 103 ± 2.7 |
Data from a study in patients with mild to moderate hypertension. Differences between the two treatments were not statistically significant.
In the context of hypertensive emergencies, a multicenter, randomized, double-blind study compared a 5 mg oral solution of nitrendipine with a 10 mg nifedipine capsule. Both treatments led to a significant and comparable reduction in blood pressure after 45 minutes.
Table 2: Efficacy in Hypertensive Emergency
| Parameter | Nifedipine (10 mg capsule) | Nitrendipine (5 mg solution) |
| Baseline Blood Pressure (mmHg) | 216.0 / 117.4 | 216.9 / 117.3 |
| Blood Pressure at 45 min (mmHg) | 170.0 / 93.3 | 177.4 / 94.4 |
| Patients reaching <180/100 mmHg at 45 min | 61.6% | 58.8% |
Pharmacokinetic Profile
The pharmacokinetic properties of nitrendipine and long-acting nifedipine formulations account for their differing durations of action and dosing schedules. Nitrendipine generally exhibits a longer terminal half-life compared to immediate-release nifedipine, contributing to its more persistent effects.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Nitrendipine | Long-Acting Nifedipine (GITS) |
| Bioavailability | 15-25% (highly variable)[2] | ~86% at steady-state[3] |
| Terminal Half-life (t½) | ~8 hours[2] | ~2 hours (for immediate release)[3] |
| Time to Peak Plasma Concentration (Tmax) | Variable | Sustained release over 24 hours[3] |
| Metabolism | Hepatic | Extensive first-pass hepatic metabolism[3] |
Note: Pharmacokinetic parameters can vary based on the specific formulation of long-acting nifedipine.
Safety and Tolerability Profile
Both medications are generally well-tolerated, with side effects that are characteristic of the dihydropyridine class, primarily stemming from their vasodilatory properties.
Table 4: Comparative Adverse Effects
| Adverse Effect | Nitrendipine | Long-Acting Nifedipine |
| Dependent Edema | Tendency to be less pronounced[1] | Reported |
| Headache | Reported | Reported |
| Flushing | Reported | Reported |
| Reflex Tachycardia | Neither drug induced significant tachycardia in one study[1] | Reported, particularly with immediate-release formulations |
In one comparative study, the incidence of dependent edema was noted to be less pronounced with nitrendipine.[1] Another trial reported that six out of 22 patients withdrew due to vasodilator side-effects, with three on nitrendipine and three on nifedipine.
Mechanism of Action: Dihydropyridine Calcium Channel Blockade
Nitrendipine and nifedipine are both dihydropyridine calcium channel blockers. Their primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells. This blockade prevents the influx of extracellular calcium, leading to smooth muscle relaxation and vasodilation, which in turn reduces peripheral vascular resistance and lowers blood pressure.
References
- 1. Nitrendipine vs. long-acting nifedipine in mild, moderate and severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of nitrendipine in healthy subjects and patients with kidney and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of nifedipine gastrointestinal therapeutic system. A controlled-release formulation of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dehydronifedipine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds like dehydronifedipine are paramount to ensuring laboratory safety and environmental protection. This compound is the primary metabolite of nifedipine, a widely used calcium channel blocker for treating hypertension and angina.[1][2][3] While specific disposal protocols for this compound are not extensively documented, a comprehensive approach based on its chemical properties, the guidelines for its parent compound, and general chemical waste management principles provides a clear path forward. This guide offers essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices for laboratory safety and regulatory compliance.
Core Safety and Handling Precautions
Due to its relationship with the pharmacologically active compound nifedipine, a cautious approach is recommended when handling this compound. Adherence to standard laboratory safety protocols is crucial.
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye and Face Protection: Safety glasses with side shields or goggles.
-
Skin Protection: Chemically compatible gloves (e.g., nitrile) and a standard lab coat are required.
-
Respiratory Protection: When handling the solid powder outside of a ventilated enclosure, a dust mask or respirator is recommended to prevent inhalation.[4]
-
-
General Handling: All weighing and transfer operations of the solid compound should ideally be performed within a chemical fume hood to minimize inhalation risk.[4] Avoid creating dust. When preparing solutions, add the solvent to the solid slowly to prevent splashing.
Physicochemical Properties of this compound
Understanding the properties of a chemical is the first step toward its safe management.
| Property | Value | Source |
| CAS Number | 67035-22-7 | [1][5][6] |
| Molecular Formula | C17H16N2O6 | [1][5][6][7] |
| Molecular Weight | 344.32 g/mol | [1][5][6][7] |
| Appearance | Yellow powder | [5] |
| Melting Point | 100-105°C | [5][6][7] |
| Boiling Point | 443.7°C at 760 mmHg | [5][7] |
| Solubility | DMF: 30 mg/mLDMSO: 27-30 mg/mLEthanol: 2.7-3 mg/mL | [1][2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as chemical waste, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash. [4][8]
Step 1: Waste Identification and Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designate a specific, clearly labeled waste container for this compound waste.
-
Solid Waste: Unused or expired solid this compound, along with contaminated items like weigh boats, gloves, and pipette tips, should be collected in a designated solid chemical waste container.
-
Liquid Waste: Solutions of this compound should be collected in a liquid waste container compatible with the solvent used. For instance, a DMSO solution should be disposed of in a container designated for halogen-free organic solvent waste.[9] Do not mix incompatible chemicals.[8][9]
Step 2: Waste Container Management
Containers must meet standards set by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[8]
-
Compatibility: The container must be made of a material chemically compatible with the waste.[8][10] For example, acids and bases should not be stored in metal containers.[9]
-
Labeling: Properly label the waste container with the full chemical name: "this compound". If in solution, list all components and their approximate concentrations. The container must also bear a "Hazardous Waste" label as required by your institution's Environmental Health and Safety (EHS) department.[9]
-
Condition: Ensure the container is in good condition, free from leaks or damage, and has a secure, leak-proof closure.[8][9] Containers should be filled to no more than 90% capacity.[9]
Step 3: Storage and Final Disposal
Waste must be stored and disposed of in compliance with the Resource Conservation and Recovery Act (RCRA).[8][9]
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory until it is collected by EHS personnel.[11]
-
Consult EHS: Contact your institution's EHS department for guidance and to schedule a pickup for the waste. They will ensure the waste is transported and disposed of in accordance with all regulations, which typically involves incineration for chemical and pharmaceutical waste.[4]
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
Cited Experimental Protocol: Inhibition of Glucose Uptake
This compound has been shown to inhibit glucose uptake in PC-12 cells with an IC50 value of 130 μM.[1][2] While the specific publication's detailed protocol is not provided, a general methodology for such an assay is outlined below.
General Protocol: Glucose Uptake Inhibition Assay
This protocol describes a common method using a fluorescently-labeled glucose analog (e.g., 2-NBDG) to measure glucose uptake in a cell line like PC-12.
Objective: To determine the concentration at which a test compound (this compound) inhibits 50% (IC50) of the maximal glucose uptake by cultured cells.
Materials:
-
PC-12 cell line
-
Cell culture medium (e.g., DMEM) and supplements
-
This compound stock solution (e.g., in DMSO)
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Insulin (as a positive control for stimulating uptake)
-
Multi-well plates (e.g., 96-well, black, clear bottom)
-
Fluorescence plate reader
Methodology:
-
Cell Seeding: Plate PC-12 cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Serum Starvation: The following day, gently wash the cells with PBS and replace the culture medium with a serum-free medium for 2-4 hours to reduce basal glucose uptake.
-
Compound Incubation:
-
Prepare serial dilutions of this compound in KRB buffer. A typical concentration range would bracket the expected IC50 (e.g., 10 µM to 500 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the compound wells).
-
Remove the serum-free medium and wash the cells with KRB buffer.
-
Add the this compound dilutions (and controls) to the respective wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Glucose Uptake:
-
Add the fluorescent glucose analog 2-NBDG to each well at a final concentration (e.g., 50-100 µM).
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Termination and Measurement:
-
Stop the uptake by rapidly washing the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the fluorescence of the cell lysate in each well using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence signal of the compound-treated wells to the vehicle control wells (representing 100% uptake).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Dehydro Nifedipine | TargetMol [targetmol.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS#:67035-22-7 | Chemsrc [chemsrc.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. chembk.com [chembk.com]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Dehydronifedipine
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Dehydronifedipine. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
This compound, a metabolite of Nifedipine, requires careful handling due to its potential health hazards. This guide offers a detailed framework for personal protective equipment (PPE), operational procedures, and waste disposal to support your research and development activities.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment is paramount before handling this compound. The following table summarizes the recommended PPE to create an effective barrier against exposure.
| Protection Area | Equipment | Specification and Standards |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended. Ensure gloves meet ASTM D6978-05 standards for handling chemotherapy drugs. Always use two pairs of gloves.[1] |
| Eye and Face Protection | Safety goggles and face shield | Tightly fitting safety goggles are mandatory. A face shield should be worn in addition to goggles, especially when there is a risk of splashes or aerosol generation. Must conform to EU EN166 or US OSHA 29 CFR 1910.133. |
| Body Protection | Disposable gown | A low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required. The gown should be rated for protection against hazardous chemicals. |
| Respiratory Protection | NIOSH-approved respirator | For handling powdered this compound or when engineering controls are insufficient, a fit-tested N95 respirator is recommended.[2] For activities with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary.[2][3] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Following a strict operational workflow is critical to minimize the risk of exposure to this compound. The following diagram and procedural steps outline the safe handling process from preparation to post-handling cleanup.
Preparation:
-
Review Safety Data Sheet (SDS): Before any handling, thoroughly review the SDS for this compound to be familiar with its hazards and safety precautions. The SDS from Cayman Chemical indicates that this compound is harmful if swallowed, causes serious eye damage, and is toxic to aquatic life with long-lasting effects.[2]
-
Verify Engineering Controls: Ensure that primary engineering controls, such as a chemical fume hood or a biological safety cabinet, are functioning correctly.
-
Don Personal Protective Equipment (PPE): Put on all required PPE as outlined in the table above. Pay close attention to the proper donning sequence to ensure complete protection.
Handling:
-
Controlled Dispensing: Weigh and handle the solid form of this compound within a certified chemical fume hood or other ventilated enclosure to minimize the risk of inhalation.
-
Experimental Procedures: Conduct all experimental work within the designated controlled area. Avoid actions that could generate dust or aerosols.
Post-Handling:
-
Decontamination: Thoroughly decontaminate all work surfaces, equipment, and any reusable items that may have come into contact with this compound.
-
Waste Disposal: Segregate and dispose of all contaminated waste according to the disposal plan outlined below.
-
Doffing PPE: Remove PPE in a manner that prevents cross-contamination. The general sequence is to remove the outer pair of gloves first, followed by the gown, face shield, goggles, and inner gloves.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Disposal Procedure:
-
Collection:
-
Collect all disposable PPE, contaminated labware, and cleaning materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused or expired this compound should be treated as hazardous waste.
-
-
Labeling:
-
Clearly label all waste containers as "Hazardous Waste" and include the name "this compound."
-
-
Disposal:
References
- 1. esafetysupplies.com [esafetysupplies.com]
- 2. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 3. Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing - BiomatiQ [biomatiq.com]
- 4. leegov.com [leegov.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. Federal Register :: Management Standards for Hazardous Waste Pharmaceuticals [federalregister.gov]
- 7. stericycle.com [stericycle.com]
- 8. sfenvironment.org [sfenvironment.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
